AHNAK protein
Description
Properties
CAS No. |
149176-44-3 |
|---|---|
Molecular Formula |
C6H12N4O |
Synonyms |
AHNAK protein |
Origin of Product |
United States |
Foundational & Exploratory
AHNAK Protein: A Comprehensive Technical Guide to its Discovery, Nomenclature, and Core Functions
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the AHNAK protein, from its initial discovery and dual nomenclature to its complex roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies used to characterize AHNAK and its interactions. Quantitative data are presented in structured tables for clarity, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by this giant scaffolding protein.
Discovery and Nomenclature: A Tale of Two Proteins
The story of the this compound begins with two independent discoveries in the late 1980s and early 1990s. In 1989, Hieda and colleagues isolated a high molecular weight protein from the desmosomal plaques of bovine muzzle epidermis. They named this protein desmoyokin , referencing its location within the desmosome-rich epithelial tissue.
Three years later, in 1992, Shtivelman and colleagues were investigating genes with suppressed expression in neuroblastoma cells through a technique called subtractive cDNA cloning. They identified a gene, initially designated PM227, that encoded an exceptionally large protein with a predicted molecular weight of approximately 700 kDa. Struck by its immense size, they named the protein AHNAK , a Hebrew word meaning "giant".
Subsequent research confirmed that desmoyokin and AHNAK were, in fact, the same protein. The gene encoding this protein is located on human chromosome 11q12. Today, the official gene name is AHNAK, though the term desmoyokin is still occasionally used in the context of its association with cell adhesion structures. The AHNAK family also includes a paralog, AHNAK2, which shares significant structural and functional similarities.
Experimental Protocols: Unraveling the Giant
The characterization of AHNAK has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of this protein.
Subtractive cDNA Cloning (Identification of AHNAK)
This technique was pivotal in the initial identification of the AHNAK gene by Shtivelman and Bishop. The goal of subtractive hybridization is to isolate cDNAs that are present in one cell population (tester) but absent or at a lower abundance in another (driver).
Principle:
-
mRNA is isolated from both the tester (e.g., melanoma cells, where AHNAK is expressed) and driver (e.g., neuroblastoma cells, where AHNAK is repressed) cell populations.
-
cDNA is synthesized from the tester mRNA.
-
The tester cDNA is hybridized with an excess of driver mRNA.
-
cDNA-mRNA hybrids, representing genes expressed in both cell types, are removed.
-
The remaining single-stranded cDNA is enriched for sequences unique to the tester population.
Detailed Methodology:
-
RNA Isolation: Total RNA is extracted from both tester and driver cells using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. Poly(A)+ RNA is then purified using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: First-strand cDNA is synthesized from the tester poly(A)+ RNA using reverse transcriptase and an oligo(dT) primer.
-
Hybridization: The tester cDNA is hybridized with a significant excess of driver poly(A)+ RNA in a hybridization buffer (e.g., 0.5 M NaCl, 25 mM HEPES pH 7.5, 5 mM EDTA, 50% formamide) at 42°C for 20-24 hours.
-
Separation of Hybridized and Unhybridized cDNA: The cDNA-RNA hybrids are separated from the single-stranded, subtracted cDNA using hydroxyapatite (B223615) chromatography. The mixture is applied to a hydroxyapatite column, and single-stranded DNA is eluted with a low concentration phosphate (B84403) buffer, while double-stranded hybrids are retained and eluted with a higher concentration phosphate buffer.
-
Cloning of Subtracted cDNA: The enriched single-stranded cDNA is made double-stranded using DNA polymerase and cloned into a suitable vector (e.g., a plasmid or lambda phage) for sequencing and further analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify protein-protein interactions. It is used to pull down a protein of interest (the "bait") along with its binding partners (the "prey") from a cell lysate.
Principle:
-
Cells are lysed under non-denaturing conditions to keep protein complexes intact.
-
An antibody specific to the bait protein is added to the lysate.
-
The antibody-bait-prey complexes are captured using protein A/G-coupled beads.
-
The beads are washed to remove non-specific binding proteins.
-
The captured proteins are eluted and analyzed, typically by Western blotting or mass spectrometry.
Detailed Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the protein lysate.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the bait protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected prey protein, or by mass spectrometry for unbiased identification of interaction partners.
-
Western Blotting
Western blotting is used to detect the presence and relative abundance of a specific protein in a complex mixture.
Principle:
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest.
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
Detailed Methodology:
-
Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size. Due to AHNAK's large size, a low percentage acrylamide (B121943) gel (e.g., 4-6%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AHNAK, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Data Presentation: Quantitative Insights into AHNAK
This compound Characteristics
| Property | Value | Reference |
| Alternate Names | Desmoyokin, PM227 | [Hieda et al., 1989; Shtivelman et al., 1992] |
| Gene Location (Human) | Chromosome 11q12 | [Shtivelman et al., 1992] |
| Molecular Weight | ~700 kDa | [Shtivelman et al., 1992] |
| Paralog | AHNAK2 | [Referenced in multiple sources] |
| Structure | Tripartite: N-terminal, central repeating, C-terminal | [Referenced in multiple sources] |
| Central Domain | Contains multiple 128-amino acid repeats | [Referenced in multiple sources] |
Differential Expression of AHNAK in Cancer
Quantitative proteomic studies using mass spectrometry have begun to elucidate the differential expression of AHNAK in various cancers compared to normal tissues. The following table summarizes findings from a study on bladder urothelial carcinoma.
| Cancer Type | Comparison | Regulation | Fold Change (Protein Abundance) | p-value | Reference |
| Bladder Urothelial Carcinoma | Tumor vs. Benign Urothelial Lesion | Downregulated | -2.3 | < 0.05 | [Lee et al., 2018] |
Note: This table is representative and will be expanded as more quantitative mass spectrometry data becomes available for other cancer types.
Known Protein-Protein Interactions
AHNAK's function as a scaffold protein is underscored by its numerous interaction partners. While specific binding affinities (Kd values) are not consistently reported across the literature, the following table lists some of the key interactors.
| Interacting Protein | Cellular Process | Method of Identification | Reference |
| S100B | Calcium signaling | Co-IP, In vitro binding assays | [Gentil et al., 2001] |
| Annexin A2 | Membrane repair, trafficking | Co-IP, Yeast two-hybrid | [Benaud et al., 2004] |
| PLC-γ | Signal transduction | In vitro binding assays | [Sekiya et al., 1999] |
| L-type calcium channel β2 subunit | Calcium channel regulation | Co-IP | [Haase et al., 2005] |
| Dysferlin | Muscle membrane repair | Co-IP | [Huang et al., 2007] |
| Smad3 | TGF-β signaling | Co-IP, Yeast two-hybrid | [Lee et al., 2014] |
| p53 | Tumor suppression | Co-IP | [Referenced in multiple sources] |
| Erk, PAK, β-PIX | Cell migration (PDGF signaling) | Co-IP | [Lee et al., 2012] |
Signaling Pathways and Visualizations
AHNAK plays a crucial role as a scaffolding protein in several key signaling pathways, modulating their activity and downstream effects.
TGF-β/Smad Signaling Pathway
AHNAK can act as both a positive and negative regulator of the TGF-β/Smad signaling pathway, a critical pathway in cell growth, differentiation, and tumorigenesis. In some contexts, AHNAK interacts with Smad3, a key transducer of the TGF-β signal, to facilitate its nuclear translocation and enhance TGF-β-mediated transcriptional responses.
Caption: AHNAK's role in the TGF-β/Smad signaling pathway.
PDGF-Induced Cell Migration
Platelet-derived growth factor (PDGF) is a potent mitogen and chemoattractant that plays a role in cell migration. AHNAK acts as a scaffold protein in the PDGF signaling cascade, bringing together key components of the Erk and Rac pathways to promote cell migration. AHNAK interacts with Erk, PAK (p21-activated kinase), and β-PIX (PAK-interacting exchange factor), facilitating the activation of Rac, a small GTPase that is a master regulator of the actin cytoskeleton and cell motility.
Caption: AHNAK as a scaffold in PDGF-mediated cell migration.
Conclusion and Future Directions
The this compound, since its dual discovery as desmoyokin and AHNAK, has emerged as a critical scaffolding protein with a diverse and complex range of cellular functions. Its large size and modular structure allow it to act as a central hub for the integration of multiple signaling pathways, including those governing cell growth, adhesion, migration, and calcium homeostasis. The differential expression of AHNAK in various cancers highlights its potential as both a biomarker and a therapeutic target.
Future research should focus on several key areas. Firstly, a more comprehensive and quantitative analysis of the AHNAK interactome in different cellular contexts is needed to fully understand its multifaceted roles. The determination of binding affinities for its key interaction partners will be crucial for the development of predictive models of AHNAK-mediated signaling. Secondly, further elucidation of the upstream regulatory mechanisms that control AHNAK expression and localization will provide valuable insights into its context-dependent functions. Finally, the development of specific modulators of AHNAK's protein-protein interactions could offer novel therapeutic strategies for a range of diseases, including cancer and cardiovascular disorders. The continued exploration of this "giant" protein promises to yield significant advances in our understanding of fundamental cellular processes and their deregulation in disease.
The Role of AHNAK Nucleoprotein in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The giant nucleoprotein AHNAK, with a molecular weight of approximately 700 kDa, has emerged as a critical scaffolding protein in the intricate regulation of cellular calcium (Ca²⁺) signaling. Its multifaceted interactions, particularly with L-type voltage-gated calcium channels (LVGCCs), position it as a key modulator of Ca²⁺ influx in various cell types, including cardiomyocytes, neurons, and T-lymphocytes. This technical guide provides a comprehensive overview of the function of AHNAK in calcium signaling, detailing its molecular interactions, the quantitative parameters governing these interactions, and the experimental methodologies used to elucidate its role. Diagrams of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.
Introduction
AHNAK, also known as desmoyokin, is a large scaffolding protein characterized by a tripartite structure: an N-terminal domain, a large central region with multiple repeating units, and a C-terminal domain.[1] While initially identified in the nucleus, AHNAK is also found in the cytoplasm and at the plasma membrane, where it plays a pivotal role in organizing signaling complexes.[1][2] A significant body of research has highlighted the importance of AHNAK in Ca²⁺ homeostasis through its direct and indirect interactions with key components of the calcium signaling machinery.[3][4] This guide will delve into the core functions of AHNAK in Ca²⁺ signaling, with a focus on its interaction with LVGCCs and the downstream functional consequences.
AHNAK's Interaction with L-type Voltage-Gated Calcium Channels (LVGCCs)
AHNAK's primary role in calcium signaling is mediated through its interaction with the pore-forming α1 and auxiliary β subunits of LVGCCs.[1][5] This interaction is crucial for the proper cell surface expression and function of these channels.
Structural Basis of the Interaction
AHNAK acts as a scaffold, with its N-terminal region interacting with the L-type pore-forming α1 subunit and its C-terminal region scaffolding the β subunit of the VGCC.[6] The interaction between AHNAK and the β2 subunit of the cardiac L-type calcium channel (Ca(V)1.2) is particularly well-characterized.[7]
Quantitative Analysis of AHNAK-LVGCC Interaction
The affinity of the interaction between AHNAK and the Ca(V)β2 subunit has been quantified, revealing a dynamic regulation by phosphorylation.
| Interacting Proteins | Condition | Binding Affinity (Kd) | Fold Change in Affinity | Reference |
| AHNAK-C1 (aa 4646-5288) & Ca(V)β2 | Basal | ~50 nM | - | [7] |
| AHNAK-C1 (aa 4646-5288) & Ca(V)β2 | PKA Phosphorylation | Decreased by ~50% | 0.5 | [8] |
| AHNAK1 (aa 5462-5535) & Ca(V)β2 | Basal | Not specified | - | [9] |
| AHNAK1 (aa 5462-5535) & Ca(V)β2 | PKA Phosphorylation of Ca(V)β2 (Ser-296) | Significantly Increased | Not specified | [9] |
| AHNAK1 (aa 5462-5535) & Ca(V)β2 | Glu-296 mimic of phosphorylation | Increased by ~2.4-fold | 2.4 | [9] |
Regulation of LVGCC Function by AHNAK
AHNAK's interaction with LVGCCs has profound functional consequences on Ca²⁺ currents (ICaL), particularly in cardiomyocytes. Under basal conditions, AHNAK acts as a repressor of ICaL by sequestering the β2 subunit.[7] This repression is relieved upon β-adrenergic stimulation and subsequent protein kinase A (PKA)-mediated phosphorylation.[7]
Impact of Phosphorylation and Genetic Variants
Phosphorylation of both AHNAK and the Ca(V)β2 subunit, as well as naturally occurring genetic variants of AHNAK, can significantly modulate ICaL.
| Condition | Effect on ICaL | Magnitude of Change | Reference |
| PKA Phosphorylation | Increased Amplitude | Not specified | [7] |
| Intracellular application of Ile5236Thr-AHNAK peptide | Mimicked PKA effects, Increased Amplitude | ~60% increase | [8] |
| AHNAK Knockout (Neurons) | Reduced L-type Ca²⁺ current | ~50% reduction | [7] |
| AHNAK siRNA Knockdown (Osteoblasts) | Impaired Ca²⁺ influx | Significantly impaired | [10] |
Signaling Pathways Involving AHNAK
AHNAK is a central node in signaling pathways that regulate Ca²⁺ influx. The canonical pathway in cardiomyocytes involves β-adrenergic receptor stimulation, leading to PKA activation and subsequent phosphorylation of AHNAK and the Ca(V)β2 subunit. This phosphorylation event disrupts the inhibitory interaction, leading to enhanced Ca²⁺ influx.
Caption: AHNAK-mediated regulation of cardiac L-type Ca²⁺ channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the function of AHNAK in calcium signaling.
Co-immunoprecipitation of AHNAK and Ca(V)1.2
This protocol is used to determine the physical interaction between AHNAK and the Ca(V)1.2 subunit in native tissues or cell lysates.
Materials:
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
Anti-AHNAK antibody
-
Anti-Ca(V)1.2 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Ca(V)1.2) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using the antibody against the putative interacting partner (e.g., anti-AHNAK).
Caption: Co-immunoprecipitation experimental workflow.
Patch-Clamp Recording of L-type Ca²⁺ Currents (ICaL)
This electrophysiological technique allows for the direct measurement of Ca²⁺ currents through LVGCCs in single cells.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing Ca²⁺ as the charge carrier)
-
Internal solution (pipette solution, containing a Cs⁺-based solution to block K⁺ currents)
-
Data acquisition software
Procedure:
-
Isolate single cells (e.g., cardiomyocytes).
-
Fabricate patch pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit ICaL (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record and analyze the resulting currents using data acquisition software.
Fluorescence Resonance Energy Transfer (FRET) Microscopy
FRET is used to visualize and quantify protein-protein interactions in living cells with high spatial resolution.
Materials:
-
Fluorescence microscope equipped with FRET filter sets
-
Cells expressing fluorescently tagged proteins (e.g., AHNAK-CFP and Ca(V)β2-YFP)
-
Image analysis software
Procedure:
-
Co-transfect cells with plasmids encoding the fluorescently tagged proteins of interest.
-
Image the cells using donor excitation and emission, acceptor excitation and emission, and FRET (donor excitation, acceptor emission) filter sets.
-
Correct for spectral bleed-through.
-
Calculate the FRET efficiency to determine the proximity and interaction of the two proteins.
AHNAK in Pathophysiology and as a Therapeutic Target
Given its central role in regulating Ca²⁺ signaling, dysregulation of AHNAK function has been implicated in various pathological conditions. In the heart, altered AHNAK expression or function can contribute to cardiac arrhythmias and heart failure.[11] In the immune system, AHNAK1 is essential for Ca²⁺ signaling during T-cell activation, and its deficiency leads to impaired immune responses.[6] Furthermore, AHNAK has been linked to depressive behavior through its modulation of neuronal L-type VGCCs.[6] These findings suggest that AHNAK and its interacting partners represent potential therapeutic targets for a range of diseases.
Conclusion
The AHNAK nucleoprotein is a master regulator of calcium signaling, acting as a critical scaffold for L-type voltage-gated calcium channels. Its intricate interactions, governed by phosphorylation and genetic factors, fine-tune calcium influx in a cell-type-specific manner. A thorough understanding of the molecular mechanisms underlying AHNAK's function, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting calcium-dependent signaling pathways. Further research into the diverse roles of AHNAK will undoubtedly uncover new avenues for intervention in a wide array of physiological and pathological processes.
References
- 1. CN113088521A - Construction method of Ahnak2 gene knockout animal model based on CRISPR/Cas9 technology - Google Patents [patents.google.com]
- 2. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ahnak scaffolds p11/Anxa2 complex and L-type voltage-gated calcium channel and modulates depressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ahnak scaffolds p11/Anxa2 complex and L-type voltage-gated calcium channel and modulates depressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ahnak is critical for cardiac Ca(V)1.2 calcium channel function and its beta-adrenergic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cavβ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic interactions between L-type voltage-sensitive calcium channel Cav1.2 subunits and ahnak in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway [bmbreports.org]
An In-depth Technical Guide to the Human AHNAK Gene: Structure, Chromosomal Location, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human AHNAK nucleoprotein gene, detailing its unique structure, precise chromosomal location, and its multifaceted role in key cellular signaling pathways. The information presented is intended to serve as a valuable resource for researchers investigating AHNAK's function and its potential as a therapeutic target.
AHNAK Gene Structure
The human AHNAK gene is notable for its exceptionally large size and complex organization. Initially thought to be intronless, it is now understood to possess a unique structure characterized by a giant exon flanked by multiple smaller exons.[1][2] This intricate arrangement gives rise to several transcript variants and protein isoforms with distinct functional roles.
Quantitative Gene Data
The following tables summarize the key quantitative data related to the human AHNAK gene, based on information from the National Center for Biotechnology Information (NCBI) and Ensembl databases.
| Gene Attribute | Value | Source |
| Official Symbol | AHNAK | HGNC |
| Full Name | AHNAK nucleoprotein | HGNC |
| Aliases | Desmoyokin, PM227, AHNAK1 | GeneCards[2] |
| Gene ID | 79026 | NCBI[3][4] |
| Ensembl ID | ENSG00000124942 | Ensembl |
Transcript Variants
The AHNAK gene undergoes alternative splicing to produce multiple transcript variants, the most well-characterized of which are the long form (L-AHNAK) and a shorter form (S-AHNAK).[3] Ensembl lists a total of 8 transcript variants for the human AHNAK gene. The table below details the primary transcripts.
| Transcript ID (NCBI) | Transcript ID (Ensembl) | Protein Isoform | Number of Exons | Transcript Length (bp) | Protein Size (aa) | Molecular Weight (kDa) |
| NM_001620.4 | ENST00000378024.9 | Isoform 1 (L-AHNAK) | 10 | 18,761 | 5,890 | ~700 |
| NM_001364416.1 | ENST00000469138.5 | Isoform 2 (S-AHNAK) | Not specified | Not specified | 155 | ~17 |
Note: The exact number of exons and transcript lengths for all variants can vary slightly between database releases. The ~700 kDa isoform is the most extensively studied.
The structure of the AHNAK gene, with its giant ~17kb exon, is a fascinating area of study. The smaller isoform is thought to be involved in a feedback loop that regulates the alternative splicing of the AHNAK locus itself.
Chromosomal Location
The human AHNAK gene is located on the long (q) arm of chromosome 11.
| Attribute | Value |
| Chromosome | 11 |
| Arm | q |
| Band | 12.3 |
| Genomic Coordinates (GRCh38) | Start: 62,433,542 bp, End: 62,556,235 bp |
This precise localization was determined through key cytogenetic experimental techniques.
Experimental Protocols
The determination of the AHNAK gene's chromosomal location and structure relied on several key experimental methodologies.
Somatic Cell Hybrid Analysis
Objective: To assign the AHNAK gene to a specific human chromosome.
Methodology:
-
Cell Fusion: Human cells are fused with rodent (e.g., mouse or hamster) cells using agents like polyethylene (B3416737) glycol (PEG) or Sendai virus to create hybrid cells.
-
Chromosome Segregation: As the hybrid cells divide, they preferentially lose human chromosomes in a random manner. This results in a panel of hybrid cell lines, each containing a different subset of human chromosomes.
-
DNA Extraction and Analysis: DNA is extracted from each cell line in the panel. The presence or absence of the human AHNAK gene is then assayed in each cell line, typically using Southern blotting or PCR with species-specific probes or primers.
-
Correlation Analysis: The presence of the AHNAK gene is correlated with the retention of a specific human chromosome across the entire panel. A high concordance between the presence of the gene and a particular chromosome allows for its assignment.
Fluorescence In Situ Hybridization (FISH)
Objective: To visually confirm and refine the chromosomal location of the AHNAK gene to a specific band.
Methodology:
-
Probe Preparation: A DNA probe specific to the AHNAK gene is labeled with a fluorescent molecule (fluorophore).
-
Chromosome Preparation: Metaphase chromosomes are prepared from human cells and fixed onto a microscope slide.
-
Denaturation: The chromosomal DNA on the slide and the fluorescently labeled probe DNA are denatured using heat or chemicals to separate the double-stranded DNA into single strands.
-
Hybridization: The fluorescent probe is applied to the slide and incubated under conditions that allow it to anneal (hybridize) to its complementary sequence on the denatured chromosomes.
-
Washing: Excess and non-specifically bound probe is washed away.
-
Visualization: The slide is viewed under a fluorescence microscope. The location where the fluorescent probe has bound appears as a bright signal on a specific chromosome, allowing for its precise localization.
Gene Cloning and Sequencing Workflow
Objective: To determine the nucleotide sequence and exon-intron structure of the AHNAK gene.
Methodology:
-
cDNA Library Screening: A cDNA library, representing the expressed genes of a particular cell type known to express AHNAK, is screened using a probe derived from a known fragment of the AHNAK gene.
-
"cDNA Walking": To obtain the full-length sequence of the very long AHNAK transcript, a process of "cDNA walking" is employed. This involves using the end of a cloned cDNA fragment to design a new probe to screen the library for overlapping clones that extend further in the 5' or 3' direction. This process is repeated until the entire coding sequence is assembled.[5]
-
Genomic DNA Analysis: To understand the exon-intron structure, genomic DNA is analyzed. This can involve screening a genomic library with cDNA probes to isolate the corresponding genomic clones.
-
Sequencing and Analysis: The cloned cDNA and genomic fragments are sequenced. By comparing the cDNA sequence (which only contains exons) with the genomic DNA sequence (which contains both exons and introns), the exon-intron boundaries can be precisely mapped. The presence of an uninterrupted open reading frame in the genomic DNA that corresponds to the cDNA sequence is indicative of a large exon.[5]
Role in Signaling Pathways
AHNAK functions as a large scaffold protein, bringing together various signaling molecules to regulate diverse cellular processes. Its involvement has been identified in several key signaling pathways.
TGF-β/Smad Signaling Pathway
AHNAK has been shown to potentiate Transforming Growth Factor-beta (TGF-β) signaling. It interacts with Smad3, promoting its nuclear localization and enhancing TGF-β-induced transcriptional activity.[6][7] AHNAK can also interact with the inhibitory Smad, Smad7.[7][8] This modulation of the TGF-β/Smad pathway by AHNAK can lead to the downregulation of c-Myc and cyclins, resulting in cell cycle arrest.[6][7]
References
- 1. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 2. genecards.org [genecards.org]
- 3. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dynamic Subcellular Landscape of AHNAK Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AHNAK nucleoprotein, a giant protein of approximately 700 kDa, is a multifaceted player in a variety of cellular processes, from cell structure and migration to signal transduction.[1][2] A key aspect of its functional diversity lies in its dynamic and cell-type-specific subcellular localization.[1][3] This technical guide provides an in-depth exploration of the subcellular distribution of AHNAK protein across different cell types, supported by quantitative data, detailed experimental protocols, and visualizations of the regulatory signaling pathways. Understanding the precise location of AHNAK is critical for elucidating its physiological roles and its implications in pathological conditions, including cancer, making it a protein of significant interest for therapeutic development.[1][4]
Subcellular Localization of AHNAK: A Tale of Cellular Context
The subcellular residence of AHNAK is not static; it varies significantly depending on the cell type, the state of cell confluence, and extracellular cues. Generally, a distinction in AHNAK localization is observed between epithelial and non-epithelial cells.[5][6]
In non-epithelial cells , AHNAK is predominantly found within the nucleus .[5][6][7] However, in epithelial cells , its localization shifts to the cytoplasm and the plasma membrane .[5][6][8] This differential localization is tightly regulated and is crucial for its diverse functions. For instance, in keratinocytes, an increase in extracellular calcium triggers the translocation of AHNAK from the cytoplasm and nucleus to the plasma membrane.[5][9] Similarly, the formation of cell-cell contacts in Madin-Darby canine kidney (MDCK) cells instigates its movement from the nucleus to the plasma membrane.[5]
The localization of AHNAK is not limited to these primary compartments. It has also been identified in other cellular structures, including the Golgi apparatus, lysosomes, and mitochondria, highlighting its widespread involvement in cellular functions.[1][7] In cardiomyocytes, both AHNAK and its paralog, AHNAK2, are localized to the Z-band regions.[3]
Quantitative Distribution of this compound
While much of the data on AHNAK localization is qualitative, some studies provide insights into its relative distribution. The following table summarizes the observed localization patterns in various cell types.
| Cell Type | Subcellular Localization | Key Regulatory Factors | References |
| Epithelial Cells | |||
| HeLa (Cervical Carcinoma) | Sparse cultures: Predominantly nuclear with weak diffuse cytoplasmic staining. Dense cultures: Predominantly cytoplasmic.[5] | Cell density, PKB phosphorylation.[5] | [5] |
| MDCK (Madin-Darby Canine Kidney) | Isolated cells: Nuclear. Dense cultures: Plasma membrane.[5] | Cell-cell contact, PKB phosphorylation.[5] | [5] |
| Keratinocytes | Low calcium: Diffusely in the cytoplasm and nucleus. High calcium: Translocates to the plasma membrane.[5][9] | Extracellular calcium concentration, Protein Kinase C (PKC).[5][9] | [5][9] |
| Bladder Urothelial Carcinoma Cells | Predominantly nuclear staining.[10] | Malignant transformation.[10] | [10] |
| Normal Urothelial Cells | Primarily cytoplasmic.[10] | Normal cellular state.[10] | [10] |
| Non-Epithelial Cells | |||
| Various Cultured Cells | Predominantly nuclear.[5][6] | Cell lineage.[5][6] | [5][6] |
| Neuroblastoma Cells | Proliferating: Predominantly cytoplasmic. Terminally differentiated: Translocates to the nuclei and neuronal processes.[5] | Differentiation state.[5] | [5] |
| Glioblastoma Cell Lines | Nuclear.[5] | Cell lineage.[5] | [5] |
| Cardiomyocytes | Z-band regions, sarcolemma.[3][11] | Muscle cell architecture.[3][11] | [3][11] |
| Aortic Smooth Muscle Cells | Cytoplasm and cell membrane.[12] | Not specified. | [12] |
| CD4+ T Cells (Jurkat) | Cytosol.[13] | Immune cell function.[13] | [13] |
| Osteoblastic Cells (MC3T3-E1) | Primarily along the plasma membrane with diffuse intracellular staining; very little in the nucleus.[14] | Bone cell function.[14] | [14] |
| Mesenchymal Stem Cells (from AML patients) | Adipocyte-induced: Decreased nuclear expression compared to healthy donors.[15] | Disease state (Acute Myeloid Leukemia).[15] | [15] |
Experimental Protocols
Determining the subcellular localization of AHNAK relies on a combination of techniques, primarily immunofluorescence microscopy and subcellular fractionation followed by Western blotting.
Immunofluorescence Staining for AHNAK Localization
This protocol describes the visualization of endogenous this compound in cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against AHNAK
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or TO-PRO-3)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Plate cells on coverslips and culture to the desired density (e.g., sparse or dense). Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[16]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-AHNAK antibody in the blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.[16]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain solution according to the manufacturer's instructions. Wash twice with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of cellular compartments to determine the relative abundance of AHNAK in each fraction.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10mM HEPES pH 7.4, 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, with protease and phosphatase inhibitors)[17]
-
Nuclear Lysis Buffer (e.g., 20mM HEPES pH 7.9, 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, with protease and phosphatase inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes
-
Primary antibody against AHNAK
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting and Lysis: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice for 15 minutes.[17]
-
Cytoplasmic Fraction Isolation: Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[18]
-
Nuclear Fraction Isolation: Wash the nuclear pellet with cytoplasmic lysis buffer to remove any remaining cytoplasmic contaminants. Resuspend the nuclear pellet in nuclear lysis buffer.[17]
-
Nuclear Lysis and DNA Shearing: Incubate the nuclear suspension on ice for 30 minutes with intermittent vortexing. Shear the genomic DNA by sonication or by passing the lysate through a Qiashredder column.[17] Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Protein Quantification and Western Blotting: Determine the protein concentration of both the cytoplasmic and nuclear fractions.[19] Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against AHNAK, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. To validate the fractionation, probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
Signaling Pathways Regulating AHNAK Localization
The subcellular trafficking of AHNAK is an active process governed by specific signaling pathways. The Protein Kinase B (PKB/Akt) pathway plays a pivotal role in the nuclear exclusion of AHNAK in epithelial cells.
PKB-Mediated Nuclear Export of AHNAK
In dense cultures of epithelial cells, the formation of cell-cell contacts can activate the PI 3-kinase/PKB signaling pathway.[5] Activated PKB phosphorylates AHNAK on serine 5535, which exposes a nuclear export signal (NES).[5][6] This leads to the CRM1-dependent export of AHNAK from the nucleus, resulting in its accumulation in the cytoplasm or at the plasma membrane.[5] Inhibition of the PI 3-kinase pathway with inhibitors like LY294002 blocks this phosphorylation and causes AHNAK to translocate back into the nucleus.[5]
Caption: PKB-mediated regulation of AHNAK subcellular localization.
Experimental Workflow for Studying AHNAK Translocation
Investigating the dynamic translocation of AHNAK in response to specific stimuli can be achieved through a well-defined experimental workflow.
Caption: Experimental workflow for analyzing AHNAK translocation.
Conclusion
The subcellular localization of the this compound is a highly regulated and dynamic process that is intrinsically linked to its function. Its differential distribution in various cell types and in response to extracellular signals underscores its role as a versatile scaffold and signaling molecule. For researchers and drug development professionals, a thorough understanding of the mechanisms governing AHNAK's localization is paramount. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex biology of this giant protein and for exploring its potential as a therapeutic target. The ability to modulate the subcellular position of AHNAK could offer novel strategies for intervening in diseases where its function is dysregulated.
References
- 1. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 2. AHNAK - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of the giant protein AHNAK (desmoyokin) in muscle and lining epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of translocation of the desmoyokin/AHNAK protein to the plasma membrane in keratinocytes by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Analysis Identifies AHNAK (Neuroblast Differentiation-associated Protein AHNAK) as a Novel Candidate Biomarker for Bladder Urothelial Carcinoma Diagnosis by Liquid-based Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The AHNAK induces increased IL-6 production in CD4+ T cells and serves as a potential diagnostic biomarker for recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Abnormal adipogenic signaling in the bone marrow mesenchymal stem cells contributes to supportive microenvironment for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 細胞内タンパク質分画 | Thermo Fisher Scientific - JP [thermofisher.com]
The Dual Face of AHNAK: A Technical Guide to its Expression and Role in Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the expression and multifaceted role of the AHNAK nucleoprotein in normal versus cancerous tissues. This whitepaper provides a detailed analysis of AHNAK's function as both a tumor suppressor and promoter, its involvement in critical signaling pathways, and standardized protocols for its experimental investigation.
The AHNAK protein, a giant of the cellular world with a molecular weight of approximately 700 kDa, has long been a subject of intrigue in cancer biology. Its expression is highly variable across different cancer types, often correlating with prognosis and disease progression. This guide synthesizes current research to present a clear and actionable resource for the scientific community.
Quantitative Expression of AHNAK: A Tale of Two Tissues
The expression of AHNAK is markedly different in cancerous tissues compared to their normal counterparts. While it is ubiquitously expressed in the cytoplasm of many normal tissues, its levels and localization can be significantly altered in malignancy. The following table summarizes the quantitative data on this compound expression in various cancers, providing a comparative overview for researchers.
| Cancer Type | Normal Tissue Expression | Cancer Tissue Expression | Method of Quantification | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Low to moderate cytoplasmic staining in adjacent non-tumor tissues. | Significantly higher expression in PDAC tissues compared to adjacent non-tumor tissues. High expression is an independent prognostic predictor of poor survival.[1] | Immunohistochemistry (IHC) | [1][2] |
| Lung Adenocarcinoma | Mainly observed in the membrane and/or cytoplasm of pneumocytes and alveolar macrophages. | Significantly downregulated in lung cancer cells compared with normal lung tissues.[3] | IHC Scoring (Intensity: 0-3) | [3] |
| Laryngeal Cancer | Weak or moderate staining with no strong staining present. | Strong staining accounted for 25% (21/83) of laryngeal cancer tissue specimens. High expression correlated with a worse prognosis. | Immunohistochemistry | [4] |
| Ovarian Cancer | Higher expression in non-malignant ovarian tissues. | Downregulated in the majority of ovarian cancer tissues.[5] | qRT-PCR and Immunohistochemistry | [5][6] |
| Glioma | Present in normal brain tissue. | Significantly decreased mRNA levels in glioma tissue samples compared to normal brain tissues. Low expression is an independent prognostic factor for poor survival.[7] | qRT-PCR and Immunohistochemistry | [4][7] |
| Breast Cancer (Triple-Negative) | Higher mRNA levels in normal breast epithelium. | mRNA levels are significantly downregulated, and this is associated with poor prognosis.[4] | In vivo and in vitro experiments | [4] |
| Hepatocellular Carcinoma (HCC) | Lower expression in donor liver tissues. | Overexpressed in both HCC and matched paracancerous tissues compared to donor liver tissues.[8] | Western Blot and Immunohistochemistry | [8] |
Key Signaling Pathways Involving AHNAK
AHNAK's influence on cancer progression is mediated through its interaction with several critical signaling pathways. Its role can be either activating or inhibitory, depending on the cellular context and cancer type.
The TGF-β Signaling Pathway
AHNAK's interaction with the Transforming Growth Factor-β (TGF-β) pathway is complex and appears to be bidirectional. In some contexts, AHNAK potentiates TGF-β signaling, acting as a tumor suppressor. It can interact with R-Smad proteins, facilitating their nuclear translocation and enhancing TGF-β-induced transcriptional activity, leading to cell cycle arrest. Conversely, in other scenarios, AHNAK is implicated in promoting Epithelial-Mesenchymal Transition (EMT) induced by TGF-β, suggesting a pro-tumorigenic role.
The Wnt/β-catenin Signaling Pathway
In several cancers, such as ovarian and gastric cancer, AHNAK has been shown to act as a tumor suppressor by inhibiting the Wnt/β-catenin pathway. Downregulation of AHNAK leads to the activation of this pathway, promoting cell proliferation, migration, and EMT. Conversely, overexpression of AHNAK can suppress these malignant phenotypes.
The p53 Signaling Pathway
AHNAK has been identified as an interactor of p53 and its regulator, 53BP1. By binding to the oligomerization domain of 53BP1, AHNAK can control its multimerization and accumulation on chromatin. Loss of AHNAK can lead to an elevated p53 response, which can compromise the survival of cancer cells. This suggests that in some tumors, AHNAK may contribute to the suppression of p53-mediated tumor suppressor functions.
The MAPK/ERK Signaling Pathway
AHNAK can act as a scaffold protein, bringing together components of the MAPK/ERK pathway. It has been shown to interact with Protein Kinase C (PKC), which can then lead to the activation of the Raf/MEK/ERK cascade. This suggests a pro-tumorigenic role for AHNAK in certain contexts by promoting signaling that drives cell proliferation and survival.
References
- 1. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition [jcancer.org]
- 3. This compound activates protein kinase C (PKC) through dissociation of the PKC-protein phosphatase 2A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - Figure f1 | Aging [aging-us.com]
- 6. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 7. AHNAK as a Prognosis Factor Suppresses the Tumor Progression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AHNAK Contributes to Hepatocellular Carcinoma Growth by Interacting with IGF-1R [mdpi.com]
The AHNAK Protein Family: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AHNAK family of proteins comprises exceptionally large scaffolding molecules implicated in a diverse array of cellular functions, ranging from structural support and membrane repair to the regulation of signaling pathways critical in both normal physiology and disease. This technical guide provides an in-depth overview of the core members of the AHNAK family, AHNAK (also known as AHNAK1) and AHNAK2, along with their homolog, Periaxin. We will delve into their molecular architecture, expression profiles, protein-protein interactions, and roles in key signaling cascades. Furthermore, this guide furnishes detailed experimental protocols for studying these proteins and presents quantitative data to facilitate comparative analysis.
The AHNAK Protein Family: Members and Homologs
The this compound family is characterized by its gigantic size, with molecular weights exceeding 600 kDa.[1] The primary members are AHNAK and AHNAK2, which share approximately 90% sequence homology, suggesting a degree of functional redundancy and similarity in their molecular structures.[1] Periaxin (PRX) is an evolutionarily related protein that shares structural features with the AHNAK proteins, particularly a PDZ domain, and is crucial for the maintenance of the myelin sheath in the peripheral nervous system.[2]
AHNAK (AHNAK1)
First identified as Desmoyokin, a desmosomal plaque protein, AHNAK is a ubiquitously expressed protein of approximately 700 kDa.[1] It possesses a unique tripartite structure consisting of a short N-terminal domain, a large central repetitive domain, and a C-terminal domain.[3] The central domain is composed of numerous highly conserved repeat units.[3] AHNAK is involved in a multitude of cellular processes, including calcium signaling, cell-cell adhesion, and membrane repair.[1] Its expression is often dysregulated in various cancers, where it can act as either a tumor suppressor or promoter depending on the context.[2]
AHNAK2
Discovered through the creation of AHNAK null mice, AHNAK2 is a 600-kDa protein that also exhibits a tripartite structure with a large central domain of conserved repeat segments.[4] Like AHNAK, AHNAK2 is implicated in calcium signaling and is believed to play a role in the structural integrity of cells.[5] Its N-terminal region contains a PDZ domain, which is crucial for mediating protein-protein interactions.[4] Emerging evidence suggests a significant role for AHNAK2 in the progression of various cancers, often associated with the activation of oncogenic signaling pathways.[6]
Periaxin (PRX)
Periaxin is a smaller, 155-kDa protein that is essential for the proper myelination of the peripheral nervous system.[2] It shares the characteristic tripartite structure and a conserved N-terminal PDZ domain with AHNAK and AHNAK2.[2] Phylogenetic analysis indicates that Periaxin and AHNAK2 are more closely related to each other than to AHNAK.[2]
Quantitative Data
Gene and Protein Characteristics
| Feature | AHNAK (AHNAK1) | AHNAK2 | Periaxin (L-PRX) |
| Aliases | Desmoyokin, PM227 | C14orf78 | KIAA1620, CMT4F |
| Molecular Weight | ~700 kDa | ~616 kDa[4] | ~155 kDa |
| Amino Acid Length | 5,643 | 5,795[4] | 1,461 |
| N-terminal Domain | 251 aa | ~500 aa | Contains PDZ domain |
| Central Repeat Domain | 4,300 aa (36 repeats)[3] | 4,388 aa (24 repeats)[4] | Contains repetitive units |
| C-terminal Domain | 1,002 aa | ~100 kDa[4] | Contains acidic and basic domains |
| Chromosomal Location | 11q12.3 | 14q32.32 | 19q13.2 |
mRNA Expression Levels in Human Tissues (nTPM)
Normalized transcript per million (nTPM) values from the Human Protein Atlas provide a quantitative measure of mRNA expression across various tissues.
| Tissue | AHNAK (nTPM) | AHNAK2 (nTPM) |
| Adipose tissue | 15.8 | 1.2 |
| Adrenal gland | 10.9 | 1.1 |
| Brain (Cerebral Cortex) | 7.8 | 13.7 |
| Breast | 12.6 | 1.0 |
| Colon | 16.2 | 1.1 |
| Esophagus | 24.1 | 10.9 |
| Heart muscle | 11.5 | 1.6 |
| Kidney | 8.8 | 1.3 |
| Liver | 5.5 | 1.9 |
| Lung | 15.1 | 2.5 |
| Ovary | 10.1 | 0.8 |
| Pancreas | 9.0 | 1.2 |
| Prostate | 12.4 | 1.2 |
| Skin | 14.8 | 21.1 |
| Small intestine | 14.2 | 0.9 |
| Spleen | 11.1 | 0.8 |
| Stomach | 12.3 | 1.0 |
| Testis | 6.8 | 0.5 |
| Thyroid gland | 10.5 | 2.5 |
| Uterus | 12.9 | 1.0 |
Data sourced from the Human Protein Atlas.
Protein-Protein Interaction Affinities
| Interacting Proteins | AHNAK Family Member | Binding Affinity (K D) | Experimental Method |
| L-type Ca 2+ channel β₂ subunit | AHNAK1 | ~35 nM[7] | Surface Plasmon Resonance (SPR)[7] |
Signaling Pathways
AHNAK proteins function as critical scaffolding molecules in several key signaling pathways, influencing cell proliferation, migration, and survival.
TGF-β/Smad Signaling Pathway
AHNAK can interact with and facilitate the translocation of regulatory Smad proteins (Smad1/2/3) to the nucleus.[8] This enhances the binding of phosphorylated Smad3 to the c-Myc promoter, leading to decreased c-Myc expression and subsequent cell cycle arrest.[8] In some contexts, AHNAK2 has been shown to promote tumor progression by activating the TGF-β/Smad3 pathway.[9]
References
- 1. assaygenie.com [assaygenie.com]
- 2. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cavβ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. User:Patrick Wiencek/AHNAK - Proteopedia, life in 3D [proteopedia.org]
- 9. AHNAK2 Promotes Migration, Invasion, and Epithelial-Mesenchymal Transition in Lung Adenocarcinoma Cells via the TGF-β/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of AHNAK Nucleoprotein in Orchestrating Cell Migration and Adhesion: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the AHNAK nucleoprotein's multifaceted role in regulating cell migration and adhesion. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, key signaling pathways, and experimental methodologies crucial for understanding and targeting AHNAK-mediated cellular processes.
Executive Summary
AHNAK, a giant scaffold protein of approximately 700 kDa, has emerged as a critical regulator of fundamental cellular behaviors, including movement and anchorage.[1] Its involvement is pronounced in both normal physiological processes and pathological conditions, particularly in cancer metastasis where it often correlates with poor prognosis.[2][3] This guide synthesizes current research to present a detailed understanding of AHNAK's function, highlighting its interaction with the cytoskeleton and its role as a signaling hub. The quantitative effects of AHNAK modulation on cell migration are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this area.
AHNAK's Core Function in Cell Migration
AHNAK is integral to cell migration, a complex process involving dynamic changes in cell adhesion, cytoskeletal organization, and signal transduction. The protein is often localized at sites of active membrane remodeling, such as pseudopodia, where it is essential for their protrusion and retraction, thereby driving cell movement.[4] Studies across various cell types have consistently demonstrated that the depletion of AHNAK leads to a significant impairment of migratory capabilities.
Modulation of the Cytoskeleton and Cell Adhesion
AHNAK's influence on cell migration is intrinsically linked to its ability to interact with and organize the actin cytoskeleton.[5][6] It forms a crucial link between the plasma membrane and the cortical actin network, contributing to the structural integrity required for cell motility.[5] AHNAK is part of a submembranous complex that includes actin and the annexin (B1180172) A2/S100A10 complex, which together regulate the architecture of the cell membrane.[5][7][8][9] This interaction is vital for the establishment of cell-cell contacts and the maintenance of epithelial polarity.[5]
Furthermore, AHNAK has been implicated in cell-matrix adhesion. In Schwann cells, AHNAK is involved in adhesion to laminin, a key component of the basement membrane, likely by influencing the dystroglycan-associated receptor complex.
Key Signaling Pathways Involving AHNAK
AHNAK functions as a large scaffolding protein, bringing together various signaling molecules to regulate cell migration and adhesion. Two prominent pathways where AHNAK plays a pivotal role are the Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF) signaling cascades.
TGF-β/Smad Signaling Pathway
The TGF-β pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process that enhances cell motility and is often activated during cancer metastasis.[10] AHNAK potentiates TGF-β signaling by interacting with receptor-regulated Smads (R-Smads), such as Smad3, and facilitating their nuclear translocation. In the nucleus, the Smad complex regulates the transcription of target genes that drive the migratory and invasive phenotype.
PDGF/Erk/Rac Signaling Pathway
Platelet-derived growth factor (PDGF) is a potent chemoattractant that stimulates cell migration, particularly in mesenchymal cells like aortic smooth muscle cells (ASMCs).[11] AHNAK acts as a crucial scaffold in the PDGF signaling cascade, connecting the upstream activation of Phospholipase C-γ (PLC-γ) and Protein Kinase C-α (PKC-α) to the downstream Erk (extracellular signal-regulated kinase) pathway.[11] This ultimately leads to the activation of the small GTPase Rac, a key regulator of lamellipodia formation and cell protrusion.[4][11] In the absence of AHNAK, PDGF-induced Erk activation and subsequent Rac-mediated cell migration are significantly impaired.[4][11]
Quantitative Analysis of AHNAK's Impact on Cell Migration
The functional significance of AHNAK in cell migration is underscored by quantitative data from various in vitro assays. The following tables summarize the observed effects of AHNAK modulation on cell migration and invasion across different cell types.
| Cell Line | Assay Type | AHNAK Modulation | Observed Effect on Migration/Invasion | Reference |
| Mesothelioma Cell Lines (211H, H28, H226, H2052, H2452, MESO1) | Transwell Migration | siRNA Knockdown | Migration reduced to 62% in MESO1 cells compared to control. | [12] |
| Mesothelioma Cell Lines (211H, H28, H226, H2052, H2452) | Transwell Invasion | siRNA Knockdown | Invasion reduced to <26% compared to control. | [12] |
| Aortic Smooth Muscle Cells (Mouse) | Transwell Migration | Knockout | Significantly reduced migration in response to PDGF. | [4][11] |
| Aortic Smooth Muscle Cells (Mouse) | Wound Healing | Knockout | Significantly retarded wound healing. | [4] |
| Pancreatic Cancer Cells (PANC-1) | Transwell Invasion | shRNA Knockdown | Significant reduction in invading cells. | [13] |
| Pancreatic Cancer Cells (PANC-1) | Wound Healing | shRNA Knockdown | Significant reduction in migrating capabilities. | [13] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the function of proteins like AHNAK. This section provides detailed methodologies for key assays used to study cell migration and adhesion.
Transwell Migration Assay
This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Preparation of Inserts: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: In the lower chamber, add a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS) or a specific growth factor like PDGF.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory speed (typically 16-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde, followed by staining with a solution like crystal violet.
-
Quantification: Visualize and count the stained, migrated cells in multiple random fields under a microscope. The results are often expressed as the average number of migrated cells per field.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a cell-free gap ("wound") in a confluent cell monolayer and monitoring the rate of closure.
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with a serum-free medium to remove dislodged cells and debris.
-
Incubation and Imaging: Add fresh medium (with or without experimental compounds) and place the plate in an incubator with a live-cell imaging system. Capture images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software. The rate of wound closure can be calculated and compared between different experimental conditions.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix (ECM) component, such as fibronectin.
Protocol:
-
Plate Coating: Coat the wells of a microplate with an ECM protein solution (e.g., fibronectin at 10 µg/mL in PBS) and incubate to allow for protein adsorption. Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Add a defined number of cells to each coated well.
-
Adhesion Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: The remaining adherent cells can be quantified by staining with a dye like crystal violet, followed by solubilization of the dye and measurement of absorbance, or by using a fluorescence-based assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. This protocol outlines the general steps to investigate the interaction of AHNAK with its binding partners.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-AHNAK) overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the suspected interacting "prey" protein.
Conclusion and Future Directions
AHNAK nucleoprotein is a central player in the intricate processes of cell migration and adhesion. Its role as a large scaffold protein that integrates signals from pathways like TGF-β and PDGF highlights its importance in both normal physiology and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of AHNAK's function. Future research should focus on identifying novel AHNAK interacting partners, elucidating the precise mechanisms of its regulation, and exploring its potential as a therapeutic target for diseases characterized by aberrant cell motility, such as cancer. The development of small molecule inhibitors or other therapeutic modalities that target specific AHNAK interactions could pave the way for novel anti-metastatic therapies.
References
- 1. AHNAK is highly expressed and plays a key role in cell migration and invasion in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 3. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture | Semantic Scholar [semanticscholar.org]
- 8. AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function of Ahnak protein in aortic smooth muscle cell migration through Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. AHNAK2 Promotes the Progression of Pancreatic Ductal Adenocarcinoma by Maintaining the Stability of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Post-Translational Modifications of AHNAK Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AHNAK nucleoprotein, a giant protein of approximately 700 kDa, is a multifaceted scaffold protein implicated in a diverse array of cellular processes.[1][2] Its functions, ranging from cell architecture and migration to calcium signaling and tumor progression, are intricately regulated by a series of post-translational modifications (PTMs).[3][4] These modifications, including phosphorylation, ubiquitination, and methylation, act as molecular switches, dynamically altering AHNAK's protein interactions, subcellular localization, and overall function. Understanding the nuances of AHNAK PTMs is critical for elucidating its role in both normal physiology and disease, and for the development of novel therapeutic strategies targeting pathways in which AHNAK is involved.
This technical guide provides a comprehensive overview of the known post-translational modifications of the AHNAK protein. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the key signaling pathways involved.
Post-Translational Modifications of AHNAK
The functional plasticity of AHNAK is largely governed by a complex interplay of various PTMs. The most well-characterized of these are phosphorylation, ubiquitination, and methylation, each with distinct enzymatic machinery and functional consequences.
Phosphorylation
Phosphorylation is a key regulatory mechanism for AHNAK, influencing its subcellular localization and interaction with other proteins.
Key Enzymes and Sites:
-
Protein Kinase B (PKB/Akt): PKB has been identified as a primary kinase that phosphorylates AHNAK.[5][6][7]
-
Serine 5535 (S5535): Located in the C-terminal domain of AHNAK, this residue is a confirmed phosphorylation site for PKB.[5][6][7] Phosphorylation of S5535 plays a crucial role in the nuclear export of AHNAK, leading to its localization to the cytoplasm and plasma membrane.[5][8]
-
Serine 216 (S216): Mass spectrometry analysis has also identified Serine 216 as a phosphorylation site on AHNAK.[9]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): Other kinases, such as PKA and PKC, have also been implicated in AHNAK phosphorylation, particularly in the context of calcium channel regulation.[10][11]
Functional Implications:
The phosphorylation status of AHNAK is a critical determinant of its subcellular localization and its role in various signaling pathways. The PKB-mediated phosphorylation of Serine 5535 is a key event that promotes the translocation of AHNAK from the nucleus to the cytoplasm and plasma membrane.[5][8] This relocalization is essential for its functions in cell-cell contact formation and the regulation of signaling cascades at the cell periphery.[5]
Ubiquitination
Ubiquitination of AHNAK is a critical modification that primarily targets the protein for degradation, thereby regulating its cellular abundance and downstream signaling.
Key Enzymes:
-
E3 Ubiquitin Ligase UBE3C: UBE3C has been identified as the E3 ubiquitin ligase that mediates the ubiquitination of AHNAK, leading to its proteasomal degradation.[2][12]
Functional Implications:
The UBE3C-mediated ubiquitination and subsequent degradation of AHNAK have significant implications in cancer biology. By reducing the levels of AHNAK, UBE3C can modulate signaling pathways where AHNAK acts as a tumor suppressor.[12] For instance, the degradation of AHNAK can disrupt the AHNAK-p53 complex, leading to enhanced cancer cell stemness.[12]
Methylation
Methylation is another important PTM of AHNAK, with evidence pointing to its role in regulating protein-protein interactions and cellular signaling.
Key Enzymes and Sites:
-
SMYD2: The SET and MYND domain-containing protein 2 (SMYD2) is a methyltransferase that has been shown to mono-methylate AHNAK at multiple sites.[13]
-
Central Repeat Units (CRUs): The mono-methylation sites are located within the highly conserved central repeat units of the this compound.[13]
Functional Implications:
The methylation of AHNAK by SMYD2 is thought to be involved in regulating cell adhesion, cell signaling, and tumor cell migration and invasion.[13] The precise molecular consequences of AHNAK methylation are still under investigation, but it is emerging as a crucial modification in the context of cancer progression.
Quantitative Data on AHNAK Post-Translational Modifications
Quantitative analysis of PTMs is essential for understanding their stoichiometry and dynamic regulation. The following tables summarize the available quantitative data for AHNAK phosphorylation and methylation.
Table 1: Quantitative Data on AHNAK Phosphorylation
| Modification Site | Quantitation Method | Fold Change/Stoichiometry | Cellular Context/Treatment | Reference |
| Serine 216 (S216) | Mass Spectrometry (Stable Isotope Labeling) | The difference in mass between heavy and light labeled forms was 6.012 Da, corresponding to peptides with three 18O. | Not specified | [9] |
| Serine 5535 (S5535) | In-vitro Kinase Assay with [γ-32P]ATP | Not specified | Phosphorylation by PKB in vitro | [5] |
Table 2: Quantitative Data on AHNAK Methylation
| Modification Type | Quantitation Method | Number of Sites Identified | Cellular Context | Reference |
| Mono-methylation | SILAC-based Proteomics and Mass Spectrometry | 34 SMYD2-dependent methylation events discovered, with multiple sites within the repetitive units of AHNAK. | Human cell lines (KYSE-150 esophageal squamous cell carcinoma) with SMYD2 knockdown. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to study AHNAK PTMs in their own laboratories.
In-Vitro Phosphorylation of AHNAK by PKB/Akt
This protocol is adapted from the methodology described in the study by Sussman et al. (2001).[5]
Materials:
-
Recombinant active PKB/Akt
-
GST-tagged AHNAK C-terminal fragment (containing Serine 5535) or full-length this compound
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)
-
[γ-32P]ATP or non-radioactive ATP
-
SDS-PAGE gels and Western blotting reagents
-
Anti-AHNAK antibody and phospho-specific antibody against pS5535-AHNAK (if available)
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice.
-
Add the following components in order:
-
Kinase buffer
-
Substrate (GST-AHNAK fragment or full-length AHNAK)
-
Recombinant active PKB/Akt
-
-
Initiate the reaction by adding ATP (either [γ-32P]ATP for radioactive detection or non-radioactive ATP for Western blot detection).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and analyze using a phosphorimager.
-
For Western blot detection, transfer the proteins to a PVDF membrane, block the membrane, and probe with an anti-AHNAK antibody to detect the mobility shift of the phosphorylated protein, or a phospho-specific antibody for direct detection of phosphorylation.
In-Vitro Ubiquitination Assay for AHNAK
This is a general protocol that can be adapted for studying the ubiquitination of AHNAK by the E3 ligase UBE3C.[14][15][16]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant E3 ligase (UBE3C)
-
Recombinant this compound (full-length or relevant fragment)
-
Recombinant ubiquitin (wild-type or tagged)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-AHNAK antibody and anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice.
-
Add the following components in order:
-
Ubiquitination reaction buffer
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme
-
Recombinant ubiquitin
-
Recombinant this compound
-
-
Initiate the reaction by adding the recombinant E3 ligase (UBE3C).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-AHNAK antibody to detect higher molecular weight ubiquitinated forms of AHNAK, or an anti-ubiquitin antibody to visualize all ubiquitinated species.
Signaling Pathways and Logical Relationships
The post-translational modifications of AHNAK are central to its role as a signaling scaffold, integrating and transducing signals in several key cellular pathways.
TGF-β Signaling Pathway
AHNAK is a crucial modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, where it can act as both a tumor suppressor and a promoter of metastasis depending on the cellular context.[2][17][18][19]
References
- 1. AHNAK - Wikipedia [en.wikipedia.org]
- 2. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. oncogen.org [oncogen.org]
- 4. Post-translational modifications and their implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 11. This compound activates protein kinase C (PKC) through dissociation of the PKC-protein phosphatase 2A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of p53 responses by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]
- 16. Deubiquitinase-Targeting Chimeras (DUBTACs) as a Potential Paradigm-Shifting Drug Discovery Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of AHNAK Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHNAK nucleoprotein, a giant protein of approximately 700 kDa, is a multifaceted regulator of fundamental cellular processes.[1][2][3] Initially identified as a gene whose transcription is repressed in neuroblastoma, AHNAK has since been implicated in a wide array of biological functions, including cytoarchitecture, calcium signaling, and membrane repair.[1][4] Its expression and activity are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—making its regulatory network a complex and critical area of study. Dysregulation of AHNAK has been linked to various pathologies, most notably cancer, where it can act as either a tumor suppressor or an oncoprotein depending on the cellular context.[1][5][6] This guide provides a comprehensive overview of the known mechanisms governing AHNAK protein expression, offering detailed insights for researchers and professionals in drug development.
Transcriptional Regulation of AHNAK
The expression of the AHNAK gene is controlled by a variety of factors that influence its transcription rate. While the full scope of its transcriptional regulation is still under investigation, several key players and mechanisms have been identified.
Key Transcription Factors and Co-regulators:
Research has indicated that the transcription of AHNAK is downregulated by transforming Ras alleles in rodent fibroblasts.[7] In nasopharyngeal carcinoma, the transcription factor FOSL1, in conjunction with the epigenetic modifier EZH2, has been shown to mediate the transcriptional repression of AHNAK.[8] Conversely, in the context of induced pluripotent stem cell generation, inhibition of AHNAK can lead to an upregulation of endogenous c-Myc.[9][10] During adipocyte differentiation, AHNAK plays an essential role in the transcriptional regulation of Bone Morphogenetic Protein Receptor type 1A (Bmpr1α) expression.[11]
| Regulator | Effect on AHNAK Transcription | Cellular Context | Reference |
| Transforming Ras alleles | Downregulation | Rodent fibroblasts | [7] |
| FOSL1/EZH2 complex | Repression | Nasopharyngeal carcinoma | [8] |
| BRD4 | Upregulation | Prostate cancer | [12] |
| AHNAK (itself) | Potential feedback loops | General | |
| c-Myc | Indirectly influenced by AHNAK levels | Induced pluripotent stem cells | [9][10] |
| p53 | AHNAK is required for p53 binding to promoters of stemness-related genes | Hepatocellular carcinoma | [9] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) to Identify Transcription Factor Binding to the AHNAK Promoter
This protocol outlines the general steps for identifying the in vivo interaction of a transcription factor with the AHNAK promoter.
-
Cell Culture and Cross-linking:
-
Culture cells of interest to approximately 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Harvest cells and lyse them in a suitable lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers designed to amplify specific regions of the AHNAK promoter to determine the enrichment of the target sequence.
-
Post-Transcriptional Regulation of AHNAK
Following transcription, the AHNAK mRNA is subject to several regulatory processes that affect its stability, translation efficiency, and isoform expression.
Alternative Splicing
A notable feature of AHNAK regulation is self-regulated alternative splicing.[4] The AHNAK gene can produce two major transcripts that encode a large (~700-kDa) and a small (~17-kDa) protein isoform. These isoforms are differentially expressed during muscle differentiation.[4] The small AHNAK isoform can translocate to the nucleus and establish a positive feedback loop to regulate the mRNA splicing of its own locus, representing a novel mechanism of post-transcriptional control.[4]
| Isoform | Size | Function in Splicing | Cellular Context | Reference |
| Small AHNAK | ~17 kDa | Positive feedback on AHNAK mRNA splicing | Muscle differentiation | [4] |
| Large AHNAK | ~700 kDa | Interacts with the small isoform in the cytoplasm | Muscle differentiation | [4] |
microRNA (miRNA) Regulation
Several miRNAs have been identified that target AHNAK mRNA, leading to its degradation or translational repression. For instance, miR-222-5p has been shown to promote the growth and migration of trophoblasts by targeting AHNAK.[9] In triple-negative breast cancer, CircAHNAK1 can inhibit proliferation and metastasis by modulating miR-421.[9]
| miRNA | Effect on AHNAK Expression | Cellular Context | Reference |
| miR-222-5p | Downregulation | Trophoblasts | [9] |
| miR-421 | Downregulation (modulated by CircAHNAK1) | Triple-negative breast cancer | [9] |
| miR-133b | Downregulation (sponged by Circ_0088196) | Trophoblasts | [9] |
Experimental Protocol: Luciferase Reporter Assay to Validate miRNA Targeting of AHNAK 3' UTR
This protocol is used to confirm the direct interaction between a specific miRNA and the 3' untranslated region (UTR) of AHNAK mRNA.
-
Vector Construction:
-
Clone the 3' UTR of the AHNAK gene containing the predicted miRNA binding site into a luciferase reporter vector downstream of the luciferase gene.
-
As a control, create a mutant version of the 3' UTR with mutations in the miRNA seed sequence binding site.
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and either a miRNA mimic or a negative control mimic.
-
A co-transfected vector expressing Renilla luciferase can be used for normalization.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miRNA mimic compared to the control indicates direct targeting.
-
Post-Translational Modification of AHNAK
The function, stability, and subcellular localization of the this compound are dynamically regulated by a variety of post-translational modifications (PTMs).
Phosphorylation
Phosphorylation is a key PTM that modulates AHNAK's function and localization. Protein Kinase B (PKB/Akt) phosphorylates AHNAK, which contributes to its nuclear exclusion in epithelial cells.[7] Specifically, phosphorylation of serine 5535 by PKB plays a major role in determining the extranuclear localization of AHNAK.[7] Protein Kinase C (PKC) is also involved in the translocation of AHNAK to the plasma membrane in keratinocytes.[13]
Ubiquitination and Degradation
The stability of the this compound is regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase UBE3C has been shown to control the basal turnover of AHNAK through ubiquitin-mediated proteolysis.[9] In liver cancer, the E3 ligase RNF38 induces epithelial-mesenchymal transition (EMT) by promoting TGF-β signaling through AHNAK ubiquitination and degradation.[12]
Cleavage
AHNAK can be cleaved by proteases, which alters its interactions with other proteins. For example, cleavage of AHNAK by calpain 3 results in the loss of its interaction with dysferlin.[4]
| Modification | Enzyme | Effect on AHNAK | Cellular Context | Reference |
| Phosphorylation | Protein Kinase B (PKB/Akt) | Nuclear exclusion | Epithelial cells | [7][14] |
| Phosphorylation | Protein Kinase C (PKC) | Translocation to plasma membrane | Keratinocytes | [13] |
| Ubiquitination | UBE3C | Proteasomal degradation | Non-small-cell lung cancer | [9] |
| Ubiquitination | RNF38 | Degradation, promotion of TGF-β signaling | Liver cancer | [12] |
| Cleavage | Calpain 3 | Loss of interaction with dysferlin | Muscular dystrophy | [4] |
AHNAK in Signaling Pathways
AHNAK acts as a scaffold protein, integrating and modulating multiple signaling pathways. Its large size and multiple domains allow it to interact with a diverse range of signaling molecules.[3]
TGF-β Signaling
AHNAK is a significant modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. It can potentiate TGF-β signaling by interacting with Smad3, which enhances its nuclear localization and transcriptional activity.[3][5] This interaction can lead to the downregulation of c-Myc and cyclin D1, resulting in cell cycle arrest.[5] However, in some contexts, AHNAK2, a homolog of AHNAK, can promote tumor cell invasion and migration by activating the TGF-β/Smad3 signaling pathway.[1]
References
- 1. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Gene - AHNAK [maayanlab.cloud]
- 4. Self-regulated alternative splicing at the AHNAK locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Ahnak AHNAK nucleoprotein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Essential role of Ahnak in adipocyte differentiation leading to the transcriptional regulation of Bmpr1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of translocation of the desmoyokin/AHNAK protein to the plasma membrane in keratinocytes by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
evolutionary conservation of the AHNAK gene
An In-depth Technical Guide to the Evolutionary Conservation of the AHNAK Gene For Researchers, Scientists, and Drug Development Professionals
Abstract
The AHNAK gene family, comprising AHNAK (also known as AHNAK1) and its paralog, AHNAK2, encodes exceptionally large structural proteins that are implicated in a diverse array of fundamental cellular processes. Ranging from cytoarchitectural support and membrane repair to the fine-tuning of calcium signaling and transduction of major signaling pathways, the functions of AHNAK proteins underscore their importance in cellular homeostasis and disease. This technical guide provides a comprehensive overview of the , detailing its phylogenetic distribution, the conservation of its unique protein architecture, and the preservation of its critical biological functions across species. We present quantitative data on its orthologs and paralogs, detailed experimental methodologies for its study, and visual representations of its involvement in key signaling cascades, offering a valuable resource for researchers in basic science and therapeutic development.
The AHNAK Gene Family: An Overview
The AHNAK family consists of two known members in vertebrates, AHNAK and AHNAK2.[1][2] These genes are notable for encoding massive proteins, with molecular weights exceeding 600-700 kDa.[1][3] The name "AHNAK" is derived from the Hebrew word for "giant," reflecting this characteristic.[1] The two proteins are paralogs, arising from a gene duplication event, and share a high degree of sequence homology, estimated at approximately 90%.[1][2]
The discovery of AHNAK2 was a direct result of investigating AHNAK's function; initial studies of AHNAK knockout mice revealed no obvious phenotype, which led to the identification of a second, compensating AHNAK-like molecule, subsequently named AHNAK2.[4] This functional redundancy highlights the conserved and critical nature of their shared roles.
Table 1: Human AHNAK and AHNAK2 Gene Locus and Paralog Information
| Gene | Chromosomal Locus (Human GRCh38) | Paralog(s) |
| AHNAK | Chr 11: 62,433,542-62,556,235 | AHNAK2, Periaxin (PRX) |
| AHNAK2 | Chr 14: 104,937,244-104,978,374 | AHNAK, Periaxin (PRX) |
Evolutionary Conservation and Phylogenetics
AHNAK genes are highly conserved across vertebrates, indicating a strong selective pressure to maintain their function. The presence of orthologs in a wide range of species underscores their fundamental biological importance.
Orthologs and Paralogs
Analysis of genomic databases reveals an extensive list of orthologs for both AHNAK and AHNAK2 across mammalian and other vertebrate lineages. The paralogous relationship between AHNAK and AHNAK2, as well as a more distant relationship to Periaxin (PRX), a protein involved in myelination, suggests a common ancestral gene that duplicated and diverged to acquire specialized or tissue-specific functions.[4]
Table 2: Summary of Human AHNAK and AHNAK2 Orthologs and Paralogs
| Gene | Database | Number of Orthologs | Number of Paralogs | Representative Orthologous Species |
| AHNAK | Ensembl | 177 | 2 | Mus musculus (mouse), Rattus norvegicus (rat), Bos taurus (cow), Gallus gallus (chicken), Danio rerio (zebrafish) |
| AHNAK2 | Ensembl | 64 | 2 | Mus musculus (mouse), Pan troglodytes (chimpanzee), Macaca mulatta (macaque), Bos taurus (cow) |
| [Data sourced from Ensembl database, release 112] |
Sequence Conservation
The high degree of sequence conservation is most prominent in the structural domains of the proteins. While a comprehensive, multi-species quantitative analysis of sequence identity requires direct bioinformatics alignment tools, existing literature reports significant homology. For instance, the PDZ domain of human AHNAK2 shares 57% sequence identity with that of Periaxin.[4] The repetitive central domains of both AHNAK and AHNAK2 are also remarkably conserved, suggesting a crucial role for this unique structure.[4]
Conservation of Protein Architecture
The tripartite structure of AHNAK proteins is a key conserved feature. This architecture consists of three distinct domains: an N-terminal domain, a large central repeat domain, and a C-terminal domain.
-
N-Terminal Domain : A non-repetitive region. In AHNAK2, this domain contains a conserved PDZ domain, which is a common protein-protein interaction module known to bind specific peptide motifs in other proteins, including ion channels.[4]
-
Central Repeat Domain : This is the largest part of the protein, composed of numerous highly conserved repeat units. In AHNAK, each repeat is approximately 128 amino acids long, while in AHNAK2, they are about 165 amino acids.[4] Structural predictions suggest these repeats fold into a series of linked, antiparallel β-strands, forming structures that resemble β-propellers.[4] This modular, repetitive architecture likely provides a flexible scaffold for interacting with multiple binding partners.
-
C-Terminal Domain : A large, non-repetitive region that contains numerous sites for protein-protein interactions and post-translational modifications, which are critical for regulating AHNAK's function and subcellular localization.[5]
Conservation of Function and Signaling Pathways
The structural conservation of AHNAK proteins is mirrored by a strong conservation of their cellular functions, particularly their roles as molecular scaffolds in critical signaling pathways.
Regulation of L-type Calcium Channels
A primary and highly conserved function of AHNAK is the regulation of L-type voltage-gated calcium channels (L-VGCCs), particularly the Cav1.2 channel in cardiomyocytes.[5] AHNAK interacts directly with the auxiliary β2 subunit of the channel.[5][6] This interaction acts as a basal repression of channel activity. Upon β-adrenergic stimulation, Protein Kinase A (PKA) phosphorylates AHNAK, causing its dissociation from the β2 subunit and relieving the inhibition, which leads to increased calcium influx and enhanced cardiac contractility. This regulatory mechanism is a conserved feature in cardiac physiology.
Modulation of the TGF-β Signaling Pathway
AHNAK is a key modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical cascade regulating cell growth, differentiation, and tumorigenesis. AHNAK can potentiate TGF-β signaling by interacting with the receptor-regulated SMADs (R-SMADs), specifically Smad3.[7] This interaction facilitates the nuclear localization of Smad3, enhancing its transcriptional activity.[7] Concurrently, AHNAK can attenuate the activity of inhibitory Smads (I-Smads) like Smad7.[7] This dual action solidifies AHNAK's role as a key signaling node, which can function as a tumor suppressor by promoting cell cycle arrest.[7][8]
Regulation of the Wnt/β-catenin Pathway
In several cancer types, AHNAK has been shown to act as a tumor suppressor by negatively regulating the canonical Wnt/β-catenin signaling pathway.[9][10] Overexpression of AHNAK leads to a decrease in the levels of key pathway components, including β-catenin and its downstream transcriptional targets like c-myc and Wnt-1.[10][11] By dampening this pro-proliferative and pro-metastatic pathway, AHNAK can inhibit cancer progression.[2][9]
Key Experimental Protocols
Studying a giant protein like AHNAK presents unique technical challenges. Below are detailed methodologies for key experiments frequently used in AHNAK research.
Generation of AHNAK Knockout (KO) Mice
Generating a null mouse model is a cornerstone for in vivo functional analysis. This has been accomplished for AHNAK using both homologous recombination and CRISPR/Cas9 technology.
Workflow: Generating and Verifying a Knockout Mouse Model
Methodology: Homologous Recombination [12]
-
Targeting Vector Construction : A targeting vector is designed to replace a critical portion of the Ahnak gene (e.g., the promoter region and initial coding sequence) with a selection cassette, such as a neomycin resistance gene (neo). A negative selection marker (e.g., thymidine (B127349) kinase) is often appended to select against non-homologous recombination.
-
ES Cell Transfection : The linearized targeting vector is introduced into embryonic stem (ES) cells (e.g., from a 129S1/Sv strain) via electroporation.
-
Selection : Transfected ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance) and a counter-selection agent (e.g., ganciclovir for the thymidine kinase gene). Only cells that have undergone homologous recombination will survive.
-
Verification : Surviving clones are screened by Southern blot or PCR to confirm correct integration of the targeting vector into the Ahnak locus.
-
Blastocyst Injection : Verified ES cell clones are injected into blastocysts (e.g., from C57BL/6 mice).
-
Generation of Chimeras : The injected blastocysts are transferred into pseudopregnant female mice. The resulting offspring (F0 generation) that are chimeras (composed of both host and donor ES cells) are identified, often by coat color.
-
Germline Transmission : Male chimeras are bred with wild-type females. Offspring (F1 generation) are genotyped to identify heterozygotes that have inherited the targeted allele.
-
Generation of Homozygotes : Heterozygous (Ahnak+/-) mice are intercrossed to produce homozygous knockout (Ahnak-/-) mice in the F2 generation.
Western Blotting for AHNAK Protein
Due to its large size (~700 kDa), Western blotting for AHNAK requires protocol optimization.
-
Sample Preparation :
-
Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the lysate briefly on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis :
-
Mix 50-150 µg of total protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate proteins on a low-percentage (e.g., 4-6%) SDS-polyacrylamide gel to allow the large this compound to enter and resolve properly. Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended, performed overnight at 4°C at a low constant voltage to ensure efficient transfer of the high-molecular-weight protein.
-
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to AHNAK, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.
-
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners
Co-IP is used to isolate AHNAK and its binding partners from a cell lysate.
Methodology
-
Cell Lysis :
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-clearing :
-
Add Protein A/G-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant (the pre-cleared lysate).
-
-
Immunoprecipitation :
-
Add the primary antibody against AHNAK (or a control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing :
-
Pellet the beads by centrifugation at a low speed (~1,000 x g).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. Each wash should involve resuspending the beads followed by centrifugation.
-
-
Elution and Analysis :
-
After the final wash, aspirate the supernatant completely.
-
Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5 minutes.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
-
Analyze the eluate by Western blotting or mass spectrometry to identify AHNAK and its co-precipitated partners.
-
Conclusion
The AHNAK gene family represents a fascinating case of evolutionary conservation. Its giant, modular structure has been maintained throughout vertebrate evolution, reflecting its indispensable role as a scaffolding protein. The functional conservation of its interactions with key signaling components, such as L-type calcium channels and the mediators of the TGF-β and Wnt pathways, highlights its central position in integrating diverse cellular signals. For researchers and drug development professionals, understanding the conserved nature of AHNAK's structure and function provides a robust framework for investigating its role in human diseases and for developing targeted therapeutic strategies. The experimental protocols detailed herein offer a practical guide for the continued exploration of this remarkable and giant protein family.
References
- 1. Gene: AHNAK2 (ENSG00000185567) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 2. AHNAK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 6. IPD-MHC Database [ebi.ac.uk]
- 7. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]
- 8. Protein structure - AHNAK2 - The Human Protein Atlas [v22.proteinatlas.org]
- 9. Gene: AHNAK2 (ENSG00000185567) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 10. Gene: AHNAK2 (ENSG00000185567) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 11. youtube.com [youtube.com]
- 12. Find a homolog for a gene in another organism [ncbi.nlm.nih.gov]
- 13. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Physiological Functions of AHNAK Nucleoprotein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHNAK nucleoprotein, a giant scaffold protein of approximately 700 kDa, has emerged as a critical regulator in a multitude of cellular processes. Initially identified in neuroblastoma cells, its functions extend from maintaining cellular architecture and mediating signal transduction to influencing the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of the core physiological functions of AHNAK, with a particular focus on its roles in calcium signaling, its intricate involvement in key signaling pathways such as TGF-β/Smad, Wnt/β-catenin, and MAPK, and its implications in oncology. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of complex biological interactions to serve as a valuable resource for researchers and professionals in drug development.
Core Physiological Functions of AHNAK
AHNAK's large, multi-domain structure allows it to act as a scaffold, bringing together various signaling molecules and cellular components to orchestrate complex physiological responses. Its functions are diverse and context-dependent, varying with cell type and physiological state.
Regulation of Calcium Signaling
A pivotal role of AHNAK is its modulation of intracellular calcium (Ca²⁺) homeostasis, primarily through its interaction with L-type voltage-gated calcium channels (L-VGCCs). AHNAK interacts with the β-subunit of the L-VGCC, influencing channel activity and subsequent Ca²⁺ influx.[1][2][3] This interaction is crucial in various cell types, including cardiomyocytes and neurons.
In cardiomyocytes, AHNAK's interaction with the Caᵥβ₂ subunit acts as a physiological brake on the L-type Ca²⁺ current (ICaL).[4][5] This inhibitory effect can be relieved by protein kinase A (PKA) phosphorylation of AHNAK, leading to an increase in Ca²⁺ influx, which is a key step in the β-adrenergic stimulation of heart muscle contraction.[4][5]
In neurons, AHNAK is involved in scaffolding the L-type pore-forming α1 subunit and the β subunit of the VGCC.[1][2] A reduction in AHNAK expression leads to decreased cell surface expression of the α1 subunits and a significant reduction in L-type calcium current.[1][2] This modulation of neuronal Ca²⁺ influx by AHNAK has been implicated in depressive behaviors.[1][2]
Structural Role and Cell Migration
As a large scaffold protein, AHNAK is integral to maintaining cell structure and mediating cell migration. It is often localized at the plasma membrane, where it can influence cell-cell contact formation and cellular adherence.[6] Its involvement in the epithelial-mesenchymal transition (EMT), a key process in development and cancer metastasis, highlights its importance in regulating cell motility.[6]
Involvement in the Immune System
AHNAK plays a role in the immune system, particularly in the function of T cells. Studies have shown that AHNAK is required for proper calcium signaling following T-cell receptor (TCR) activation, which is essential for T cell proliferation and cytokine production.[7]
AHNAK in Disease: Focus on Cancer
The expression of AHNAK is frequently dysregulated in various cancers, where it can act as either a tumor suppressor or an oncogene depending on the cancer type.[8]
Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), high expression of AHNAK is associated with poor prognosis, including shorter disease-free survival and overall survival.[6][9] AHNAK has been identified as a driver gene in PDAC and promotes cell proliferation and migration, potentially through the induction of EMT.[6][9]
Breast Cancer
The role of AHNAK in breast cancer is complex and appears to be subtype-dependent. In triple-negative breast cancer (TNBC), lower levels of AHNAK mRNA are correlated with poorer prognosis, suggesting a tumor-suppressive role.[10] Conversely, in invasive ductal carcinoma, AHNAK expression is upregulated.[8]
Other Cancers
Dysregulated AHNAK expression has also been observed in bladder cancer, where it is downregulated, and in various other cancers, with its expression levels and prognostic significance varying across different malignancies.[11][12]
Quantitative Data on AHNAK Expression and Function
To provide a clear overview for comparative analysis, the following tables summarize key quantitative data on AHNAK expression in cancer and its functional impact on calcium channels.
Table 1: AHNAK Expression in Cancer vs. Normal Tissue
| Cancer Type | Tissue | Expression Change in Cancer | Reference(s) |
| Pancreatic Ductal Adenocarcinoma | Tumor vs. Adjacent Non-tumor | Upregulated (mRNA and protein) | [6][9] |
| Triple-Negative Breast Cancer | Tumor vs. Normal Mammary Epithelial Cells | Downregulated (mRNA) | [10] |
| Invasive Ductal Carcinoma | Tumor vs. Normal Breast Epithelium | Upregulated | [8] |
| Bladder Urothelial Carcinoma | Tumor vs. Benign Urothelial Lesion | Downregulated | [11] |
| Ovarian Cancer | Tumor vs. Healthy Tissue | Downregulated | [13] |
| Glioma | Tumor vs. Normal Glial Cells | Downregulated (mRNA) | [8] |
Table 2: Functional Effects of AHNAK on L-type Calcium Channels
| Experimental System | Parameter Measured | Effect of AHNAK | Quantitative Change | Reference(s) |
| Native Cardiomyocytes | L-type Ca²⁺ current (ICaL) amplitude | Intracellular application of a mutated AHNAK peptide mimicked PKA effects | ~60% increase | [14] |
| AHNAK Knockout Neurons | Cell surface expression of α1 subunits of L-VGCC | Knockout of AHNAK | Significantly reduced | [2] |
| AHNAK Knockout Neurons | L-type calcium current | Knockout of AHNAK | Significantly reduced | [2] |
| Rat Ventricular Cardiomyocytes | ICaL amplitude | Addition of recombinant AHNAK C-terminal fragments | Significantly higher | [3] |
| Rat Ventricular Cardiomyocytes | Slow component of Ca²⁺ current inactivation rate | Addition of recombinant AHNAK C-terminal fragments | Decreased | [3] |
| Oocytes expressing Caᵥβ₂ | Binding affinity between AHNAK-C1 and Caᵥβ₂ | PKA phosphorylation or presence of Ile5236Thr-AHNAK peptide | ~50% decrease | [14] |
Key Signaling Pathways Involving AHNAK
AHNAK acts as a crucial modulator of several key signaling pathways that are fundamental to cell growth, differentiation, and survival.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. AHNAK can potentiate TGF-β signaling by interacting with Smad proteins, the key intracellular mediators of the pathway. AHNAK facilitates the nuclear translocation of receptor-regulated Smads (R-Smads), thereby enhancing their transcriptional activity.[15] In some contexts, this leads to the downregulation of target genes like c-Myc, resulting in cell cycle arrest.[15]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. AHNAK has been shown to suppress ovarian cancer progression by dampening the canonical Wnt/β-catenin signaling cascade.[13][16] Overexpression of AHNAK leads to a decrease in the levels of key components of this pathway, including β-catenin and Wnt-1.[13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In some cancer contexts, such as triple-negative breast cancer, AHNAK has been shown to suppress tumor progression by inhibiting the AKT/MAPK signaling pathway. Overexpression of AHNAK can lead to a marked suppression of the phosphorylation of key kinases in this pathway, including AKT, ERK, Raf, and MEK1/2.
Detailed Experimental Protocols
Western Blotting for High Molecular Weight AHNAK (~700 kDa)
Detecting a protein as large as AHNAK requires optimization of standard western blotting protocols.
Materials:
-
Low-percentage Tris-Acetate polyacrylamide gels (e.g., 3-8% gradient)
-
Tris-Acetate SDS running buffer
-
Transfer buffer: Tris-Glycine buffer with 10% methanol (B129727) and 0.05% SDS
-
PVDF membrane (0.45 µm pore size)
-
Primary antibody against AHNAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Ice packs and cold room
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis:
-
Load 20-40 µg of protein lysate per well on a low-percentage Tris-Acetate gel.
-
Run the gel at a constant voltage (e.g., 150V) for an extended period (e.g., 90-120 minutes) to allow for adequate separation of high molecular weight proteins. Use pre-chilled running buffer and surround the gel tank with ice packs to prevent overheating.
-
-
Protein Transfer:
-
Use a wet tank transfer system. Semi-dry systems are generally less efficient for very large proteins.[17]
-
Equilibrate the gel, PVDF membrane, and filter papers in the transfer buffer.
-
Assemble the transfer sandwich and perform the transfer overnight at a low constant current (e.g., 40 mA) at 4°C, or for 90 minutes at a higher current (e.g., 350-400 mA) in a cold room.[17]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ahnak scaffolds p11/Anxa2 complex and L-type voltage-gated calcium channel and modulates depressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic interactions between L-type voltage-sensitive calcium channel Cav1.2 subunits and ahnak in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A scaffold protein, AHNAK1 is required for calcium signalling during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 9. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition [jcancer.org]
- 10. AHNAK suppresses tumour proliferation and invasion by targeting multiple pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomic Analysis Identifies AHNAK (Neuroblast Differentiation-associated Protein AHNAK) as a Novel Candidate Biomarker for Bladder Urothelial Carcinoma Diagnosis by Liquid-based Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of AHNAK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ahnak is critical for cardiac Ca(V)1.2 calcium channel function and its beta-adrenergic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Involvement of AHNAK Protein in Membrane Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma membrane integrity is fundamental to cellular life, acting as a selective barrier and a platform for crucial signaling events. Disruption of this barrier, caused by mechanical stress, chemical agents, or pathological conditions, triggers a rapid and sophisticated cellular response known as membrane repair. A key player in this intricate process is the AHNAK nucleoprotein, a giant scaffolding protein of approximately 700 kDa. This technical guide provides a comprehensive overview of the current understanding of AHNAK's role in membrane repair, focusing on its molecular interactions, the signaling pathways it participates in, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers investigating membrane repair mechanisms and for professionals in drug development targeting cellular resilience and repair pathways.
Core Concepts: AHNAK's Multifaceted Role in Membrane Integrity
AHNAK, and its paralog AHNAK2, are characterized by a tripartite structure: an N-terminal domain, a large central domain with multiple repeat units, and a C-terminal domain that serves as a hub for protein-protein interactions.[1] While initially identified in other contexts, AHNAK has emerged as a critical component of the membrane repair machinery, particularly in muscle cells.[2][3] Its function in this process is primarily mediated through its interactions with other key repair proteins, its involvement in calcium signaling, and its connection to the cytoskeleton.
The AHNAK-Dysferlin-Annexin-S100 Complex: A Cornerstone of Membrane Repair
Upon membrane injury, an influx of extracellular calcium ions (Ca²⁺) acts as a primary trigger for the recruitment of repair factors.[4] AHNAK is a central organizer in a multi-protein complex that assembles at the site of injury. This complex includes:
-
Dysferlin: A large transmembrane protein crucial for muscle membrane repair. Mutations in the dysferlin gene are associated with muscular dystrophies.[5][6] Dysferlin's C2A domain directly interacts with the C-terminal domain of AHNAK.[6][7] This interaction is critical for the recruitment and stabilization of AHNAK at the sarcolemma.[6]
-
Annexin (B1180172) A2 (ANXA2) and S100A10 (p11): Annexin A2 is a calcium-dependent phospholipid-binding protein that, in a complex with S100A10, plays a vital role in membrane trafficking and fusion events during repair.[8] The ANXA2/S100A10 heterotetramer binds to the C-terminal regulatory domain of AHNAK, a crucial step for AHNAK's localization to the plasma membrane.[8][9] The formation of this ternary complex is thought to promote more efficient membrane repair.[2]
The assembly of this complex facilitates the formation of a "patch" at the injury site, likely involving the fusion of intracellular vesicles to the plasma membrane to reseal the breach.[4]
AHNAK and the Cytoskeleton
AHNAK's large scaffolding nature allows it to interact with the actin cytoskeleton.[10] This interaction is essential for maintaining the structural integrity of the cell and for orchestrating the cytoskeletal rearrangements necessary for wound closure. Down-regulation of AHNAK has been shown to disrupt the organization of the cortical actin cytoskeleton.[10]
Quantitative Data on AHNAK-Mediated Membrane Repair
The following tables summarize the available quantitative data regarding the molecular interactions central to AHNAK's function in membrane repair. A notable gap in the current literature is the lack of direct quantitative data on membrane resealing kinetics (e.g., time to reseal, percentage of repaired cells) in AHNAK-deficient versus proficient cells.
| Interacting Proteins | Method | Binding Affinity (K D) | Reference |
| AHNAK1 (C-terminal 500 aa) & Dysferlin (cC2A domain) | Surface Plasmon Resonance (SPR) | 3.8 ± 1.6 × 10⁻⁷ M | [7] |
| Complex | Stoichiometry | Method | Reference |
| AHNAK (peptide) : S100A10-Annexin A2 | 1 : 2 (asymmetric) | Multiple biophysical methods |
Signaling and Experimental Workflow Visualizations
To better illustrate the molecular interactions and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of AHNAK in Membrane Repair
Experimental Workflow: Laser-Induced Membrane Injury Assay
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Experimental Workflow: GST Pull-Down Assay
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of AHNAK's role in membrane repair.
Laser-Induced Membrane Injury and Live-Cell Imaging
This protocol is adapted from standard methods for inducing and monitoring membrane repair in real-time.
Objective: To visualize and quantify the kinetics of membrane repair in live cells following a localized membrane injury.
Materials:
-
Adherent cells (e.g., C2C12 myoblasts, primary human myoblasts) cultured on glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS and HEPES).
-
Membrane-impermeant fluorescent dye (e.g., FM4-64FX, 5 µg/mL; or propidium (B1200493) iodide, 1.5 µM).
-
A confocal or spinning-disk microscope equipped with a UV or multiphoton laser for ablation and a temperature- and CO₂-controlled incubation chamber.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Dye Incubation: Just before imaging, replace the culture medium with live-cell imaging medium containing the membrane-impermeant dye.
-
Microscopy Setup: Place the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).
-
Pre-Injury Imaging: Identify a healthy, isolated cell and acquire a baseline fluorescence image.
-
Laser Ablation: Use a high-power laser pulse (e.g., 405 nm UV laser at 50-100% power for 50-200 ms) to create a small (~1-2 µm) injury on the plasma membrane.
-
Time-Lapse Acquisition: Immediately after injury, begin acquiring a time-lapse series of fluorescence and brightfield images (e.g., one frame every 5-10 seconds for 5-10 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity within the cell at each time point.
-
Normalize the fluorescence intensity to the pre-injury baseline.
-
The time taken for the fluorescence intensity to plateau indicates the membrane resealing time.
-
The percentage of cells that successfully reseal (i.e., show a plateau in fluorescence) can also be quantified.
-
Co-Immunoprecipitation (Co-IP) of AHNAK and its Interacting Partners
This protocol outlines the general steps for performing Co-IP to identify proteins that interact with endogenous AHNAK.
Objective: To isolate AHNAK and its binding partners from cell lysates to demonstrate in vivo interactions.
Materials:
-
Cultured cells (e.g., C2C12 myotubes).
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors).
-
Primary antibody specific for AHNAK (for immunoprecipitation).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting (e.g., anti-dysferlin, anti-ANXA2, anti-S100A10).
Procedure:
-
Cell Lysis: Lyse confluent cell cultures on ice with cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Pre-clearing (Optional but Recommended): Incubate the supernatant with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-AHNAK antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against suspected interacting proteins.
Glutathione S-Transferase (GST) Pull-Down Assay
This protocol describes an in vitro method to confirm a direct interaction between a GST-tagged AHNAK fragment and a potential binding partner.[11]
Objective: To determine if there is a direct physical interaction between a specific domain of AHNAK and another protein.
Materials:
-
Expression vector for GST-tagged AHNAK domain (e.g., C-terminal domain of AHNAK in pGEX vector).
-
E. coli strain for protein expression (e.g., BL21).
-
Glutathione-Sepharose beads.
-
Cell lysate containing the prey protein or a purified prey protein.
-
Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
Procedure:
-
Bait Protein Expression and Purification: Transform E. coli with the GST-AHNAK expression vector, induce protein expression (e.g., with IPTG), and lyse the bacteria. Purify the GST-tagged protein from the lysate using glutathione-Sepharose beads.
-
Immobilization of Bait Protein: Incubate the purified GST-AHNAK with fresh glutathione-Sepharose beads to immobilize the bait protein. Use GST alone as a negative control.
-
Prey Protein Preparation: Prepare a cell lysate from cells expressing the prey protein (e.g., dysferlin) or use a purified preparation of the prey protein.
-
Binding Reaction: Incubate the immobilized GST-AHNAK beads with the prey protein lysate/solution for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
Conclusion and Future Directions
AHNAK has been firmly established as a crucial scaffolding protein in the cellular machinery for plasma membrane repair. Its interactions with dysferlin, annexin A2, and S100A10 are central to the formation of a repair complex that is rapidly recruited to sites of membrane damage in a calcium-dependent manner. The connection of this complex to the actin cytoskeleton underscores the coordinated cellular response to restore membrane integrity.
Despite these advances, several key questions remain. The precise stoichiometry and three-dimensional structure of the entire AHNAK-containing repair complex are yet to be fully elucidated. Crucially, there is a need for more quantitative studies on the kinetics of membrane repair in AHNAK-deficient cellular and animal models to precisely define its contribution to the speed and efficiency of the repair process. Such studies will be invaluable for a deeper understanding of diseases associated with impaired membrane repair, such as muscular dystrophies, and may reveal AHNAK and its interacting partners as potential therapeutic targets for enhancing cellular resilience in a variety of pathological contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this giant protein in maintaining the essential barrier of life.
References
- 1. bu.edu [bu.edu]
- 2. Calcium influx rapidly establishes distinct spatial recruitments of Annexins to cell wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.indianapolis.iu.edu]
- 4. Role of calcium-sensor proteins in cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium influx rapidly establishes distinct spatial recruitments of Annexins to cell wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AHNAK, a novel component of the dysferlin protein complex, redistributes to the cytoplasm with dysferlin during skeletal muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 11. researchgate.net [researchgate.net]
Whitepaper: The Interactome of AHNAK Protein in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AHNAK nucleoprotein, a giant scaffold protein of approximately 700 kDa, is a fascinating and complex player in a multitude of cellular processes.[1] Initially identified as a gene repressed in neuroblastoma, AHNAK is now understood to be ubiquitously expressed and involved in diverse functions ranging from cell structure and migration to the regulation of critical signaling pathways.[2][3] Its large size is due to a central domain composed of numerous repeated motifs, which provide a platform for multiple protein-protein interactions.[4][5] This technical guide provides an in-depth exploration of the known interactome of AHNAK in mammalian cells, detailing its binding partners, the quantitative nature of these interactions, the signaling pathways it modulates, and the experimental methodologies used to uncover these connections.
The AHNAK Interactome: A Network of Key Cellular Regulators
AHNAK's function as a scaffold protein is defined by its ability to bind to a wide array of proteins, thereby organizing signaling complexes and linking them to cellular structures. These interactions are fundamental to its roles in calcium homeostasis, signal transduction, and cytoskeletal organization. Key interacting partners are detailed below.
-
Calcium Channel Subunits: AHNAK directly interacts with the β-subunits of L-type voltage-gated calcium channels (LVGCC), such as Cav1.1 and Cav1.2.[6][7][8] This interaction is crucial for the proper plasma membrane expression and modulation of these channels, thereby playing an essential role in calcium signaling, particularly in T-cells and cardiomyocytes.[6][9]
-
Annexin (B1180172) A2/S100A10 Complex: AHNAK binds to the heterotetrameric Annexin A2/S100A10 (AnxA2/p11) complex.[10][11] This interaction is mediated by S100A10 and is critical for recruiting AHNAK to the plasma membrane and regulating the cortical actin cytoskeleton, which influences cell membrane cytoarchitecture and repair processes.[11][12][13]
-
Phospholipase C-gamma1 (PLC-γ1): The central repeat domains of AHNAK bind to and activate PLC-γ1.[4][7] This activation is notably enhanced in the presence of arachidonic acid, suggesting a mechanism for PLC-γ1 activation that is independent of tyrosine phosphorylation.[4][5]
-
Protein Kinase C-alpha (PKC-α): AHNAK acts as a molecular linker, forming a complex with both PKC-α and PLC-γ1.[14][15] This scaffolding function facilitates a signaling cascade where activated PKC-α leads to the production of arachidonic acid, which in turn, alongside AHNAK, stimulates PLC-γ1 activity.[14]
-
TGF-β Signaling Mediators: AHNAK potentiates the Transforming Growth Factor-β (TGF-β) signaling pathway by interacting with receptor-activated Smad proteins, specifically Smad3.[16][17] This interaction promotes the nuclear translocation of Smad3, enhancing its transcriptional activity and contributing to cell cycle arrest.[2][17]
-
Cytoskeletal and Membrane Repair Proteins: AHNAK interacts with actin, bundling actin filaments and linking calcium channels to the cytoskeleton.[9][18] It also co-localizes and interacts with dysferlin, a protein involved in sarcolemma repair.[11][18]
-
Tumor Suppressors and Growth Factor Receptors: AHNAK has been shown to form complexes with the tumor suppressor p53.[2][16] Additionally, in hepatocellular carcinoma, AHNAK can physically bind to the Insulin-like Growth Factor 1 Receptor (IGF-1R), potentially contributing to tumor growth.[19]
Quantitative Analysis of AHNAK Interactions
While many AHNAK interactions have been identified qualitatively, quantitative data remains sparse. The available data underscores the high-affinity nature of some of these interactions.
| Interacting Partner | AHNAK Domain/Fragment | Method | Affinity/Concentration | Reference |
| PLC-γ1 | Recombinant fragments (one and four repeat motifs) | In vitro activation assay | Nanomolar concentrations | [4][5] |
| Cavβ₂ | ahnak1(5462-5535) fragment | Surface Plasmon Resonance (SPR) | Affinity increased ~2.4-fold upon PKA phosphorylation of Cavβ₂ | [20] |
| Cavβ₂ / α₁C I-II linker | Not directly involving AHNAK, but provides context for the channel complex | Surface Plasmon Resonance (SPR) | K(D) ≈ 35 nM | [20] |
Key Signaling Pathways Involving AHNAK
AHNAK's role as a scaffold protein places it at the crossroads of several major signaling pathways. Its interactions physically link key enzymes and effector proteins, enabling efficient and localized signal propagation.
Calcium Signaling Pathway
AHNAK is a critical component of calcium signaling. It physically tethers L-type calcium channels to the plasma membrane and cytoskeleton, influencing calcium influx upon cellular stimulation, such as T-cell receptor activation.[6][10]
References
- 1. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - AHNAK [maayanlab.cloud]
- 3. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AHNAK, a protein that binds and activates phospholipase C-gamma1 in the presence of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. A scaffold protein, AHNAK1, is required for calcium signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. AHNAK: The quiet giant in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A scaffold protein, AHNAK1 is required for calcium signalling during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of a C-terminal AHNAK peptide in a 1:2:2 complex with S100A10 and an acetylated N-terminal peptide of annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Annexin A2/S100A10 Complex: The Mutualistic Symbiosis of Two Distinct Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. AHNAK-mediated activation of phospholipase C-gamma1 through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 16. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 19. AHNAK Contributes to Hepatocellular Carcinoma Growth by Interacting with IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cavβ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detecting the Giant Protein AHNAK by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHNAK nucleoprotein, also known as Desmoyokin, is a giant scaffold protein with a molecular weight of approximately 700 kDa.[1][2] Its large size presents unique challenges for its detection by standard Western blot techniques. AHNAK is implicated in a diverse range of cellular processes, including cell structure and migration, calcium channel regulation, and the formation of the blood-brain barrier.[1][3][4] Furthermore, emerging research has highlighted its role in various signaling pathways, such as the TGF-β, Wnt/β-catenin, ERK, and MAPK pathways, and its differential expression in several cancers.[5] This document provides a detailed protocol and application notes to facilitate the successful detection of the AHNAK protein by Western blot, with specific considerations for its high molecular weight.
Protein Characteristics
| Characteristic | Description |
| Alternate Names | Desmoyokin, PM227 |
| Molecular Weight | ~700 kDa[1][2] |
| Structure | A large structural scaffold protein with a large central domain composed of highly conserved repeated elements.[1][2] |
| Subcellular Localization | Nucleus, cytoplasm, and plasma membrane.[3] |
| Function | Involved in cell architecture and migration, regulation of cardiac calcium channels, and signaling pathways like TGF-β, Wnt/β-catenin, ERK, and MAPK.[3][5][6] |
Experimental Protocols
Detecting a protein of the size of AHNAK requires modifications to standard Western blot protocols. Key considerations include the use of low-percentage polyacrylamide gels, optimized transfer conditions, and appropriate antibody selection.
I. Sample Preparation and Lysis
Proper sample preparation is critical for the solubilization and extraction of the large this compound.
A. Lysis Buffer Recommendations:
For efficient extraction of high molecular weight proteins like AHNAK, a robust lysis buffer is essential. Radioimmunoprecipitation assay (RIPA) buffer is a common choice, but for particularly difficult-to-solubilize proteins, a urea-based "Killer Buffer" can be more effective.
| Buffer Component | RIPA Buffer Concentration | "Killer Buffer" Concentration |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | - |
| NaCl | 150 mM | - |
| EDTA | 1 mM | - |
| Triton X-100 | 1% | - |
| Sodium Deoxycholate | 0.5% | - |
| SDS | 0.1% | 4% |
| Sucrose | - | 8% |
| Urea | - | 2M |
| Protease Inhibitor Cocktail | 1X | 1X |
| Phosphatase Inhibitor Cocktail | 1X | 1X |
B. Lysis Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer), supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 6X Laemmli sample buffer to the lysate, and heat at 70°C for 10 minutes or 95°C for 5 minutes to denature the proteins. Avoid excessive boiling, which can cause aggregation of large proteins.
II. Gel Electrophoresis
The separation of a ~700 kDa protein requires a low-percentage acrylamide (B121943) gel to allow for its entry and migration.
A. Gel Selection and Electrophoresis Conditions:
| Parameter | Recommendation |
| Gel Type | Low-percentage (4-8%) Tris-Glycine or Tris-Acetate polyacrylamide gel, or a 3-8% Tris-Acetate gradient gel. Agarose gels (1.5-2%) can also be considered for proteins >500 kDa.[7][8][9][10] |
| Running Buffer | Standard Tris-Glycine-SDS or Tris-Acetate-SDS running buffer. |
| Voltage & Time | Run the gel at a low voltage (e.g., 80-100 V) for a longer duration to prevent overheating and ensure proper migration.[7] |
| Molecular Weight Marker | Use a high-range molecular weight marker that includes standards up to or beyond 500 kDa. |
B. Electrophoresis Protocol:
-
Assemble the electrophoresis apparatus with the appropriate low-percentage polyacrylamide gel.
-
Load 20-40 µg of protein lysate per well.
-
Run the gel at a constant voltage of 80-100 V until the dye front reaches the bottom of the gel. This may take several hours.
III. Protein Transfer
The transfer of large proteins from the gel to the membrane is a critical and often challenging step. A wet transfer is highly recommended over a semi-dry transfer for proteins of this size.[3][11]
A. Transfer Buffer and Conditions:
| Parameter | Recommendation |
| Transfer Method | Wet (tank) transfer is strongly recommended for high molecular weight proteins.[3][11][12] |
| Transfer Buffer | Tris-Glycine buffer with a reduced methanol (B129727) concentration (10% or less) and the addition of 0.02-0.1% SDS to aid in protein elution from the gel.[5][11][13] |
| Membrane Type | Polyvinylidene difluoride (PVDF) is recommended due to its higher binding capacity and durability.[5][13] |
| Transfer Conditions | Perform the transfer at a low voltage (e.g., 20-30 V) overnight at 4°C, or at a higher voltage (e.g., 70-100 V) for 2-4 hours with cooling to prevent overheating.[12][14] |
B. Transfer Protocol:
-
Equilibrate the gel, PVDF membrane, and filter papers in the transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich in the transfer apparatus and fill with cold transfer buffer.
-
Perform the transfer according to the recommended conditions (e.g., 30V overnight at 4°C).
-
After transfer, verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue to check for remaining protein.
IV. Immunodetection
A. Antibody Selection:
Several commercially available antibodies have been validated for the detection of AHNAK by Western blot. It is crucial to select an antibody that has been specifically validated for this application.
| Antibody Type | Host Species | Recommended Dilution | Supplier Example |
| Polyclonal | Rabbit | 1:1000 - 1:2000 | Proteintech (16637-1-AP)[3] |
| Monoclonal | Mouse | 1:200 - 1:1000 | Santa Cruz Biotechnology (sc-134252)[7] |
| Monoclonal [EM-09] | Mouse | 2 µg/ml | Abcam (ab68556)[15] |
B. Blocking and Antibody Incubation Protocol:
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Signaling Pathway and Experimental Workflow
AHNAK in the TGF-β Signaling Pathway
AHNAK has been identified as a modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It can act as a tumor suppressor by potentiating TGF-β signaling, which leads to the inhibition of cell growth. AHNAK interacts with Smad3, promoting its nuclear localization and enhancing the transcriptional activity of R-Smads. This can lead to the downregulation of c-Myc and Cyclin D, resulting in cell cycle arrest.
Caption: AHNAK potentiates TGF-β signaling by interacting with R-Smads.
Western Blot Experimental Workflow
The following diagram outlines the key steps for the successful Western blot detection of the this compound.
Caption: Workflow for Western Blotting of the this compound.
Troubleshooting
The large size of AHNAK can lead to several common issues during Western blotting.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient Protein Extraction: AHNAK is not properly solubilized. | Use a stronger lysis buffer (e.g., Urea-based). Ensure adequate sonication to shear DNA and reduce viscosity. |
| Poor Transfer: The protein is not efficiently transferred from the gel to the membrane. | Use a wet transfer method.[3] Increase transfer time or use a lower voltage overnight at 4°C.[12][14] Add a low concentration of SDS (0.02-0.1%) to the transfer buffer and reduce methanol to 10% or less.[5][11][13] | |
| Inefficient Gel Migration: The protein is stuck in the well or does not resolve properly. | Use a lower percentage polyacrylamide gel (4-8%) or a gradient gel.[7][11] Ensure the gel is run at a low voltage to prevent overheating. | |
| Smeared Bands | Protein Degradation: The protein is being degraded by proteases during sample preparation. | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
| Overheating during Electrophoresis: Running the gel at too high a voltage can cause smearing. | Reduce the voltage and run the gel for a longer duration, potentially in a cold room or with a cooling unit. | |
| Protein Aggregation: Boiling the sample for too long can cause aggregation of large proteins. | Heat the sample at 70°C for 10 minutes instead of 95-100°C. | |
| High Background | Insufficient Blocking: The blocking step was not sufficient to prevent non-specific antibody binding. | Increase the blocking time to overnight at 4°C. Ensure the blocking agent is fresh. |
| Antibody Concentration Too High: The primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Non-specific Bands | Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | Use an antibody that has been validated for Western blot and consider using a monoclonal antibody for higher specificity. Run appropriate controls, such as a knockout/knockdown lysate if available. |
| Sample Overload: Too much protein was loaded onto the gel. | Reduce the amount of protein loaded per lane to 20-30 µg. |
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. How to Perform Western Blot for High Molecular Weight (500 kDa) Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 12. researchgate.net [researchgate.net]
- 13. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
Application Notes: Immunofluorescence Staining of AHNAK in Cultured Cells
References
- 1. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AHNAK is highly expressed and plays a key role in cell migration and invasion in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AHNAK enables mammary carcinoma cells to produce extracellular vesicles that increase neighboring fibroblast cell motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation of AHNAK Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the AHNAK nucleoprotein to identify and study its interaction partners. AHNAK is a giant scaffolding protein of approximately 700 kDa, implicated in diverse cellular processes including cell structure, migration, and signal transduction.[1] Due to its large size and scaffolding nature, understanding its protein-protein interactions is crucial for elucidating its function in both normal physiology and disease states, such as cancer.
Introduction to AHNAK Protein Interactions
AHNAK acts as a scaffold, bringing together various signaling molecules to regulate cellular pathways. Notably, AHNAK is involved in the transforming growth factor-β (TGF-β) signaling pathway, where it interacts with Smad proteins to modulate downstream effects, including cell cycle arrest.[2] Specifically, AHNAK has been shown to interact with Smad3, potentiating its transcriptional activity.[2] Additionally, proteomic studies have identified other potential interacting partners, such as 53BP1, particularly in the G1 phase of the cell cycle, suggesting a role for AHNAK in the DNA damage response.[3][4] Given its involvement in critical signaling cascades, identifying novel AHNAK interactors is of significant interest for therapeutic development.
Experimental Protocol: Co-Immunoprecipitation of AHNAK
This protocol is designed for the immunoprecipitation of endogenous AHNAK and its interacting proteins from mammalian cell lysates. Due to AHNAK's large size, optimization of lysis and wash conditions is critical.
Materials and Reagents
Table 1: Buffers and Solutions
| Reagent | Composition | Storage |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100 | 4°C |
| Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail | ||
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 or Triton X-100 | 4°C |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 | Room Temp. |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | Room Temp. |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Room Temp. |
Table 2: Antibodies and Beads
| Reagent | Recommended Starting Concentration/Amount |
| Anti-AHNAK Antibody (IP-grade) | 2-5 µg per 1 mg of protein lysate |
| Isotype Control IgG | 2-5 µg per 1 mg of protein lysate |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP reaction |
Procedure
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-AHNAK antibody. For the negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
-
Capture of Immune Complexes:
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each IP reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
Analysis:
-
The eluted protein complexes can be analyzed by SDS-PAGE and Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in understanding the experimental process and the biological context of AHNAK interactions, the following diagrams are provided.
References
- 1. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for siRNA-Mediated Knockdown of AHNAK Expression In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHNAK nucleoprotein, a large scaffolding protein of approximately 700 kDa, plays a multifaceted role in various cellular processes, including cell structure and migration, calcium signaling, and tumor progression.[1] Its expression is dysregulated in numerous cancers, where it can function as either a tumor suppressor or an oncogene depending on the cancer type.[2][3] In several cancers, such as pancreatic ductal adenocarcinoma and mesothelioma, high AHNAK expression is associated with poor prognosis and enhanced cell migration and invasion.[4][5][6] Conversely, in some breast and ovarian cancers, AHNAK may act as a tumor suppressor.[2] This makes AHNAK a compelling target for in vitro studies to elucidate its precise role in cancer biology and to explore its potential as a therapeutic target. Small interfering RNA (siRNA)-mediated gene knockdown is a powerful tool to investigate the functional consequences of reduced AHNAK expression in cancer cell lines.
These application notes provide a comprehensive guide to performing and analyzing the siRNA-mediated knockdown of AHNAK in vitro. Detailed protocols for siRNA transfection, assessment of knockdown efficiency, and subsequent functional assays are provided, along with examples of expected quantitative outcomes.
Data Presentation
Table 1: Expression of AHNAK in Various Cancer Cell Lines
The selection of an appropriate cell line is a critical first step for studying the effects of AHNAK knockdown. The following table summarizes the expression levels of AHNAK in several commonly used cancer cell lines, as determined by quantitative reverse transcription PCR (qRT-PCR) and Western blot analysis.
| Cell Line | Cancer Type | AHNAK mRNA Expression Level | AHNAK Protein Expression Level | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | High | High | [4][5] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Moderate | Moderate | [5] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Low | Low | [5] |
| U87 | Glioblastoma | Low | Not Reported | [2] |
| U251 | Glioblastoma | Low | Not Reported | [2] |
| A172 | Glioblastoma | Low | Not Reported | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low | Not Reported | |
| BT549 | Triple-Negative Breast Cancer | Low | Not Reported | |
| CAOV3 | Ovarian Cancer | Not Reported | Not Reported | [2] |
| SKOV3 | Ovarian Cancer | Not Reported | Not Reported | [2] |
| 211H, H28, H226, H2052, H2452, MESO1, MESO4 | Mesothelioma | High | High | [6] |
Note: Expression levels are relative and may vary between studies and culture conditions. It is recommended to verify AHNAK expression in the chosen cell line prior to knockdown experiments.
Table 2: Quantitative Effects of siRNA-Mediated AHNAK Knockdown
This table presents a summary of the quantitative outcomes observed following siRNA-mediated knockdown of AHNAK or its homolog AHNAK2 in various cancer cell lines.
| Cell Line | Gene Targeted | Knockdown Efficiency (mRNA/Protein) | Assay | Quantitative Phenotypic Change | Reference |
| PANC-1 | AHNAK | ~70-90% (mRNA and Protein) | Cell Proliferation | Significant decrease in cell viability | [4] |
| PANC-1 | AHNAK | ~70-90% (mRNA and Protein) | Cell Migration | Significant reduction in migrated cells | [4] |
| A549 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Proliferation (CCK-8) | Significant suppression of proliferative capability | [7][8] |
| H1975 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Proliferation (CCK-8) | Significant suppression of proliferative capability | [8] |
| A549 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Migration (Transwell) | Marked suppression of migration | [8] |
| H1975 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Migration (Transwell) | Marked suppression of migration | [8] |
| A549 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Invasion (Transwell) | Marked suppression of invasion | [8] |
| H1975 | AHNAK2 | Significant reduction (mRNA and Protein) | Cell Invasion (Transwell) | Marked suppression of invasion | [8] |
| Mesothelioma Cell Lines (various) | AHNAK | Significant reduction | Cell Migration | Significant reduction in migrating cells | [6] |
| Mesothelioma Cell Lines (various) | AHNAK | Significant reduction | Cell Invasion | Significant reduction in invading cells | [6] |
Experimental Protocols
Protocol 1: siRNA Transfection for AHNAK Knockdown
This protocol details the transient transfection of siRNA into cultured mammalian cells to achieve AHNAK knockdown. Lipofectamine™ RNAiMAX is a widely used and efficient transfection reagent for this purpose.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting human AHNAK (pre-designed and validated siRNAs are commercially available)
-
Negative control siRNA (scrambled sequence)
-
Nuclease-free water
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For PANC-1 cells, this is typically 1.5 x 10^5 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
siRNA Preparation:
-
On the day of transfection, prepare a stock solution of your AHNAK siRNA and negative control siRNA at a concentration of 20 µM in nuclease-free water.
-
-
Transfection Complex Formation (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 5 µL of the 20 µM siRNA stock (final concentration 50 nM) in 245 µL of Opti-MEM™ I Medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine™ RNAiMAX in 245 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Carefully add the 500 µL of the siRNA-Lipofectamine™ RNAiMAX complex dropwise to each well of the 6-well plate containing the cells and 1.5 mL of fresh complete culture medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before proceeding with downstream analysis.
-
Protocol 2: Assessment of AHNAK Knockdown Efficiency by qRT-PCR
Materials:
-
Transfected and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human AHNAK and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At 48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for AHNAK or the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AHNAK mRNA expression, normalized to the housekeeping gene and compared to the negative control siRNA-treated cells.[9]
-
Protocol 3: Assessment of AHNAK Knockdown Efficiency by Western Blotting
Materials:
-
Transfected and control cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AHNAK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 72 hours post-transfection, lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AHNAK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of this compound knockdown.
-
Protocol 4: Cell Viability Assay (CCK-8 Assay)
Materials:
-
Transfected and control cells
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Perform siRNA transfection as described in Protocol 1, scaling down the reagent volumes appropriately.
-
-
Cell Viability Measurement:
-
At 24, 48, and 72 hours post-transfection, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control siRNA-treated cells.[7]
-
Protocol 5: Cell Migration Assay (Transwell Assay)
Materials:
-
Transfected and control cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
At 48 hours post-transfection, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Transwell Assay:
-
Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration relative to the negative control siRNA-treated cells.[8]
-
Mandatory Visualization
Caption: Experimental workflow for siRNA knockdown of AHNAK.
References
- 1. AHNAK2 Promotes Migration, Invasion, and Epithelial-Mesenchymal Transition in Lung Adenocarcinoma Cells via the TGF-β/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human cell lines - The Human Protein Atlas [proteinatlas.org]
- 4. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
Application Notes and Protocols: Generating AHNAK Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHNAK nucleoprotein is a giant scaffolding protein of approximately 700 kDa, implicated in a diverse range of cellular processes.[1][2] Its functions include regulating cell membrane architecture, modulating calcium signaling, and participating in cytoskeletal organization.[1] As a scaffold protein, AHNAK facilitates complex protein-protein interactions, influencing key signaling pathways such as the Transforming Growth Factor-β (TGF-β), Wnt, and ERK/MAPK pathways.[3][4][5] Given its involvement in critical physiological and pathological processes like obesity, glucose homeostasis, immune response, and tumorigenesis, the generation of AHNAK knockout (KO) mouse models is an invaluable tool for elucidating its precise biological roles and for preclinical assessment of therapeutic targets.[1][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of AHNAK knockout mouse models using both traditional homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 gene-editing technology.
Strategies for Generating AHNAK Knockout Mice
Two primary methodologies are employed for the creation of knockout mice: CRISPR/Cas9-mediated genome editing and gene targeting via homologous recombination in ES cells. The choice of method often depends on factors such as desired precision, timeline, and available resources.
-
CRISPR/Cas9 System: This technology has revolutionized genome editing, offering a rapid and efficient method for generating knockout models.[9] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the Ahnak gene, where it creates a double-strand break (DSB).[9][10] The cell's natural, error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) at the break site.[9] If these indels cause a frameshift in the coding sequence, a non-functional protein is produced, effectively knocking out the gene. The direct injection of Cas9 protein and sgRNA into mouse zygotes allows for the generation of founder mice in a significantly shorter timeframe compared to traditional methods.[11][12]
-
Homologous Recombination (HR) in ES Cells: This is the conventional, highly precise method for gene targeting.[13] It involves designing a "targeting vector" containing sequences homologous to the regions flanking a critical exon (or exons) of the Ahnak gene.[14][15] This vector typically includes a drug-resistance marker (e.g., neomycin resistance, neo) that replaces the target exon(s).[14][16] The vector is introduced into pluripotent ES cells, where homologous recombination results in the replacement of the endogenous gene with the engineered construct.[13][15] Correctly targeted ES cells are then selected, expanded, and injected into early-stage mouse embryos (blastocysts), which are subsequently transferred to a surrogate mother.[14][17] The resulting chimeric offspring are bred to achieve germline transmission of the knockout allele.[14][18]
Data Presentation
Table 1: Comparison of Knockout Generation Methodologies
| Feature | CRISPR/Cas9 System | Homologous Recombination in ES Cells |
| Principle | RNA-guided endonuclease creates double-strand breaks, repaired by error-prone NHEJ.[9][10] | Gene replacement via homologous recombination between a targeting vector and the endogenous locus in ES cells.[13][14] |
| Timeline | Rapid (Founder mice in < 2-3 months).[11][12] | Lengthy (Typically > 1 year).[12] |
| Efficiency | High mutation efficiency in founder animals.[11] | Lower efficiency of correct targeting in ES cells, requiring extensive screening.[19] |
| Cost | Generally lower cost.[10] | Higher cost due to vector construction, ES cell culture, and longer timelines.[10] |
| Precision | Potential for off-target mutations (can be minimized with careful sgRNA design). | High precision with virtually no off-target effects.[13] |
| Application | Ideal for generating straightforward indel-based knockouts.[10] | Robust for complex modifications, such as conditional knockouts or large deletions.[13][15] |
Table 2: Summary of Reported Phenotypes in AHNAK Knockout Mice
| Phenotypic Area | Observation in AHNAK KO Mice | Reference |
| Metabolism | Resistant to high-fat diet-induced obesity; leaner phenotype. | [1][8] |
| Glucose Homeostasis | Impaired glucose tolerance and diminished serum insulin (B600854) levels. | [1][8] |
| Cancer | Increased susceptibility to lung tumor development. | [6] |
| Immunology | Impaired CD4+ T cell proliferation and decreased cytokine production (IFN-γ, IL-4). | [7][20] |
| Infection Susceptibility | Increased susceptibility to Bartonella henselae and Leishmania major infection. | [20] |
| Tissue Repair | Accelerated initial liver regeneration post-hepatectomy. | [21] |
| Vascular Biology | Reduced neointima formation after arterial ligation injury. | [5] |
| Initial Observation | Initially reported as viable and fertile with no gross abnormalities. | [7][22] |
Experimental Workflows and Signaling Pathways
Visualizations
Caption: Workflow for generating knockout mice using CRISPR/Cas9.
Caption: Workflow for generating knockout mice via Homologous Recombination.
Caption: Simplified diagram of AHNAK's role in the TGF-β signaling pathway.
Experimental Protocols
Protocol 1: Generation of AHNAK Knockout Mice using CRISPR/Cas9
This protocol is adapted from methodologies described for rapid mouse model generation.[9][10][11][12]
-
sgRNA Design and Synthesis:
-
Identify a target exon early in the Ahnak gene sequence (e.g., exon 5, as previously disrupted[6]). Disruption of an early exon is more likely to result in a null allele.
-
Use a CRISPR design tool to identify several potential 20-base pair sgRNA sequences preceding a Protospacer Adjacent Motif (PAM). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesize the selected sgRNAs, either through in vitro transcription or commercial services.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection buffer (e.g., TE buffer).
-
Dilute Cas9 protein and the synthesized sgRNA(s) in the injection buffer to final concentrations (e.g., 100 ng/µL Cas9 protein and 50 ng/µL sgRNA).
-
Keep the mix on ice until use.
-
-
Zygote Microinjection:
-
Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6 strain).[11]
-
Under a microscope, microinject the CRISPR/Cas9 mix directly into the pronucleus or cytoplasm of the zygotes.[9][11][23]
-
Culture the injected zygotes overnight in appropriate media to allow development to the two-cell stage.[11]
-
-
Embryo Transfer:
-
Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
-
-
Generation and Identification of Founder (F0) Mice:
-
Allow pregnancies to proceed to term.
-
At ~1-2 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
-
Use PCR and Sanger sequencing across the target site to identify founder animals carrying indel mutations. Alternatively, a T7 endonuclease I (T7E1) assay can be used for initial screening.[11]
-
-
Breeding for Germline Transmission:
-
Breed the identified founder mice with wild-type mice to produce F1 offspring.
-
Genotype the F1 generation to confirm germline transmission of the mutant allele.
-
Intercross heterozygous F1 mice to generate homozygous AHNAK knockout mice (F2 generation).
-
Protocol 2: Genotyping of AHNAK Knockout Mice by PCR
This protocol allows for the differentiation of wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.
-
Genomic DNA Extraction:
-
Collect a small tail tip biopsy (~1-2 mm) from each mouse.
-
Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction or isopropanol (B130326) precipitation.[24]
-
-
Primer Design:
-
Design three primers based on the specific knockout strategy. For a deletion model where an exon is replaced by a neo cassette, the strategy is as follows[16]:
-
Forward Primer 1 (WT-Fwd): Binds to the genomic sequence that was deleted in the knockout allele.
-
Forward Primer 2 (KO-Fwd): Binds within the inserted sequence (e.g., the neo cassette).
-
Common Reverse Primer (Common-Rev): Binds to a genomic sequence downstream of the targeted region, common to both alleles.
-
-
-
PCR Amplification:
-
Set up a PCR reaction for each DNA sample containing:
-
Genomic DNA (~50-100 ng)
-
All three primers
-
PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Nuclease-free water
-
-
Include positive controls (known genotypes) and a no-template negative control.
-
Use a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 94°C for 3 min
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55-65°C for 30 sec
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 min
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2.0% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Expected Results:
-
Wild-type (+/+): One band from the WT-Fwd and Common-Rev primers.
-
Homozygous (-/-): One band from the KO-Fwd and Common-Rev primers.
-
Heterozygous (+/-): Two bands, one corresponding to the wild-type allele and one to the knockout allele.
-
-
Protocol 3: Confirmation of AHNAK Knockout by Western Blotting
This protocol verifies the absence of AHNAK protein expression in knockout mice. Note that due to the large size of AHNAK (~700 kDa), this procedure requires specific modifications.[25][26]
-
Protein Extraction:
-
Homogenize tissues (e.g., heart, lung) from wild-type, heterozygous, and knockout mice in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) onto a low-percentage (4-6%) Tris-glycine polyacrylamide gel. This is critical for resolving very large proteins.
-
Include a high-range molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Use a wet transfer system, and perform the transfer overnight at a low constant current (e.g., 20-30 V) at 4°C to ensure efficient transfer of the large this compound.[27]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for AHNAK (a list of validated antibodies is available from commercial suppliers[28]) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading, though this will require a separate gel or stripping and reprobing.
-
-
Expected Results:
-
A band corresponding to ~700 kDa should be present in lanes with wild-type and heterozygous samples.
-
This band should be absent in the homozygous knockout samples.
-
Protocol 4: Confirmation of AHNAK Knockout by Immunohistochemistry (IHC)
This protocol confirms the absence of this compound in a tissue-specific context.
-
Tissue Preparation:
-
Harvest tissues from perfused mice and fix them in 4% paraformaldehyde or 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Dewax the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[29][30]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[29] Cool down to room temperature.
-
-
Staining Procedure:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[30]
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.[29]
-
Incubate the sections with the primary anti-AHNAK antibody overnight at 4°C.[31]
-
Wash with PBS.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Apply a substrate-chromogen solution (e.g., DAB) and incubate until the desired color intensity develops.
-
Rinse with water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
References
- 1. AHNAK KO mice are protected from diet-induced obesity but are glucose intolerant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 007011 - AHNAK KO Strain Details [jax.org]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 11. e-jarb.org [e-jarb.org]
- 12. e-jarb.org [e-jarb.org]
- 13. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 19. cyagen.com [cyagen.com]
- 20. Ahnak-knockout mice show susceptibility to Bartonella henselae infection because of CD4+ T cell inactivation and decreased cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cyagen.com [cyagen.com]
- 22. pnas.org [pnas.org]
- 23. blog.addgene.org [blog.addgene.org]
- 24. boneandcancer.org [boneandcancer.org]
- 25. researchgate.net [researchgate.net]
- 26. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. AHNAK Antibodies | Antibodies.com [antibodies.com]
- 29. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. docs.abcam.com [docs.abcam.com]
- 32. Ahnak Immunohistochemistry Gene Expression Assay - GXD [informatics.jax.org]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR of Human AHNAK mRNA
Introduction
AHNAK nucleoprotein, also known as desmoyokin, is a very large protein (approximately 700 kDa) implicated in a wide array of cellular processes.[1][2] These include the regulation of calcium signaling, membrane repair, and cell-cell contact.[3][4][5] Given its diverse roles, AHNAK is a protein of significant interest in various research fields, particularly in cancer biology where its expression levels can be dysregulated.[3][6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying mRNA levels, making it an ideal technique to study the expression of the AHNAK gene in different biological contexts.
These application notes provide validated qPCR primer information, detailed experimental protocols, and data presentation guidelines for the quantification of human AHNAK mRNA, intended for researchers, scientists, and professionals in drug development.
AHNAK Signaling Pathways
AHNAK is involved in the regulation of several key signaling pathways, often acting as a scaffold protein.[1] Its expression can influence pathways such as the Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, Extracellular signal-regulated kinase (ERK), and Protein Kinase B (AKT) pathways.[6] The dysregulation of AHNAK expression has been linked to changes in these pathways, impacting processes like cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[3][6] For instance, in some cancers, AHNAK can inhibit the Wnt/β-catenin, ERK, and AKT signals, thereby reducing tumor cell migration and invasion.[6] Conversely, its paralog, AHNAK2, can promote the activation of PI3K/AKT, MEK/ERK, and NF-κB signals.[6]
Caption: AHNAK's role in modulating key signaling pathways.
Quantitative PCR Primers for Human AHNAK mRNA
The following table summarizes commercially available, pre-designed qPCR primers for human AHNAK and its paralog AHNAK2. These primers have been tested for generating satisfactory qPCR data.
| Gene Name | NCBI Accession No. | Forward Primer (5'-3') | Reverse Primer (5'-3') | Supplier | Catalog No. |
| AHNAK | NM_001620 | CGTGAAGTCTTCAGCTCCTGCA | GAGGTCTCCTTCCACTCCATCT | OriGene | HP205444 |
| AHNAK2 | NM_138420 | TCCTGGTGGAAGCGAGATTCAG | ACCACCTGTGACACTGTAGCCA | OriGene | HP216972 |
Experimental Protocol: Quantification of AHNAK mRNA
This protocol outlines the steps for quantifying human AHNAK mRNA from total RNA using a two-step RT-qPCR method with SYBR Green-based detection.
I. RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
DNase Treatment: To prevent amplification of contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
II. Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:
-
Total RNA: 1 µg
-
Reverse Transcriptase: 1 µL
-
RT Buffer (10X): 2 µL
-
dNTPs (10 mM): 1 µL
-
Oligo(dT) or Random Primers: 1 µL
-
RNase-free water: to 20 µL
-
-
Incubate the reaction mix according to the reverse transcriptase manufacturer's recommendations (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 5 min to inactivate the enzyme).
-
Store the synthesized cDNA at -20°C.
III. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a total volume of 20 µL:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL
-
Reverse Primer (10 µM): 0.4 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: to 20 µL
-
-
Set up the reactions in triplicate for each sample, including a no-template control (NTC) to check for contamination.
-
Use a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using the following cycling conditions (can be optimized based on the qPCR instrument and master mix)[7][8][9]:
-
Initial Denaturation: 95°C for 30 seconds to 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 5-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.
-
IV. Data Analysis
-
Collect the cycle threshold (Ct) values for both the target gene (AHNAK) and the reference gene.
-
Calculate the relative expression of AHNAK mRNA using the 2-ΔΔCt method:
-
ΔCt = Ct(AHNAK) - Ct(Reference Gene)
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
Fold Change = 2-ΔΔCt
-
Experimental Workflow
The following diagram illustrates the overall workflow for quantifying AHNAK mRNA expression.
Caption: Workflow for AHNAK mRNA quantification by RT-qPCR.
Data Presentation
For clear and effective communication of your qPCR results, it is recommended to present the quantitative data in a structured table. This allows for easy comparison of AHNAK mRNA expression levels across different conditions or samples.
Example Data Table:
| Sample Group | Mean Ct (AHNAK) | Mean Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| Treatment A | 22.1 | 18.3 | 3.8 | -2.5 | 5.7 |
| Treatment B | 26.8 | 18.1 | 8.7 | 2.4 | 0.2 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AHNAK - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AHNAK induces increased IL-6 production in CD4+ T cells and serves as a potential diagnostic biomarker for recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AHNAK Protein Phosphorylation
Introduction
AHNAK, also known as desmoyokin, is a giant phosphoprotein of approximately 700 kDa.[1][2] Its expression is repressed in neuroblastoma cells, and it plays roles in various cellular processes, including cell architecture, calcium signaling, and cell differentiation and proliferation.[1][2][3] AHNAK's function and subcellular localization are dynamically regulated by post-translational modifications, with phosphorylation being a key mechanism.[2][4][5] For instance, its localization can be predominantly nuclear or shift to the cytoplasm and plasma membrane, a process influenced by cell-cell contacts and its phosphorylation status.[4][5][6]
This document provides detailed methodologies for researchers, scientists, and drug development professionals to effectively study the phosphorylation of the AHNAK protein. The protocols cover immunodetection, direct kinase activity assessment, and large-scale phosphorylation site mapping.
Key AHNAK Phosphorylation Sites and Associated Kinases
The study of AHNAK phosphorylation has identified several key residues and the kinases that act upon them. This data is crucial for designing experiments and interpreting results.
| Phosphorylation Site | Kinase | Species | Method of Identification | Functional Consequence | Reference |
| Serine 5535 (S5535) | Protein Kinase B (PKB/Akt) | Human | In vitro kinase assay, Phospho-specific antibody, Site-directed mutagenesis | Promotes nuclear exclusion and cytoplasmic/plasma membrane localization.[4][5] | [4] |
| Serine 5480 (S5480) | Not specified | Human | Targeted Mass Spectrometry (PRM) | Phosphorylation level changes in response to serum deprivation.[7] | [7] |
| Serine 216 (S216) | Not specified | Human | Mass Spectrometry (LC-MS/MS) | Identified as a phosphosite using stable isotope labeling.[8] | [8] |
| Serine 5782 (S5782) | Not specified | Human | Phospho-specific antibody generation | Implied role in signaling, specific function under investigation. | [9][10] |
| Serine 5784 (S5784) | Not specified | Human | Phospho-specific antibody generation | Implied role in signaling, specific function under investigation. | [1] |
| Serine and Threonine Residues | Unspecified (multiple kinases likely) | Human | Phosphoamino acid analysis | General phosphorylation status changes during the cell cycle and differentiation.[2][11] | [2][11] |
Experimental Methodologies and Protocols
Several robust methods can be employed to investigate AHNAK phosphorylation. The choice of method depends on the specific research question, from confirming phosphorylation by a specific kinase to discovering novel phosphorylation sites.
Method 1: Immunoprecipitation and Western Blotting for Phospho-AHNAK
This is the most common technique to assess the phosphorylation state of endogenous or overexpressed AHNAK in response to stimuli or drug treatments. It relies on the high specificity of phospho-specific antibodies.
Logical Workflow for Phospho-AHNAK Immunodetection
References
- 1. Phospho-AHNAK (Ser5784) Polyclonal Antibody (PA5-105822) [thermofisher.com]
- 2. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-AHNAK (Ser5782) Polyclonal Antibody (PA5-64530) [thermofisher.com]
- 10. AHNAK Antibodies | Antibodies.com [antibodies.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Proximity Ligation Assay for AHNAK Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique used for the in situ detection of protein-protein interactions, post-translational modifications, and endogenous protein localization. This method offers single-molecule resolution, allowing for the visualization and quantification of protein interactions within the cellular environment. This document provides detailed application notes and protocols for utilizing PLA to study the interactions of the AHNAK nucleoprotein.
AHNAK, a giant scaffold protein of approximately 700 kDa, is implicated in a diverse range of cellular processes, including cell structure and migration, calcium signaling, and tumor metastasis. Its large size and scaffolding nature suggest that it functions as a hub for numerous protein interactions, making PLA an ideal tool to investigate its complex biology. AHNAK has been shown to interact with a variety of proteins, including L-type Ca²⁺ channel β subunits, actin, phospholipase C-γ (PLC-γ), protein kinase C-α (PKC-α), Smad3, and p53-binding protein 1 (53BP1).[1] Understanding the dynamics of these interactions is crucial for elucidating AHNAK's role in both normal physiology and disease.
Principle of the Proximity Ligation Assay
The PLA technique relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest.[2] Secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides (PLUS and MINUS). When the two target proteins are in close proximity (typically less than 40 nm), the PLA probes are brought near each other. This proximity allows for the hybridization of two additional connector oligonucleotides, which are then joined by a ligase to form a circular DNA molecule. This DNA circle serves as a template for rolling-circle amplification (RCA), generating a long DNA product that can be detected using fluorescently labeled probes. Each fluorescent spot, or "PLA signal," represents a single protein-protein interaction event.[2]
Application Notes
Antibody Selection: The success of a PLA experiment is highly dependent on the specificity and affinity of the primary antibodies. It is crucial to use antibodies that are validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications. The two primary antibodies must be from different host species to allow for specific detection by the species-specific PLA probes.
Controls:
-
Negative Controls: To ensure the specificity of the PLA signals, several negative controls are essential. These include:
-
Incubation with only one of the two primary antibodies.
-
Incubation with a non-specific IgG antibody from the same species as one of the primary antibodies.
-
Using cells known not to express one or both of the target proteins.
-
-
Positive Controls: A known protein-protein interaction should be used as a positive control to validate the experimental setup and reagents.
Data Analysis and Quantification: PLA results are typically visualized using fluorescence microscopy. The PLA signals appear as distinct fluorescent dots. Quantification can be performed by counting the number of PLA signals per cell or per nucleus.[3] Image analysis software such as ImageJ or CellProfiler can be used for automated quantification. Data can be presented as the average number of PLA signals per cell, and statistical analysis should be performed to determine the significance of any observed changes in protein interactions under different experimental conditions.
Data Presentation
While extensive quantitative PLA data for AHNAK interactions are not widely available in the literature, the following tables provide examples of how such data can be structured based on published studies that have utilized PLA to demonstrate AHNAK interactions.
Table 1: Qualitative Analysis of AHNAK-SMAD1 Interaction using PLA
| Cell Line | Condition | PLA Signal (AHNAK-SMAD1) | Interpretation | Reference |
| C3H10T1/2 | Vehicle Control | Detected | Basal interaction between AHNAK and SMAD1. | Lee, et al. PLOS ONE, 2015[3] |
| C3H10T1/2 | BMP4-treated | Detected | AHNAK-SMAD1 interaction is maintained upon BMP4 stimulation. | Lee, et al. PLOS ONE, 2015[3] |
Table 2: Qualitative Analysis of Peptide-AHNAK and AHNAK-Protein Interactions using PLA
| Cell Type | Interaction Partners | PLA Signal | Interpretation | Reference |
| UCB CD34+ | Biotin-SL-13R & AHNAK | Positive | Direct interaction between SL-13R peptide and AHNAK protein. | Choi, et al. Int J Mol Sci, 2021[4] |
| UCB CD34+ | AHNAK & ANXA2 | Positive | AHNAK and ANXA2 are in close proximity. | Choi, et al. Int J Mol Sci, 2021[4] |
| UCB CD34+ | AHNAK & PLEC | Positive | AHNAK and PLEC are in close proximity. | Choi, et al. Int J Mol Sci, 2021[4] |
Experimental Protocols
In Situ Proximity Ligation Assay Protocol for Cultured Cells
This protocol is a general guideline and may require optimization based on the specific cell type and antibodies used.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies (raised in two different species)
-
Antibody diluent (e.g., Duolink® Antibody Diluent)
-
PLA probes (e.g., Duolink® In Situ PLA® Probes anti-species MINUS and PLUS)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
-
Wash Buffers (e.g., Duolink® In Situ Wash Buffers)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips in a 24-well plate and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies (from different species) in the antibody diluent.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips three times with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-species MINUS and PLUS) in the antibody diluent.
-
Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips three times with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by adding the ligase to the ligation buffer.
-
Add the ligation solution to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips three times with Wash Buffer A for 5 minutes each.
-
Prepare the amplification solution by adding the polymerase to the amplification buffer containing fluorescently labeled oligonucleotides.
-
Add the amplification solution to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C. Protect from light.
-
-
Final Washes and Mounting:
-
Wash the coverslips two times with Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Allow the coverslips to air dry in the dark.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots, and the cell nuclei will be stained with DAPI.
-
Visualizations
Caption: Workflow of the Proximity Ligation Assay (PLA).
Caption: AHNAK's role in the TGF-β signaling pathway.
Caption: AHNAK as a scaffold for L-type calcium channels.
References
- 1. Frontiers | Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis [frontiersin.org]
- 2. AHNAK-mediated activation of phospholipase C-gamma1 through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity Resistance and Enhanced Insulin Sensitivity in Ahnak -/- Mice Fed a High Fat Diet Are Related to Impaired Adipogenesis and Increased Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactive Peptide SL-13R Expands Human Umbilical Cord Blood Hematopoietic Stem and Progenitor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cloning and Expression of Full-Length AHNAK Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AHNAK nucleoprotein, a giant protein of approximately 700 kDa, presents a significant challenge to researchers in the fields of cellular biology and drug development due to its sheer size and complex structure. Encoded by a 17.5-kilobase mRNA, AHNAK is implicated in a multitude of cellular processes, including cell architecture, migration, and signal transduction. Its involvement in critical signaling pathways such as Transforming Growth Factor-beta (TGF-β), Wnt, and Mitogen-Activated Protein Kinase (MAPK) underscores its potential as a therapeutic target. This document provides detailed application notes and protocols for the successful cloning and expression of the full-length AHNAK protein, a critical step for in-depth functional studies and drug screening.
Data Presentation
The successful expression and purification of a protein of this magnitude are often met with low yields. The following table summarizes representative quantitative data for the expression and purification of large recombinant proteins, providing a benchmark for researchers targeting full-length AHNAK.
| Expression System | Protein Size (kDa) | Titer/Yield | Purity (%) | Method | Reference |
| Baculovirus-Infected Insect Cells | ~150 | 1-5 mg/L | >90 | Affinity, IEX, SEC | Fictional Example |
| Mammalian (HEK293) | ~200 | 0.5-2 mg/L | >95 | Affinity, SEC | Fictional Example |
| E. coli (with solubility tags) | ~100 | 5-10 mg/L | >85 | IMAC, SEC | Fictional Example |
Experimental Protocols
Part 1: Cloning of Full-Length AHNAK cDNA
The immense size of the AHNAK cDNA (~17.5 kb) makes traditional cloning methods challenging. A multi-fragment assembly approach, such as Gibson Assembly, is recommended.
Protocol: Gibson Assembly for Full-Length AHNAK cDNA Cloning
This protocol outlines the strategy for assembling the full-length AHNAK cDNA from overlapping fragments into a suitable expression vector.
1. Materials:
- Human cDNA library or total RNA from a cell line expressing AHNAK (e.g., HT144 melanoma cells)
- High-fidelity DNA polymerase
- Phusion® High-Fidelity DNA Polymerase (or equivalent)
- dNTPs
- PCR primers designed to amplify overlapping fragments of AHNAK cDNA with 20-40 bp overlaps
- Expression vector (e.g., pcDNA3.1, pCMV) linearized by PCR or restriction digest
- Gibson Assembly® Master Mix
- Nuclease-free water
- Stellar™ Competent Cells (or other high-efficiency competent E. coli)
- LB agar (B569324) plates with appropriate antibiotic selection
2. Procedure:
Part 2: Expression of Full-Length this compound
Due to its size and potential requirement for post-translational modifications, a eukaryotic expression system is highly recommended. The Baculovirus Expression Vector System (BEVS) in insect cells is a powerful option for producing large quantities of large proteins.
Protocol: Baculovirus-Mediated Expression of Full-Length AHNAK in Insect Cells
1. Materials:
- Recombinant transfer vector containing full-length AHNAK cDNA (from Part 1, subcloned into a baculovirus transfer vector like pFastBac)
- Bac-to-Bac® Baculovirus Expression System
- MAX Efficiency® DH10Bac™ Competent E. coli
- Insect cell lines (e.g., Sf9, Sf21, or High Five™)
- Insect cell culture medium (e.g., Grace's Insect Medium, supplemented with 10% FBS and antibiotics)
- Cellfectin® II Reagent
- Recombinant baculovirus stock
- Shaking incubator at 27°C
2. Procedure:
Part 3: Purification of Full-Length this compound
The purification of a large, potentially low-abundance protein like AHNAK requires a multi-step strategy to achieve high purity. This protocol assumes the protein is expressed with an N-terminal His-tag and a C-terminal FLAG-tag for tandem affinity purification.
Protocol: Tandem Affinity Purification of Full-Length AHNAK
1. Materials:
- Insect cell pellet expressing tagged full-length AHNAK
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitor cocktail)
- Ni-NTA Agarose resin
- Wash Buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Anti-FLAG M2 Affinity Gel
- Wash Buffer 2 (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
- Elution Buffer 2 (0.1 M glycine-HCl, pH 3.5) or 3X FLAG peptide
- Neutralization Buffer (1 M Tris-HCl pH 8.0)
- Size Exclusion Chromatography (SEC) column (e.g., Superose 6)
- SEC Buffer (e.g., PBS or 20 mM HEPES pH 7.5, 150 mM NaCl)
2. Procedure:
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of AHNAK's function and the experimental design for its study, the following diagrams have been generated.
Caption: Workflow for cloning, expression, and purification of full-length this compound.
Caption: AHNAK's role in the TGF-β signaling pathway.
Caption: AHNAK's inhibitory role in the Wnt/β-catenin signaling pathway.
Application Notes & Protocols for the Purification of 700 kDa AHNAK Protein
Introduction
The AHNAK nucleoprotein, also known as desmoyokin, is an exceptionally large scaffold protein with a molecular weight of approximately 700 kDa.[1][2][3] Its large size presents significant challenges for purification. AHNAK is implicated in a wide array of physiological processes, including cell structure and migration, calcium signaling, and membrane repair.[4][5] It has been shown to translocate from the nucleus to the cytoplasm and plasma membrane in response to signals like increased calcium levels or Protein Kinase C (PKC) activation.[1][2][6] This document provides detailed protocols and application notes for the multi-step purification of the 700 kDa AHNAK protein, tailored for researchers, scientists, and drug development professionals.
A typical protein purification strategy involves a series of steps designed to progressively increase the purity of the target protein while maintaining its structural integrity and functionality.[7] This process is often divided into three stages: capture, intermediate purification, and polishing.[7]
Overall Purification Workflow
The purification of the 700 kDa this compound requires a multi-step strategy to effectively separate it from a complex mixture of cellular components. The workflow begins with cell lysis to release the protein, followed by a series of chromatography steps to isolate AHNAK based on its unique properties of size and charge.
Caption: Workflow for the purification of the 700 kDa this compound.
Experimental Protocols
Protocol 1: Preparation of Crude Cell Lysate
This initial step is designed to efficiently lyse cells and release intracellular proteins, including AHNAK, into a soluble extract.
-
Cell Harvest : Start with a pellet of cells known to express AHNAK (e.g., epithelial cells, various muscle cells).[1][2]
-
Lysis Buffer Preparation : Prepare a non-denaturing lysis buffer. A recommended composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a protease inhibitor cocktail to prevent protein degradation.
-
Cell Lysis : Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Homogenization : Further disrupt the cells using a Dounce homogenizer or sonication on ice. Monitor cell lysis under a microscope.
-
Clarification : Centrifuge the crude lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet insoluble cellular debris.[8]
-
Supernatant Collection : Carefully collect the supernatant, which contains the soluble proteins. This is the clarified lysate.
Protocol 2: Intermediate Purification by Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[9][10][11] This step is effective for removing a significant portion of contaminating proteins. The choice between anion or cation exchange depends on the isoelectric point (pI) of AHNAK and the buffer pH.
-
Buffer Exchange : If necessary, exchange the buffer of the clarified lysate to a low-salt IEX starting buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange) using dialysis or a desalting column.
-
Column Equilibration : Equilibrate an anion exchange column (e.g., a prepacked Q-sepharose column) with 5-10 column volumes (CVs) of the starting buffer.
-
Sample Loading : Load the buffer-exchanged lysate onto the equilibrated column at a low flow rate.
-
Washing : Wash the column with 5-10 CVs of the starting buffer to remove unbound proteins.
-
Elution : Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer over 20 CVs).[12] This allows for the separation of proteins based on their binding affinity.[11]
-
Fraction Collection : Collect fractions throughout the elution process.
-
Analysis : Analyze the collected fractions for the presence of AHNAK using SDS-PAGE and Western Blotting with an anti-AHNAK antibody.[13] Pool the fractions containing the highest concentration of AHNAK.
Protocol 3: Polishing by Size Exclusion Chromatography (SEC)
SEC, or gel filtration, is a critical final step that separates molecules based on their size.[14] Given AHNAK's very large size (~700 kDa), this method is highly effective at separating it from smaller contaminating proteins and potential aggregates.[15][16]
-
Column and Resin Selection : Choose an SEC column with a resin that has a large fractionation range suitable for separating proteins in the mega-Dalton range. Resins like Sephacryl S-400 HR (fractionation range 20 kDa to 8,000 kDa) or similar are appropriate.[17]
-
Column Equilibration : Equilibrate the SEC column with at least 2 CVs of a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.
-
Sample Concentration : Concentrate the pooled AHNAK fractions from the IEX step using an ultrafiltration device with an appropriate molecular weight cut-off (e.g., 100 kDa).
-
Sample Loading : Load the concentrated sample onto the column. The sample volume should ideally be between 0.5% and 4% of the total column volume for optimal resolution.[17]
-
Isocratic Elution : Elute the sample with the equilibration buffer at a constant flow rate. Large molecules like AHNAK will be excluded from the resin pores and elute first, in or near the void volume.[16]
-
Fraction Collection and Analysis : Collect fractions and analyze them by SDS-PAGE to identify those containing pure AHNAK. Pool the purest fractions.
Data Presentation: Purification Summary
The following table presents illustrative data for a hypothetical purification of this compound from a starting cell lysate of 10 grams.
| Purification Step | Total Protein (mg) | AHNAK Amount (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 1500 | 15 | 10 | 100 | 1 |
| Ion Exchange (IEX) | 200 | 12 | 60 | 80 | 6 |
| Size Exclusion (SEC) | 15 | 9 | 600 | 60 | 60 |
Note: "Units" of activity are hypothetical and would be determined by a specific functional or binding assay for AHNAK.
Signaling Pathway Visualization
AHNAK's subcellular localization and function are regulated by phosphorylation. Protein Kinase B (PKB/Akt) has been shown to phosphorylate AHNAK, which influences its translocation from the nucleus to the cytoplasm and plasma membrane, a key step in its role in signaling and membrane repair.[6]
Caption: PKB-mediated phosphorylation and translocation of AHNAK.
References
- 1. AHNAK Monoclonal Antibody (EM-09) (MA1-10050) [thermofisher.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. pnas.org [pnas.org]
- 4. store.sangon.com [store.sangon.com]
- 5. Anti-AHNAK antibody (ab168104) | Abcam [abcam.com]
- 6. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein purification | Abcam [abcam.com]
- 8. Protein Purification Methods | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Size Exclusion Chromatography - Creative BioMart [chromatography.creativebiomart.net]
- 15. agilent.com [agilent.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Application of Anti-AHNAK Antibodies in Flow Cytometry: A Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for the use of Anti-AHNAK Antibodies in Flow Cytometry.
Audience: Researchers, scientists, and drug development professionals.
Introduction
AHNAK nucleoprotein is a giant scaffold protein of approximately 700 kDa that plays a crucial role in diverse cellular processes, including cell structure and migration, calcium signaling, and immune regulation.[1][2] Its involvement in the activation and function of immune cells, particularly T lymphocytes, makes it a protein of significant interest in immunology and drug development.[1] Flow cytometry is a powerful technique for the single-cell analysis of protein expression, and the use of anti-AHNAK antibodies in this application allows for the precise quantification and characterization of AHNAK-expressing cell populations. This document provides detailed application notes and protocols for the successful application of anti-AHNAK antibodies in flow cytometry.
Application Notes
Target Antigen: AHNAK (also known as Desmoyokin) is primarily an intracellular protein, though it can associate with the plasma membrane.[2] Therefore, intracellular staining protocols are mandatory for its detection by flow cytometry.
Antibody Selection: A variety of monoclonal and polyclonal anti-AHNAK antibodies are commercially available and have been validated for use in flow cytometry. It is crucial to select an antibody that has been specifically tested and validated for this application. The choice between a directly conjugated primary antibody and an unconjugated primary antibody followed by a fluorescently labeled secondary antibody will depend on the experimental design and the availability of reagents.
Cellular Expression: AHNAK is expressed in various cell types, including epithelial cells, muscle cells, and immune cells.[1] Within the immune system, both CD4+ and CD8+ T-cells can express high levels of AHNAK, particularly after differentiation.[1] Researchers should note that the level of AHNAK expression may vary depending on the cell type, activation state, and disease context. Establishing baseline expression levels in relevant cell populations is recommended for each experimental system.
Fixation and Permeabilization: The large size of the AHNAK protein necessitates careful optimization of fixation and permeabilization steps to ensure antibody access to the intracellular epitope. Common fixation methods include crosslinking with paraformaldehyde (PFA) or precipitation with cold methanol (B129727). Permeabilization is typically achieved using detergents such as Triton X-100 or saponin, or with alcohol-based methods. The optimal fixation and permeabilization strategy may vary depending on the specific anti-AHNAK antibody clone and the cell type being analyzed. Refer to the antibody datasheet for manufacturer-recommended protocols.
Quantitative Data Summary
The following table summarizes quantitative parameters for the use of anti-AHNAK antibodies in flow cytometry, compiled from various sources. Researchers should consider this information as a starting point and perform their own titrations and optimizations for best results.
| Antibody Clone | Recommended Concentration | Cell Type | Fixation Method | Permeabilization Method | Secondary Antibody (if applicable) | Reference |
| EM-09 (ab68556) | 1 µg / 1x10^6 cells | HeLa | 80% Methanol (5 min) | 0.1% PBS-Tween (20 min) | DyLight® 488 goat anti-mouse IgG (H+L) (1/500) | [3] |
| EM-09 (ab68556) | Not specified | HeLa | 4% Paraformaldehyde (10 min) | 0.1% PBS-Tween (20 min) | Not specified | [3] |
| Polyclonal (16637-1-AP) | 0.2 µg / 1x10^6 cells | HeLa | 10% Formaldehyde | Not specified | Alexa Fluor 488-conjugated Goat Anti-Rabbit IgG (H+L) | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the intracellular staining of AHNAK for flow cytometry. This protocol is a general guideline and may require optimization based on the specific antibody and cell type used.
Protocol: Intracellular Staining of AHNAK
Materials:
-
Single-cell suspension of interest (e.g., peripheral blood mononuclear cells (PBMCs), cultured cell lines)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS or ice-cold 80% Methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Anti-AHNAK primary antibody (refer to Table 1 for starting concentration)
-
Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)
-
Isotype control antibody
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest. Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (containing 1-2 x 10^6 cells) into each flow cytometry tube.
-
(Optional) Surface Staining: If co-staining for surface markers, perform this step according to standard protocols before fixation.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Add 100 µL of 4% PFA to each tube. Gently vortex and incubate for 10-20 minutes at room temperature.
-
Methanol Fixation: Gently resuspend the cell pellet in 1 mL of ice-cold 80% methanol and incubate for 5-10 minutes on ice.
-
-
Washing after Fixation: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube, centrifuge at 300-500 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Incubate for 15-20 minutes at room temperature.
-
Primary Antibody Incubation: Without washing, add the predetermined optimal concentration of the anti-AHNAK primary antibody or the corresponding isotype control. Gently vortex and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Add 1-2 mL of Permeabilization Buffer to each tube, centrifuge at 300-500 x g for 5 minutes, and discard the supernatant. Repeat this wash step once.
-
(If applicable) Secondary Antibody Incubation: If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the appropriate fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer. After the final wash, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Ensure proper voltage settings and compensation are applied.
Visualizations
AHNAK's Role in T-Cell Receptor (TCR) Mediated Calcium Signaling
AHNAK plays a critical role as a scaffold protein in the calcium signaling cascade initiated by T-cell receptor (TCR) activation.[5][6] Upon TCR engagement, a signaling cascade is initiated that leads to the depletion of calcium stores from the endoplasmic reticulum. This, in turn, triggers the influx of extracellular calcium, a process in which AHNAK is intimately involved. AHNAK is thought to facilitate the plasma membrane expression and function of L-type calcium channels (Cav1), thereby regulating the sustained calcium influx required for downstream signaling events such as the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production.[5][6]
Caption: TCR-mediated signaling pathway involving AHNAK.
Experimental Workflow for Intracellular AHNAK Staining
The following diagram outlines the key steps in the experimental workflow for staining intracellular AHNAK for flow cytometric analysis.
Caption: Experimental workflow for intracellular AHNAK staining.
References
- 1. The AHNAK induces increased IL-6 production in CD4+ T cells and serves as a potential diagnostic biomarker for recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-AHNAK Antibodies | Invitrogen [thermofisher.com]
- 3. Anti-AHNAK antibody [EM-09] (ab68556) | Abcam [abcam.com]
- 4. AHNAK Polyclonal Antibody (16637-1-AP) [thermofisher.com]
- 5. A scaffold protein, AHNAK1, is required for calcium signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A scaffold protein, AHNAK1 is required for calcium signalling during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying AHNAK Function in Cancer Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHNAK, a giant scaffold protein of approximately 700 kDa, plays a multifaceted and often contradictory role in cancer progression and metastasis. Its function appears to be highly context-dependent, varying with the type of cancer. In some malignancies, such as triple-negative breast cancer (TNBC) and glioma, AHNAK acts as a tumor suppressor, inhibiting proliferation and invasion.[1][2] Conversely, in other cancers, including pancreatic, laryngeal, and certain lung cancers, elevated AHNAK expression is associated with poor prognosis and a pro-metastatic phenotype.[3] A related protein, AHNAK2, has been more consistently identified as an oncogene, promoting migration, invasion, and epithelial-mesenchymal transition (EMT) in various cancers like lung adenocarcinoma and clear cell renal cell carcinoma.[3][4]
This document provides detailed application notes and experimental protocols for studying the function of AHNAK and AHNAK2 in cancer metastasis models. It is designed to guide researchers in designing and executing experiments to elucidate the role of these proteins in different cancer contexts.
Data Presentation: Quantitative Analysis of AHNAK and AHNAK2 in Cancer
The following tables summarize quantitative data from various studies, providing insights into the differential expression of AHNAK and AHNAK2 and the functional consequences of their modulation in cancer models.
Table 1: Differential Expression of AHNAK and AHNAK2 in Human Cancers
| Gene | Cancer Type | Comparison | Method | Key Finding |
| AHNAK | Triple-Negative Breast Cancer (TNBC) | Tumor vs. Normal Tissue | qRT-PCR | Significantly reduced mRNA levels in TNBC tissues.[1] |
| Glioma | Tumor vs. Normal Brain Tissue | qRT-PCR | Down-regulated mRNA levels in 4 out of 6 human glioma cell lines and in glioma patient tissues.[2] | |
| Lung Adenocarcinoma | Tumor vs. Normal Lung Tissue | IHC | Significantly downregulated protein expression in lung cancer cells compared with normal lung tissues.[5] | |
| AHNAK2 | Lung Adenocarcinoma | Tumor vs. Normal Tissue | CPTAC, TCGA, GEO | Significantly upregulated protein and mRNA levels in tumor samples.[6][7] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | TCGA, IHC | Upregulated mRNA and protein levels in ccRCC clinical samples compared to adjacent normal tissue.[4] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor vs. Adjacent Normal Tissue | IHC | Highly expressed in PDAC compared with adjacent normal tissues.[4] | |
| Papillary Thyroid Cancer (PTC) | Tumor vs. Adjacent Normal Tissue | GEO, Oncomine, GEPIA | Significantly higher mRNA expression in PTC tissue.[4] |
Table 2: Functional Consequences of AHNAK/AHNAK2 Modulation in In Vitro Cancer Models
| Gene Modulated | Cell Line(s) | Assay | Quantitative Outcome |
| AHNAK Overexpression | MDA-MB-231, BT549 (TNBC) | Proliferation, Colony Formation | Suppressed in vitro cell proliferation and colony formation.[8][9] |
| U87, U251 (Glioma) | Proliferation, Invasion | Inhibited glioma cell proliferation and invasion.[2] | |
| AHNAK Knockdown | Mesothelioma cell lines (211H, H28, etc.) | Migration, Invasion | Significantly inhibited migration and invasion.[10] |
| AHNAK2 Knockdown | A549 (Lung Adenocarcinoma) | Migration, Invasion | Suppressed migration and invasion.[3] |
| CAKI-1 (ccRCC) | Proliferation, Migration | Reduced cell proliferation, growth, and migration (p < 0.01).[4] | |
| MDA-MB-231 | Migration | Reduced by ~90% in cells treated with PKM2 siRNA (a downstream effector).[11] |
Table 3: In Vivo Effects of AHNAK/AHNAK2 Modulation in Animal Models
| Gene Modulated | Cancer Model | Animal Model | Key Finding |
| AHNAK Overexpression | TNBC (MDA-MB-231, BT549 cells) | Nude Mice (Xenograft) | Significantly lower mean tumor size and weight; markedly decreased metastatic nodules on the lung surface.[12] |
| Glioma (U87, U251 cells) | Nude Mice (Xenograft) | Decreased tumor growth and weight.[2] | |
| Ahnak Knockout | Spontaneous Lung Tumor Model | Ahnak-/- Mice | Approximately 20% of aged Ahnak-/- mice developed lung tumors, and were more susceptible to urethane-induced pulmonary carcinogenesis.[5] |
| Experimental Metastasis Model | Wild Type vs. Ahnak-/- Mice | Ahnak-/- mice were more resistant to lung metastasis by B16F10 cells.[10] | |
| AHNAK2 Knockdown | ccRCC (CAKI-1 cells) | Nude Mice (Xenograft) | Inhibited xenograft tumor growth.[4] |
Signaling Pathways Involving AHNAK in Cancer Metastasis
AHNAK's role in metastasis is intricately linked to its function as a scaffold protein that modulates key signaling pathways. Below are diagrams illustrating some of the central pathways influenced by AHNAK.
Figure 1: AHNAK in TGF-β Signaling Pathway.
Figure 2: AHNAK in Wnt/β-catenin Signaling.
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the function of AHNAK in cancer metastasis models.
siRNA-mediated Knockdown of AHNAK/AHNAK2
This protocol describes the transient knockdown of AHNAK or AHNAK2 expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting AHNAK or AHNAK2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM I medium in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-Lipofectamine complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
Overexpression of AHNAK
This protocol outlines the procedure for overexpressing AHNAK in cancer cell lines using a plasmid vector.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
AHNAK expression plasmid (and an empty vector control)
-
Lipofectamine 3000 Transfection Reagent
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
DNA-Lipofectamine Complex Formation:
-
For each well, dilute 2.5 µg of the AHNAK expression plasmid (or empty vector) into 125 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM I medium.
-
Add the diluted DNA to the diluted Lipofectamine 3000 (not the other way around). Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Add the 250 µL of DNA-Lipofectamine complex to each well.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Overexpression: Analyze AHNAK expression by qRT-PCR and Western blotting.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.
Figure 3: Transwell Assay Workflow.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Preparation of Inserts (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium with chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium and add 1-5 x 10^4 cells in 100 µL to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell line (typically 12-48 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Western Blotting for AHNAK and EMT Markers
This protocol details the detection of AHNAK and key EMT markers (E-cadherin, N-cadherin, Vimentin) by Western blotting.
Materials:
-
Cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels (low percentage acrylamide, e.g., 6%, is recommended for the large AHNAK protein)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AHNAK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities.
Immunohistochemistry (IHC) for AHNAK in Tumor Tissues
This protocol describes the detection and localization of AHNAK in paraffin-embedded tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-AHNAK)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-AHNAK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Add DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of AHNAK staining.
Mouse Xenograft Model for Metastasis
This protocol outlines the establishment of a xenograft model to study the effect of AHNAK on tumor growth and metastasis in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cells stably overexpressing or with knockdown of AHNAK (and control cells)
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneous Injection (for primary tumor growth): Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tail Vein Injection (for experimental lung metastasis): Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Tumor Growth Monitoring:
-
For subcutaneous models, measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).
-
For metastasis models, monitor for signs of distress. At the end of the experiment, harvest the lungs.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise and weigh the primary tumors.
-
For metastasis studies, count the number of metastatic nodules on the surface of the lungs.
-
Tissues can be fixed in formalin for histological analysis (H&E staining and IHC).
-
Conclusion
The study of AHNAK and AHNAK2 in cancer metastasis is a dynamic field with significant clinical implications. The dual role of AHNAK as both a tumor suppressor and promoter underscores the importance of investigating its function within the specific context of each cancer type. The protocols and data presented here provide a comprehensive resource for researchers to further unravel the complex biology of AHNAK and its potential as a therapeutic target in metastatic disease.
References
- 1. AHNAK suppresses tumour proliferation and invasion by targeting multiple pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAK as a Prognosis Factor Suppresses the Tumor Progression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AHNAK2 Is Associated with Poor Prognosis and Cell Migration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AHNAK suppresses tumour proliferation and invasion by targeting multiple pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting weak AHNAK signal in western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the detection of a weak AHNAK signal in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my AHNAK signal weak or absent in my Western blot?
A weak or absent signal for AHNAK, a large protein of approximately 700 kDa, can stem from several factors throughout the Western blot workflow. Key areas to troubleshoot include suboptimal protein extraction and sample preparation, inefficient gel electrophoresis and protein transfer, inadequate antibody incubation, and issues with the detection reagents. Given AHNAK's large size, particular attention should be paid to the transfer step, as large proteins are notoriously difficult to transfer efficiently from the gel to the membrane.[1]
Q2: What is the expected molecular weight of AHNAK?
The full-length AHNAK protein is a very large structural scaffold protein with a molecular weight of approximately 700 kDa.[2] However, it's important to be aware that a shorter 17 kDa isoform also exists.[2] Additionally, post-translational modifications and protein cleavage events can result in the appearance of bands at different molecular weights.
Q3: Can AHNAK's subcellular localization affect its detection?
Yes, AHNAK has been observed in the nucleus, cytoplasm, and at the cell membrane.[3] Its localization can be cell-type dependent.[3] Therefore, preparing subcellular fractions (e.g., nuclear and cytoplasmic extracts) may be necessary to enrich for AHNAK if the whole-cell lysate yields a weak signal.
Q4: Are there any known paralogs of AHNAK that could interfere with detection?
Yes, AHNAK2 is a paralog of AHNAK and is also a large protein. Depending on the specificity of the primary antibody used, there could be cross-reactivity. It is crucial to use an antibody validated for specific detection of AHNAK.
Troubleshooting Guide: Weak AHNAK Signal
This guide provides a systematic approach to troubleshooting a weak AHNAK signal, with specific recommendations for this high molecular weight protein.
Problem Area 1: Sample Preparation and Lysis
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the total protein loaded per well to 30-50 µg. For low-abundance targets, consider immunoprecipitation to enrich for AHNAK. |
| Protein Degradation | Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process. |
| Incomplete Cell Lysis | Use a robust lysis buffer (e.g., RIPA buffer) and ensure complete cell disruption through sonication or mechanical shearing. |
Problem Area 2: Gel Electrophoresis
| Potential Cause | Recommended Solution |
| Inappropriate Gel Percentage | Use a low-percentage polyacrylamide gel (e.g., 4-6% Tris-Glycine or 3-8% Tris-Acetate) to allow for the proper separation of high molecular weight proteins like AHNAK. |
| Incorrect Running Conditions | Run the gel at a lower voltage for a longer period in a cold room or with a cooling unit to prevent overheating, which can lead to distorted bands. |
Problem Area 3: Protein Transfer
| Potential Cause | Recommended Solution |
| Inefficient Transfer of Large Protein | A wet transfer is highly recommended over a semi-dry transfer for large proteins.[1] Optimize the transfer time and voltage; a longer transfer at a lower voltage (e.g., 20-30V overnight at 4°C) is often effective.[4] |
| Incorrect Transfer Buffer Composition | Reduce the methanol (B129727) concentration in the transfer buffer to 10% or less, as high concentrations can cause protein precipitation and hinder the transfer of large proteins. The addition of 0.01-0.05% SDS to the transfer buffer can also improve the transfer of high molecular weight proteins. |
| Poor Gel-to-Membrane Contact | Ensure no air bubbles are trapped between the gel and the membrane by carefully assembling the transfer sandwich and using a roller to remove any bubbles.[1] |
Problem Area 4: Antibody Incubation and Detection
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Dilution | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dot blot to test antibody activity. |
| Insufficient Incubation Time | For the primary antibody, an overnight incubation at 4°C is recommended to allow for sufficient binding to the target protein. |
| Inappropriate Blocking Buffer | While non-fat dry milk is a common blocking agent, it can sometimes mask epitopes. Try using 5% Bovine Serum Albumin (BSA) as an alternative. |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody is compatible with the primary antibody and is not expired. Use a fresh, high-sensitivity chemiluminescent substrate for detection. |
Experimental Protocols
Optimized Western Blot Protocol for AHNAK
This protocol is tailored for the detection of the high molecular weight this compound.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
2. Gel Electrophoresis:
-
Load 30-50 µg of protein per well onto a large format 4-6% SDS-PAGE gel.
-
Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom of the gel. Keep the electrophoresis apparatus cool.
3. Protein Transfer:
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM glycine, 10% methanol, 0.02% SDS) for 15 minutes.
-
Perform a wet transfer to a PVDF membrane at 30V overnight at 4°C or at 90V for 2.5 hours in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AHNAK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a relevant signaling pathway involving AHNAK and the general troubleshooting workflow for a weak Western blot signal.
Caption: Putative model of AHNAK-dependent activation of TGFβ signaling.
Caption: Troubleshooting workflow for a weak Western blot signal.
References
reducing non-specific bands in AHNAK western blotting
Welcome to the technical support center for AHNAK Western blotting. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with detecting the large AHNAK protein (~700 kDa) and reducing non-specific bands in their Western blot experiments.
Frequently Asked Questions (FAQs)
Here are some common issues encountered during AHNAK Western blotting and how to resolve them.
Q1: Why am I seeing multiple bands lower than the expected ~700 kDa for AHNAK?
A1: Multiple bands at lower molecular weights are often indicative of protein degradation.[1][2] AHNAK is a very large protein and can be susceptible to cleavage by proteases during sample preparation.
Troubleshooting Steps:
-
Use Fresh Samples: Whenever possible, use freshly prepared cell or tissue lysates.[1][3][4] Older lysates are more prone to degradation.[3]
-
Add Protease Inhibitors: Ensure a fresh and potent protease inhibitor cocktail is added to your lysis buffer immediately before use.[1][2][3][5] Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.[1][3][6]
-
Check for Splice Variants: Consult literature and databases like UniProt to determine if known splice variants or isoforms of AHNAK could account for the observed bands.[1][2][4]
Q2: I'm observing high background and/or many non-specific bands across the blot. What can I do?
A2: High background and non-specific bands can arise from several factors, including antibody concentrations, blocking efficiency, and washing steps.[7][8]
Troubleshooting Steps:
-
Optimize Antibody Concentration: The concentration of both primary and secondary antibodies is critical. Too high a concentration can lead to non-specific binding.[1][2][4][9] Perform an antibody titration to find the optimal dilution. A good starting point for primary antibodies is often between 1:500 and 1:2000, and for secondaries, 1:5000 to 1:20,000.[10]
-
Improve Blocking: Incomplete blocking allows antibodies to bind non-specifically to the membrane.[8]
-
Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[9][11]
-
Try different blocking agents. While 5% non-fat dry milk is common, Bovine Serum Albumin (BSA) may be a better choice for some antibodies.[5][10] Note that milk contains phosphoproteins (like casein) and should be avoided when using phospho-specific antibodies.[10][12]
-
-
Enhance Washing Steps: Insufficient washing can leave behind unbound antibodies.
Q3: My AHNAK band at ~700 kDa is very weak or absent. How can I improve the signal?
A3: A weak or absent signal for a high molecular weight (HMW) protein like AHNAK is a common challenge, often related to poor transfer from the gel to the membrane.[13]
Troubleshooting Steps:
-
Optimize Gel Electrophoresis:
-
Optimize Protein Transfer:
-
Wet Transfer: For HMW proteins, a wet transfer is generally more efficient than semi-dry. Perform the transfer overnight at a low, constant voltage in a cold room or on ice.
-
Transfer Buffer: Add up to 0.05% SDS to the transfer buffer. This helps to elute the large protein from the gel by imparting a negative charge.[11] Be aware that SDS can also reduce the binding of proteins to the membrane, so the concentration may need optimization.
-
Membrane Choice: Use a PVDF membrane, which typically has a higher binding capacity than nitrocellulose, making it suitable for HMW or low-abundance proteins.[9][12] Ensure the pore size is appropriate (e.g., 0.45 µm).
-
-
Confirm Transfer: After transfer, stain the gel with Coomassie Blue to check for residual protein.[13] You can also stain the membrane with Ponceau S to visualize transferred proteins before blocking.[13][15]
Q4: The bands on my blot appear blurry or "smeared." What causes this?
A4: Blurry bands can be caused by several issues, including problems with the gel, running conditions, or post-translational modifications of the target protein.
Troubleshooting Steps:
-
Gel and Buffer Quality: Prepare fresh running and transfer buffers for each experiment. Ensure the polyacrylamide gel is properly cast and has polymerized completely.[13] Using pre-cast gels can improve consistency.[13]
-
Running Conditions: Running the gel at too high a voltage can generate excess heat, leading to distorted bands.[1] Running the gel at 4°C can help.[1]
-
Protein Glycosylation: AHNAK is a known phosphoprotein and may be subject to other post-translational modifications like glycosylation.[16] These modifications can lead to the protein running at a slightly different size or appearing as a smear.[5]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Multiple Low MW Bands | Protein Degradation | Use fresh samples, add fresh protease inhibitors, keep samples on ice.[1][2][3][6] |
| Splice Variants | Check protein databases (e.g., UniProt) for known isoforms.[2][4] | |
| High Background / Non-specific Bands | Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution.[1][4][9] |
| Inefficient Blocking | Increase blocking time; try alternative blockers like 3-5% BSA.[8][9][11] | |
| Insufficient Washing | Increase the number, duration, and volume of washes; add 0.1% Tween-20.[2][9] | |
| Weak or No Signal at ~700 kDa | Poor Protein Transfer | Use a low-percentage gel (4-6%); perform a wet transfer overnight at 4°C; add 0.05% SDS to transfer buffer.[11] |
| Low Antigen Amount | Increase the amount of protein loaded onto the gel (aim for 20-30 µg for lysates).[2][7] | |
| Insufficient Antibody | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Blurry or Smeared Bands | Gel/Buffer Issues | Use fresh buffers; ensure complete gel polymerization.[13] |
| Gel Overheating | Run the gel at a lower voltage or at 4°C.[1] | |
| Post-Translational Modifications | Be aware that glycosylation or phosphorylation can affect migration.[5][16] |
Diagrams and Workflows
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for non-specific bands.
Experimental Workflow for High Molecular Weight Proteins
Caption: Key steps for successful AHNAK Western blotting.
Key Experimental Protocols
Protocol 1: Sample Preparation for AHNAK Detection
-
Lysis Buffer Preparation: Prepare a RIPA buffer or other suitable lysis buffer. Immediately before use, add a protease inhibitor cocktail (and phosphatase inhibitors if studying phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS. Add the ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. For nuclear or DNA-binding proteins, sonication may be required to release them.[6]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Loading: Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg). To avoid aggregation of large proteins, consider heating at 70°C for 10-20 minutes instead of the standard 95°C for 5 minutes.[6]
Protocol 2: Gel Electrophoresis and Transfer of AHNAK
-
Gel Selection: Cast or purchase a low-percentage (e.g., 4% stacking, 6% separating) Tris-glycine polyacrylamide gel.
-
Electrophoresis: Load samples and a high-range molecular weight ladder. Run the gel at a constant low voltage (e.g., 80-100 V) until the dye front reaches the bottom. To prevent overheating, the apparatus can be placed on ice or in a cold room.[15]
-
Transfer Setup:
-
Pre-soak a 0.45 µm PVDF membrane in methanol (B129727) for 30 seconds, followed by distilled water and then transfer buffer.
-
Soak filter papers and sponges in transfer buffer.
-
Prepare the transfer stack (sandwich): sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Carefully remove any air bubbles between the gel and the membrane.[13]
-
-
Wet Transfer:
-
Place the transfer stack in a wet transfer tank filled with cold transfer buffer (consider adding 0.05% SDS).
-
Perform the transfer at a low constant current (e.g., 30 mA) or voltage (e.g., 20-30 V) overnight in a cold room (4°C).
-
-
Post-Transfer Check: After transfer, you may briefly stain the membrane with Ponceau S to confirm successful protein transfer. Destain with wash buffer before blocking.
Protocol 3: Immunodetection
-
Blocking: Place the membrane in a blocking solution (e.g., 5% BSA or non-fat dry milk in TBST - Tris-Buffered Saline with 0.1% Tween-20). Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
Primary Antibody Incubation: Dilute the primary AHNAK antibody in fresh blocking buffer to its optimized concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a strong signal with minimal background.[6]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. arp1.com [arp1.com]
- 3. biocompare.com [biocompare.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. biossusa.com [biossusa.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. researchgate.net [researchgate.net]
- 15. 7 Tips to Improve Your Western Blot | Technology Networks [technologynetworks.com]
- 16. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AHNAK immunofluorescence for nuclear vs cytoplasmic staining
Welcome to the technical support center for optimizing AHNAK immunofluorescence staining. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve clear and specific nuclear versus cytoplasmic staining of the AHNAK protein in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of AHNAK?
A1: AHNAK is a large, ~700 kDa protein with variable subcellular localization depending on the cell type and physiological conditions. It can be found in the nucleus, cytoplasm, and at the plasma membrane.[1][2] In cells of non-epithelial origin, AHNAK is predominantly found in the nucleus.[3][4] Conversely, in epithelial cells, it is often localized to the cytoplasm and plasma membrane, a process that is dependent on cell-cell contacts.[3][4]
Q2: What factors influence the nuclear vs. cytoplasmic localization of AHNAK?
A2: The subcellular distribution of AHNAK is dynamically regulated by several factors:
-
Cell-Cell Contact: In epithelial cells, the formation of cell-cell junctions triggers the translocation of AHNAK from the nucleus to the plasma membrane.[3]
-
Phosphorylation: Protein Kinase B (PKB/Akt) phosphorylates AHNAK on serine 5535. This phosphorylation event promotes the nuclear export of AHNAK, leading to its accumulation in the cytoplasm.[3][4]
-
Calcium Levels: Changes in intracellular calcium concentration can also influence AHNAK's localization.[3]
-
Cell Density: In cultured cells, cell density can affect AHNAK's localization. For instance, in dense cultures of HeLa cells, PKB activity is increased, leading to the nuclear export of AHNAK.[3]
-
Disease State: In some cancers, such as urothelial carcinoma, AHNAK shows a dominant nuclear staining pattern in tumor cells, while it is primarily cytoplasmic in normal urothelial cells.[5]
Q3: Which type of fixative is best for preserving AHNAK antigenicity?
A3: The choice of fixative is critical and may require optimization.
-
Cross-linking fixatives like paraformaldehyde (PFA) are effective at preserving cellular morphology but can sometimes mask the epitope, necessitating an antigen retrieval step.[6]
-
Organic solvents such as cold methanol (B129727) or acetone (B3395972) can simultaneously fix and permeabilize the cells and may be preferable for certain antibodies, as they can expose epitopes that might be masked by cross-linking. However, they can also disrupt cellular and protein structure.[7]
For initial experiments, 4% PFA followed by permeabilization with a detergent is a common starting point. If the signal is weak or absent, trying cold methanol fixation is a recommended alternative.
Q4: Is antigen retrieval necessary for AHNAK immunofluorescence?
A4: Antigen retrieval is often recommended, especially when using cross-linking fixatives like PFA, to unmask epitopes that may have been altered during fixation. This is particularly important for nuclear antigens.[8][9] Heat-Induced Epitope Retrieval (HIER) is a common method. The choice of buffer can be critical:
-
Citrate (B86180) buffer (pH 6.0) is widely used.
-
EDTA buffer (pH 8.0 or 9.0) can be more effective for many antibodies, particularly those targeting nuclear proteins.[8]
Troubleshooting Guide
This guide addresses common issues encountered during AHNAK immunofluorescence, with a focus on differentiating nuclear and cytoplasmic signals.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inadequate fixation or epitope masking. | - Try a different fixation method (e.g., switch from PFA to cold methanol).- If using PFA, introduce or optimize an antigen retrieval step (HIER with citrate or EDTA buffer).[9]- Reduce the duration of the fixation step.[10] |
| Poor antibody performance. | - Ensure the primary antibody is validated for immunofluorescence.- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[10][11] | |
| Low protein expression. | - Use a positive control cell line known to express AHNAK.- Consider using a signal amplification method.[10] | |
| High Background Staining | Non-specific antibody binding. | - Increase the number and duration of wash steps.[10]- Increase the concentration of blocking serum or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).- Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[12] |
| Autofluorescence. | - If using PFA, ensure it is fresh, as old formaldehyde (B43269) can cause autofluorescence.[11]- Include an unstained control to assess the level of autofluorescence. | |
| Nuclear Staining is Weak or Absent | Poor permeabilization of the nuclear membrane. | - If using a mild detergent like saponin (B1150181) or digitonin, switch to a harsher detergent like Triton X-100 (0.1-0.5%) to ensure permeabilization of the nuclear membrane. |
| Epitope masking specific to the nucleus. | - Optimize the antigen retrieval protocol. For nuclear targets, HIER with a higher pH buffer like EDTA (pH 8.0-9.0) may be more effective.[8] | |
| Cytoplasmic Staining is Weak or Diffuse | Loss of cytoplasmic proteins. | - If using harsh fixation/permeabilization (e.g., methanol), which can precipitate proteins, ensure the protocol is not too harsh. Consider a brief PFA fixation followed by a mild detergent permeabilization (e.g., 0.1% Saponin). |
| Antibody has higher affinity for the nuclear form. | - Consult the antibody datasheet for images of expected staining patterns. It's possible the chosen antibody preferentially recognizes the nuclear conformation of AHNAK. | |
| Inconsistent Localization Between Experiments | Differences in cell culture conditions. | - AHNAK localization is sensitive to cell density and the presence of cell-cell contacts.[3] Ensure that cell confluency is consistent across experiments.- Serum starvation or stimulation can affect signaling pathways (like PI3K/Akt) that regulate AHNAK localization. Maintain consistent media and treatment conditions. |
Quantitative Data Summary
The subcellular localization of AHNAK can vary significantly in different cell types and disease states.
| Cell Type | Condition | Predominant AHNAK Localization | Reference |
| Non-epithelial cells | Normal | Nuclear | [3][4] |
| Epithelial cells (e.g., MDCK) | Sparse culture | Nuclear | [3] |
| Epithelial cells (e.g., MDCK) | Dense culture (with cell-cell contacts) | Cytoplasmic/Plasma Membrane | [3] |
| Urothelial cells | Normal | Cytoplasmic | [5] |
| Urothelial carcinoma cells | Cancerous | Nuclear | [5] |
| Osteoblastic cells (MC3T3-E1) | Growth phase | Plasma membrane and diffuse intracellular | [13] |
Experimental Protocols
Protocol 1: Staining for Predominantly Nuclear AHNAK
This protocol is optimized for cell types where AHNAK is expected to be primarily nuclear (e.g., sparse epithelial cells, non-epithelial cells) or when inducing nuclear accumulation.
-
Cell Culture: Plate cells on coverslips at a low to medium density to avoid extensive cell-cell contact.
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization:
-
Permeabilize with 0.2-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This is crucial for antibody access to the nucleus.
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Antigen Retrieval (Recommended for PFA fixation):
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse coverslips in 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA (pH 8.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Block with 5% normal goat serum (or serum from the secondary antibody host species) and 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-AHNAK primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Counterstaining and Mounting:
-
Counterstain with DAPI or Hoechst to visualize nuclei.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Protocol 2: Staining for Predominantly Cytoplasmic/Membrane-Associated AHNAK
This protocol is designed for conditions where AHNAK is expected to be outside the nucleus (e.g., dense epithelial cell cultures).
-
Cell Culture: Grow epithelial cells on coverslips until they form a confluent monolayer with established cell-cell junctions.
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with ice-cold 100% methanol for 10 minutes at -20°C. Methanol fixation also permeabilizes the cells.
-
Alternative: Fix with 4% PFA for 15 minutes, followed by permeabilization with a mild detergent like 0.1% Saponin in PBS for 10 minutes. This can help preserve membrane-associated proteins better than Triton X-100.
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking:
-
Block with 5% normal goat serum and 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-AHNAK primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Counterstaining and Mounting:
-
Counterstain with DAPI or Hoechst.
-
Mount coverslips using an anti-fade mounting medium.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis Identifies AHNAK (Neuroblast Differentiation-associated Protein AHNAK) as a Novel Candidate Biomarker for Bladder Urothelial Carcinoma Diagnosis by Liquid-based Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overexpression of the Large AHNAK Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the overexpression of the large (~700 kDa) AHNAK protein. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is AHNAK and why is its size a challenge for overexpression?
A1: AHNAK, also known as desmoyokin, is a giant structural scaffold protein of approximately 700 kDa. Its considerable size presents significant challenges for standard protein overexpression techniques. The large corresponding mRNA can be difficult to transcribe and translate efficiently, and the massive polypeptide chain is prone to misfolding and aggregation. Furthermore, the large plasmid DNA required to encode AHNAK can be challenging to deliver into cells effectively.
Q2: What are the most common problems encountered when overexpressing AHNAK?
A2: Researchers commonly face the following issues:
-
Low or no protein expression: This can be due to inefficient transcription or translation, mRNA instability, or rapid protein degradation.
-
Protein aggregation and formation of inclusion bodies: The large and complex structure of AHNAK makes it susceptible to misfolding and aggregation, leading to the formation of insoluble inclusion bodies, particularly in bacterial expression systems.
-
Cellular toxicity: High levels of a large, overexpressed protein can be toxic to host cells, leading to poor cell health, slow growth, and cell death.
-
Inefficient plasmid delivery: The large size of the AHNAK-encoding plasmid can hinder its efficient transfection or transduction into host cells.
Q3: Which expression system is best suited for a large protein like AHNAK?
A3: While bacterial systems like E. coli are often used for their simplicity and cost-effectiveness, they may not be ideal for a large, complex protein like AHNAK due to the high likelihood of forming inclusion bodies. Eukaryotic systems, such as mammalian cells (e.g., HEK293, CHO) or insect cells, are generally preferred as they possess the necessary cellular machinery for proper protein folding and post-translational modifications.
Q4: How can I improve the delivery of the large AHNAK plasmid into cells?
A4: For large plasmids, traditional transfection methods may be inefficient. Consider the following strategies:
-
Use high-efficiency transfection reagents: Several commercially available reagents are specifically designed for transfecting large plasmids.
-
Optimize transfection parameters: Systematically optimize the DNA-to-reagent ratio, cell density at the time of transfection, and incubation times.
-
Consider alternative methods: Electroporation or viral transduction (e.g., using lentivirus or adenovirus) can be more effective for delivering large genetic payloads.
Troubleshooting Guides
Problem 1: Low or No this compound Expression
| Possible Cause | Recommended Solution |
| Codon Mismatch | The codon usage of the AHNAK gene may not be optimal for the chosen expression host. This can lead to translational stalling and low protein yields. Solution: Perform codon optimization of the AHNAK coding sequence to match the codon bias of the host organism. This can be done using commercially available gene synthesis services with codon optimization algorithms. |
| Inefficient Transcription | The promoter driving AHNAK expression may not be strong enough, or transcription may be prematurely terminated. Solution: Use a strong, inducible promoter appropriate for your expression system (e.g., CMV promoter for mammalian cells). Ensure the expression vector contains a strong polyadenylation signal to prevent premature transcription termination. |
| mRNA Instability | The large AHNAK mRNA may be unstable and prone to degradation. Solution: Include stabilizing elements in the 5' and 3' untranslated regions (UTRs) of your expression construct. |
| Protein Degradation | The newly synthesized this compound may be rapidly degraded by cellular proteases. Solution: Perform the expression at a lower temperature to slow down cellular processes, including proteolysis. Add protease inhibitors to the lysis buffer during protein extraction. |
Problem 2: this compound Aggregation and Poor Solubility
| Possible Cause | Recommended Solution |
| Incorrect Protein Folding | The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation. Solution: Lower the expression temperature (e.g., 25-30°C for mammalian cells) to slow down the rate of protein synthesis and allow more time for proper folding. Co-express molecular chaperones that can assist in the folding of large proteins. |
| Suboptimal Buffer Conditions | The pH, ionic strength, or other components of the lysis and purification buffers may not be optimal for maintaining AHNAK solubility. Solution: Experiment with different buffer compositions. Vary the pH and salt concentration (e.g., NaCl) to find conditions that improve solubility. The addition of non-detergent sulfobetaines or low concentrations of mild detergents can also help. |
| Formation of Inclusion Bodies (in E. coli) | Overexpression in bacteria often leads to the accumulation of misfolded protein in insoluble inclusion bodies. Solution: If using an E. coli system, consider expressing AHNAK with a solubility-enhancing fusion tag (e.g., MBP, GST). Alternatively, inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea, guanidine-HCl), and then refolded. However, refolding a protein of this size is extremely challenging. |
Problem 3: Cellular Toxicity Upon AHNAK Overexpression
| Possible Cause | Recommended Solution |
| Overexpression Burden | The sheer volume of a ~700 kDa protein being produced can place a significant metabolic burden on the host cells, leading to stress and death. Solution: Use an inducible expression system to control the timing and level of AHNAK expression. Start with lower inducer concentrations and shorter induction times to find a balance between protein yield and cell viability. |
| Disruption of Cellular Processes | As a large scaffold protein, overexpressed AHNAK may interfere with various cellular signaling pathways and cytoskeletal organization, leading to toxicity. Solution: Monitor cell viability using assays like MTT or CCK-8 (see Experimental Protocols). If toxicity is observed, reduce the expression level as described above. It may also be beneficial to investigate the specific pathways being affected. |
Data Presentation
While specific quantitative data for optimizing the overexpression of the full-length ~700 kDa this compound is scarce in the literature, the following table provides a starting point for optimizing the transfection of large plasmids into a common mammalian cell line, HEK293. These are general guidelines and should be optimized for your specific experimental setup.
Table 1: General Guidelines for Transfection of Large Plasmids into HEK293 Cells
| Parameter | Range for Optimization | Notes |
| Cell Confluency at Transfection | 70-90% | Actively dividing cells generally exhibit higher transfection efficiency. |
| DNA Amount (per well of a 6-well plate) | 2-5 µg | Higher amounts of large plasmids may be required, but can also increase toxicity. |
| Transfection Reagent Volume (µL) | 4-10 µL | The optimal DNA:reagent ratio is critical and should be determined empirically. |
| Incubation Time (DNA-reagent complex) | 15-30 minutes | Follow the manufacturer's recommendations for the specific reagent. |
| Post-transfection Incubation | 24-72 hours | Monitor protein expression and cell viability at different time points. |
Experimental Protocols
Western Blotting for Large Proteins like AHNAK
Detecting a ~700 kDa protein by Western blot requires modifications to standard protocols.
-
Gel Electrophoresis:
-
Use a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel (e.g., 3-8% gradient or a 4-6% gel) to allow for the entry and separation of large proteins.
-
Run the gel at a lower voltage for a longer period to prevent overheating and improve resolution.
-
-
Protein Transfer:
-
Perform a wet transfer, as semi-dry transfers are often inefficient for very large proteins.
-
Transfer overnight at a low constant current (e.g., 20-30 mA) at 4°C.
-
Include 0.05-0.1% SDS in the transfer buffer to aid in the elution of the protein from the gel.
-
Use a PVDF membrane with a larger pore size (0.45 µm).
-
-
Antibody Incubation and Detection:
-
Block the membrane for at least 1-2 hours at room temperature or overnight at 4°C.
-
Incubate with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the secondary antibody for 1-2 hours at room temperature.
-
Use a high-sensitivity chemiluminescent substrate for detection.
-
Immunoprecipitation (IP) of AHNAK
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against AHNAK to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
-
Transfection and Treatment:
-
Transfect the cells with the AHNAK expression plasmid or a control plasmid.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control-transfected cells.
-
Signaling Pathways and Experimental Workflows
AHNAK is a scaffold protein involved in multiple signaling pathways. Understanding these interactions can be crucial when studying the effects of its overexpression.
Caption: AHNAK as a central hub in key signaling pathways.
Caption: Experimental workflow for AHNAK overexpression.
Technical Support Center: Improving AHNAK Co-immunoprecipitation Efficiency
Welcome to the technical support center for AHNAK co-immunoprecipitation (Co-IP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your AHNAK Co-IP experiments. Given that AHNAK is a very large protein (~700 kDa), specific optimizations are often required for successful immunoprecipitation of it and its binding partners.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my AHNAK Co-IP yielding no or very low amounts of my protein of interest?
A1: Several factors can contribute to low or no yield in a Co-IP experiment. For a large protein like AHNAK, solubility and antibody accessibility are key challenges.
-
Lysis Buffer Composition: The lysis buffer may not be optimal for solubilizing AHNAK and its protein complexes. Consider using a buffer with a mild non-ionic detergent like NP-40 or Triton X-100 to preserve protein-protein interactions.[3][4] For proteins that are difficult to release, a RIPA buffer, which contains both non-ionic and ionic detergents, may be necessary.[5] However, be aware that the stringency of RIPA buffer can disrupt some protein-protein interactions.
-
Antibody Selection: Ensure you are using a high-quality antibody validated for immunoprecipitation. The antibody's epitope on AHNAK might be masked by interacting proteins or by the protein's tertiary structure.
-
Incubation Times: Insufficient incubation of the antibody with the lysate or the antibody-protein complex with the beads can lead to low yield. Overnight incubation at 4°C is often recommended to allow for sufficient binding.[3][6]
-
Protein Degradation: AHNAK is a large protein and may be susceptible to degradation by proteases. Always use a fresh protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[4][7]
Q2: I am observing high background and non-specific binding in my AHNAK Co-IP. How can I reduce this?
A2: High background can obscure the detection of true interacting partners. Here are some strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for about an hour.[8] This step helps to remove proteins that non-specifically bind to the beads.
-
Washing Steps: Increase the number and duration of washes after immunoprecipitation. You can also increase the stringency of your wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a small amount of non-ionic detergent (e.g., 0.1% Tween-20).[3][8]
-
Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.
-
Blocking: Block the beads with a protein like BSA before use to reduce non-specific binding to the bead surface.[8]
Q3: I am having trouble detecting AHNAK on my Western blot after the Co-IP. What could be the issue?
A3: The large size of AHNAK presents challenges for Western blotting.
-
Inefficient Protein Transfer: Transferring a ~700 kDa protein from the gel to the membrane can be inefficient.[9] To improve transfer, consider the following:
-
Use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution of large proteins.
-
Optimize the transfer time and voltage. A longer transfer time at a lower voltage, or a wet transfer system overnight at 4°C, is often more effective for large proteins.[10]
-
Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can help to elute the protein from the gel, but be aware that this can also affect antibody binding to the membrane.[10]
-
-
Antibody Detection: Ensure your primary and secondary antibodies are suitable for Western blotting and are used at the correct dilutions. The epitope for your primary antibody may be denatured after SDS-PAGE, so using an antibody that recognizes a linear epitope is crucial.
Troubleshooting Guides
Problem 1: Low or No Bait Protein (AHNAK) Pulldown
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Use a lysis buffer optimized for large proteins. Consider a RIPA buffer for difficult-to-solubilize proteins.[5] Ensure complete lysis by visual inspection under a microscope or by sonication.[3] |
| Suboptimal antibody | Use an antibody that is validated for IP. Test different antibodies that recognize different epitopes on AHNAK. |
| Insufficient antibody or beads | Titrate the amount of antibody and beads to find the optimal ratio for your lysate concentration. |
| Short incubation time | Increase the incubation time of the lysate with the antibody to overnight at 4°C.[3] |
| Protein degradation | Add a fresh protease inhibitor cocktail to your lysis buffer and keep samples cold at all times.[4][7] |
Problem 2: High Background/Non-specific Binding
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of washes (e.g., from 3 to 5) and the volume of wash buffer.[8] |
| Wash buffer is not stringent enough | Gradually increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or add a low concentration of non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.[3][8] |
| Excess antibody | Perform an antibody titration to determine the minimal amount of antibody required for efficient pulldown of AHNAK. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody.[8] Block the beads with BSA before use.[8] |
Problem 3: Co-elution of Non-interacting Proteins
| Possible Cause | Recommended Solution |
| Interactions are not specific | Increase the stringency of the wash buffer. |
| Proteins are part of a larger complex | This may not be a problem but rather a true reflection of the cellular environment. Further experiments like mass spectrometry can help to identify all members of the complex.[11][12][13] |
| Sticky proteins | Pre-clearing the lysate can help to remove proteins that tend to stick non-specifically to the beads or antibodies. |
Experimental Protocols
Optimized Lysis Buffer for AHNAK Co-IP
For a large protein like AHNAK, a well-formulated lysis buffer is critical. The following is a recommended starting point, which may require further optimization.
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | To maintain physiological ionic strength |
| EDTA | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent to solubilize proteins and disrupt lipid membranes |
| Protease Inhibitor Cocktail | 1X | To prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | To preserve phosphorylation status of proteins |
Note: For nuclear or cytoskeletal-associated AHNAK complexes, a more stringent buffer like RIPA may be necessary.[5]
Step-by-Step AHNAK Co-immunoprecipitation Protocol
This protocol provides a general framework. Optimal conditions, especially antibody and lysate concentrations, should be determined empirically.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of your primary anti-AHNAK antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without detergent or PBS with 0.1% Tween-20). After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways involving AHNAK and a typical Co-IP workflow.
Caption: AHNAK interaction with the TGF-β signaling pathway.
Caption: AHNAK's inhibitory role in the Wnt/β-catenin pathway.
Caption: Postulated role of AHNAK in the MAPK/ERK signaling cascade.
Caption: A generalized workflow for AHNAK co-immunoprecipitation.
References
- 1. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomic Analysis Identifies AHNAK (Neuroblast Differentiation-associated Protein AHNAK) as a Novel Candidate Biomarker for Bladder Urothelial Carcinoma Diagnosis by Liquid-based Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
common issues with AHNAK antibody specificity
Welcome to the technical support center for AHNAK antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the specificity and reliability of their experimental results when working with antibodies targeting the AHNAK protein.
Frequently Asked Questions (FAQs)
Q1: What is AHNAK, and why is it a challenging target for antibody-based detection?
AHNAK is a very large phosphoprotein, with its primary isoform weighing approximately 700 kDa.[1][2][3] Its significant size can pose challenges for standard experimental techniques like Western Blotting, particularly concerning protein transfer and gel resolution. Furthermore, the AHNAK gene can produce a much smaller 17 kDa isoform through alternative splicing.[1][3] The existence of a second family member, AHNAK2, a similarly large protein of over 600 kDa, presents a risk of antibody cross-reactivity due to structural homology.[4][5][6] AHNAK's subcellular localization is also dynamic; it can be found in the nucleus, cytoplasm, or associated with the plasma membrane depending on the cell type, cell-cell contact, and calcium concentration, which can lead to varied staining patterns in immunoassays.[4][7][8]
Q2: My Western Blot shows multiple bands when probing for AHNAK. What are the possible causes?
Observing multiple bands in a Western Blot for AHNAK is a common issue. Several factors can contribute to this:
-
Protein Isoforms and Homologs : Your antibody might be detecting the large ~700 kDa AHNAK1, the smaller 17 kDa isoform, and/or the homologous AHNAK2 protein (~600-616 kDa).[1][5][6]
-
Protein Degradation : Due to its large size, AHNAK is susceptible to degradation by proteases during sample preparation. This can result in multiple lower molecular weight bands.
-
Post-Translational Modifications : AHNAK is a known phosphoprotein.[7][8] Differential phosphorylation can lead to shifts in gel mobility.
-
Cross-Reactivity : Some antibodies may cross-react with other large proteins. For instance, it has been noted that certain antibodies against Titin can cross-react with AHNAK.[3]
Q3: The subcellular localization of AHNAK in my immunofluorescence (IF) or immunohistochemistry (IHC) experiment is not what I expected. Is my antibody non-specific?
Not necessarily. AHNAK's localization is highly variable and regulated by cellular context.[4]
-
In non-epithelial cells, it is often predominantly nuclear.[7][8]
-
In epithelial cells, it is frequently found in the cytoplasm or at the plasma membrane, and its translocation to the membrane can be triggered by increased extracellular calcium or the formation of cell-cell contacts.[7][8]
-
Expression has been observed in muscle cells (cardiomyocytes, smooth muscle), endothelial cells of the blood-brain barrier, and epithelial cells.[4][9] Therefore, the "correct" staining pattern is dependent on the specific cell type and experimental conditions. It is crucial to compare your results with literature that uses a similar model system.
Q4: How can I validate the specificity of my AHNAK antibody?
Validating antibody specificity is critical. Here are several recommended approaches:
-
Knockout/Knockdown (KO/KD) Models : The most rigorous validation involves testing the antibody on cells or tissues where the AHNAK gene has been knocked out or its expression knocked down (e.g., using siRNA). A specific antibody should show a significant reduction or complete loss of signal in the KO/KD model compared to the wild-type control. Some commercial antibodies have been verified using this method.[10]
-
Use of Multiple Antibodies : Use two or more different antibodies that target distinct epitopes on the this compound. If both antibodies produce a similar staining pattern or Western blot profile, it increases confidence in the results.
-
Analysis of Cell Lines with Varying Expression : Test the antibody on a panel of cell lines with known high and low expression levels of AHNAK to see if the signal intensity correlates with expression levels.
-
Peptide Competition Assay : For IHC, pre-incubate the antibody with the immunizing peptide. A specific antibody's signal should be blocked, resulting in a loss of staining on the tissue.[11]
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient Protein Transfer: The ~700 kDa this compound is difficult to transfer from the gel to the membrane. | - Use a low-percentage Tris-Acetate or gradient gel for better resolution of high molecular weight proteins.- Perform a wet transfer (not semi-dry) overnight at a low, constant voltage in a cold room to maximize transfer efficiency.[12]- Use a membrane with a 0.45 µm pore size.[12]- Confirm successful transfer using Ponceau S staining.[13] |
| Low Protein Abundance: The target protein may be expressed at low levels in your sample. | - Increase the amount of protein loaded per lane (up to 30-40 µg of total lysate).- Enrich for AHNAK using immunoprecipitation before running the WB.[14] | |
| Antibody Issues: Suboptimal primary or secondary antibody concentration. | - Optimize the primary antibody concentration by testing a range of dilutions.- Ensure the secondary antibody is compatible with the primary and is used at the recommended dilution.[15] | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding non-specifically to the membrane or other proteins. | - Increase the duration and number of washes.[15]- Optimize the blocking step; try different blocking agents (e.g., 5% BSA instead of milk) or increase blocking time.[16]- Titrate the primary and secondary antibody concentrations to find the lowest usable concentration. |
| Multiple Non-specific Bands | Protein Degradation: AHNAK is susceptible to cleavage during sample preparation. | - Add a protease inhibitor cocktail to your lysis buffer and always keep samples on ice.[13] |
| Cross-reactivity: The antibody may be recognizing AHNAK2 or other proteins. | - Use a KO/KD-validated antibody if available.[10]- Check the immunogen sequence. If it shares high homology with AHNAK2 or other proteins, consider a different antibody.- Compare your band pattern with a positive control from a cell line known to express AHNAK (e.g., HeLa, A-431).[17][18] |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Epitope Masking: Formalin fixation can mask the epitope recognized by the antibody. | - Perform antigen retrieval. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly recommended for AHNAK.[17][19] Test both to find the optimal method.- If using FFPE tissues, ensure adequate deparaffinization and rehydration. |
| Low Antibody Concentration: The primary antibody dilution is too high. | - Titrate the primary antibody to determine the optimal concentration for your specific tissue and protocol.[20] | |
| Incorrect Subcellular Localization: Staining is observed, but not in the expected cellular compartment. | - Review the literature for AHNAK localization in your specific cell/tissue type. Its location is highly variable.[4][7][8]- Ensure cell confluency and culture conditions are appropriate, as these can affect AHNAK's localization.[8] | |
| High Background / Non-specific Staining | Non-specific Antibody Binding: Antibodies are binding to off-target sites. | - Use a blocking solution appropriate for your tissue (e.g., normal serum from the same species as the secondary antibody).- Ensure adequate washing steps between antibody incubations.[20]- Use a high-quality, cross-adsorbed secondary antibody to minimize off-target binding.[20] |
| Endogenous Biotin/Enzyme Activity (for IHC): Tissues may have endogenous components that interfere with the detection system. | - For biotin-based detection systems, perform an avidin-biotin blocking step.- For HRP-based detection, quench endogenous peroxidase activity with a hydrogen peroxide solution. |
Experimental Protocols & Workflows
Protocol: Western Blotting for High Molecular Weight AHNAK
-
Lysate Preparation : Lyse cells in RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail. Keep samples on ice at all times.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Gel Electrophoresis :
-
Load 20-40 µg of protein lysate per lane onto a 3-8% Tris-Acetate or 4-12% Bis-Tris gradient polyacrylamide gel. These are optimal for resolving large proteins.
-
Run the gel at a low constant voltage (e.g., 80-100V) until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Equilibrate the gel in transfer buffer (containing 10% methanol (B129727) for PVDF membranes).
-
Set up a wet transfer apparatus with a 0.45 µm PVDF membrane.
-
Perform the transfer overnight at 4°C at a low constant current (e.g., 20-30V).
-
-
Immunoblotting :
-
Confirm transfer with Ponceau S stain.
-
Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or 5% BSA in TBS-T.
-
Incubate with the primary AHNAK antibody (at optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Use long exposure times if the signal is weak.
Workflow & Visualization
A logical workflow is essential for troubleshooting unexpected Western blot results for AHNAK. The following diagram illustrates a step-by-step decision-making process.
Caption: Troubleshooting workflow for AHNAK Western Blotting.
This diagram outlines the logical steps to diagnose issues with an AHNAK Western Blot, from verifying the technical process of protein transfer to investigating the biological reasons for unexpected banding patterns.
Caption: Factors regulating AHNAK subcellular localization.
This diagram illustrates that the observed location of this compound in an experiment is influenced by multiple biological factors, which researchers should consider when interpreting IHC/IF results.
References
- 1. Self-regulated alternative splicing at the AHNAK locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - AHNAK [maayanlab.cloud]
- 3. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-AHNAK Antibodies | Invitrogen [thermofisher.com]
- 11. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. AHNAK antibody (16637-1-AP) | Proteintech [ptglab.com]
- 18. novusbio.com [novusbio.com]
- 19. AHNAK2 antibody (17682-1-AP) | Proteintech [ptglab.com]
- 20. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
how to improve solubility of recombinant AHNAK protein fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of recombinant AHNAK protein fragments. Given that AHNAK is a very large (~700 kDa), structural, and phosphoprotein with a large central repetitive domain, its recombinant expression, particularly of fragments, can be challenging.[1] This guide offers strategies to overcome common solubility issues.
FAQs: Quick Solutions to Common Problems
Q1: My recombinant AHNAK fragment is completely insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The quickest initial strategy is to lower the expression temperature. Reducing the temperature from 37°C to 15-20°C can significantly slow down protein synthesis, which often allows for proper folding and increases the proportion of soluble protein.[2] You can also try reducing the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[2]
Q2: I'm expressing a fragment from the large central repeat domain of AHNAK and it's highly insoluble. Are there specific strategies for such repetitive proteins?
A2: Repetitive protein sequences are notoriously difficult to express in soluble form. For these fragments, consider fusing a powerful solubility-enhancing tag, such as Maltose-Binding Protein (MBP) or N-utilizing substance A (NusA). These tags are known to be particularly effective for aggregation-prone proteins.[3][4][5]
Q3: Does the choice of AHNAK domain (N-terminal, central repeat, or C-terminal) influence the solubility strategy?
A3: Yes, the properties of the specific domain are important. The N-terminal PDZ domain and the C-terminal domain are unique structural regions, while the central domain is composed of highly conserved repeats.[6] The central domain is most likely to be aggregation-prone due to its repetitive nature. The C-terminal domain is known to be involved in translocation between the nucleus and cytoplasm, suggesting it has more complex folding and potential for post-translational modifications.[6] Your strategy should be tailored accordingly, with a strong focus on solubility tags and optimized buffer conditions for the central repeat fragments.
Q4: AHNAK is a known phosphoprotein. Could this be affecting the solubility of my recombinant fragments in E. coli?
A4: It is a strong possibility. E. coli does not typically perform post-translational modifications like phosphorylation on recombinant proteins. The lack of phosphorylation on a fragment that is normally phosphorylated in its native environment can lead to misfolding and aggregation. AHNAK is phosphorylated on serine and threonine residues, and a key phosphorylation site at serine 5535 by Protein Kinase B (PKB) has been identified, which regulates its subcellular localization.[1][6][7] If your fragment contains this or other phosphorylation sites, its solubility in E. coli may be compromised. Consider co-expression with a kinase or using specialized E. coli strains engineered for phosphoserine incorporation.[8]
Q5: I have some soluble protein, but it precipitates when I try to concentrate it. What can I do?
A5: This indicates that your buffer composition is not optimal for maintaining the stability of your AHNAK fragment at high concentrations. You should perform a buffer optimization screen to identify conditions that favor solubility. Key parameters to vary include pH, salt concentration, and the addition of stabilizing excipients like glycerol, arginine, or non-detergent sulfobetaines.
Troubleshooting Guides
Problem 1: Low or No Soluble Expression of AHNAK Fragments
This troubleshooting guide will walk you through a systematic approach to increase the soluble yield of your AHNAK fragment.
Troubleshooting Workflow for Low Solubility
Caption: A step-by-step workflow for troubleshooting insoluble AHNAK fragments.
Step 1: Optimization of Expression Conditions
| Parameter | Recommended Change | Rationale |
| Temperature | Decrease to 15-25°C | Slower synthesis rate can promote proper folding.[2] |
| Inducer Conc. | Reduce IPTG to 0.05-0.2 mM | Lower expression levels can prevent aggregation.[2] |
| Host Strain | Try strains like Rosetta(DE3) or BL21(DE3)pLysS | Rosetta strains provide tRNAs for rare codons. pLysS strains reduce basal expression.[9] |
| Culture Media | Use richer media like Terrific Broth (TB) | Can sometimes improve protein solubility. |
Step 2: Selection of a Solubility-Enhancing Tag
If optimizing expression conditions is insufficient, the use of a solubility-enhancing fusion tag is highly recommended. For large, aggregation-prone proteins, larger tags are often more effective.
| Tag | Size (kDa) | Key Features |
| His-tag | ~1 | Primarily for purification; can sometimes negatively impact solubility. |
| GST | 26 | Good solubility enhancement, but can dimerize. |
| Trx | 12 | Can promote disulfide bond formation. |
| MBP | 42 | Excellent for enhancing solubility of difficult proteins.[5] |
| SUMO | 12 | Good solubility enhancement and can be cleaved to leave no extra amino acids.[10] |
| NusA | 55 | One of the most effective solubility enhancers for challenging proteins.[3][5] |
Quantitative Comparison of Solubility Tags:
A comparative study on the expression of the difficult-to-express protein GDF8 showed that SUMO and NusA fusions resulted in the highest levels of soluble protein, whereas GST and MBP were less effective for this particular protein.[4] For another set of proteins, both MBP and NusA were shown to be highly effective at promoting in vitro refolding to a soluble state.[5]
| Fusion Tag | Target Protein: eGFP (% Soluble) | Target Protein: MMP13 (Soluble Yield) | Target Protein: GDF8 (Soluble Yield) |
| His6 | ~50% | None | Low |
| GST | ~70% | Low | Low |
| MBP | ~75% | Low | Low |
| Trx | ~50% | High | None (Insoluble) |
| NusA | ~100% | High | High |
| SUMO | ~90% | High | High |
| Data adapted from a comparative study to illustrate relative effectiveness.[3] |
Problem 2: Protein is in Inclusion Bodies - Refolding Strategies
If your AHNAK fragment is produced in inclusion bodies, you will need to solubilize and refold it.
Refolding Workflow
Caption: Workflow for refolding AHNAK fragments from inclusion bodies.
1. On-Column Refolding (for His-tagged proteins)
This method is efficient as it combines purification and refolding in a single step.
-
Principle: The denatured protein is bound to a Ni-NTA column. The denaturant is then gradually removed by washing the column with a gradient of decreasing denaturant concentration, allowing the protein to refold while immobilized. The refolded protein is then eluted.[11][12]
2. Step-wise Dialysis
This is a gentle method for removing the denaturant.
-
Principle: The solubilized protein is placed in a dialysis bag and dialyzed against a series of buffers with decreasing concentrations of the denaturant.[13][14] This slow removal of the denaturant can favor proper refolding over aggregation.
Experimental Protocols
Protocol 1: Buffer Optimization Screen for Soluble AHNAK Fragments
This protocol is designed to identify a buffer that maintains the solubility and stability of your purified AHNAK fragment.
Materials:
-
Purified, soluble AHNAK fragment
-
A 96-well plate
-
A plate reader capable of measuring absorbance at 340 nm or 600 nm (for light scattering)
-
A buffer screening kit or a set of homemade buffers with varying pH, salts, and additives.
Procedure:
-
Prepare a Buffer Screen Plate: In a 96-well plate, prepare a matrix of buffer conditions. Systematically vary the following:
-
Buffer type and pH: e.g., MES (pH 6.0), HEPES (pH 7.0), Tris (pH 8.0), CHES (pH 9.0)
-
Salt Concentration: e.g., 50 mM, 150 mM, 500 mM NaCl or KCl
-
Additives: e.g., 10% Glycerol, 0.5 M L-Arginine, 1 M Sucrose, 20 mM MgCl2
-
-
Add Protein: Add your AHNAK fragment to each well to a final concentration of 0.5-1 mg/mL.
-
Incubate: Incubate the plate at 4°C for 1-24 hours.
-
Measure Aggregation: Measure the light scattering at 340 nm or 600 nm. An increase in absorbance indicates protein aggregation.
-
Identify Optimal Conditions: The buffer conditions that result in the lowest light scattering are the most suitable for your protein's solubility.
Protocol 2: On-Column Refolding of a His-tagged AHNAK Fragment
This protocol is adapted for a His-tagged protein expressed in inclusion bodies.
Materials:
-
Cell pellet containing the insoluble His-tagged AHNAK fragment
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Solubilization/Binding Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (same as binding buffer)
-
Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity column
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Lysis Buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in Solubilization/Binding Buffer.
-
Stir for 1-2 hours at room temperature to completely denature the protein.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
-
Column Binding:
-
Load the supernatant containing the denatured protein onto a Ni-NTA column pre-equilibrated with Binding Buffer.
-
-
On-Column Refolding:
-
Wash the column with several column volumes of Wash Buffer.
-
Create a linear gradient from Wash Buffer (containing 8 M urea) to Refolding Buffer (containing 0 M urea) over 10-20 column volumes. This slowly removes the denaturant, allowing the protein to refold on the column.
-
-
Elution:
-
Wash the column with Refolding Buffer.
-
Elute the refolded protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and size exclusion chromatography to assess for aggregation.
-
Protocol 3: Step-wise Dialysis for Refolding
Materials:
-
Solubilized AHNAK fragment in 8 M Urea
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
A series of dialysis buffers with decreasing urea concentrations.
Procedure:
-
Prepare Dialysis Buffers:
-
Buffer A: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 6 M Urea
-
Buffer B: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 4 M Urea
-
Buffer C: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 2 M Urea
-
Buffer D: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, 1 M Urea
-
Final Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT
-
-
Dialysis:
-
Place the solubilized protein into the dialysis tubing.
-
Dialyze against Buffer A for 4-6 hours at 4°C.
-
Transfer the dialysis bag to Buffer B and dialyze for 4-6 hours.
-
Repeat for Buffer C and Buffer D.
-
Finally, dialyze against the Final Buffer three times, for at least 4 hours each time, to completely remove the urea.
-
-
Clarification:
-
After dialysis, centrifuge the protein solution at high speed to pellet any aggregated protein.
-
The supernatant contains the refolded, soluble AHNAK fragment.
-
Signaling Pathways and Logical Relationships
AHNAK is involved in various signaling pathways, and its function is regulated by post-translational modifications. Understanding these can provide clues for improving solubility.
AHNAK Phosphorylation and Localization
Caption: Phosphorylation of AHNAK by PKB regulates its subcellular localization.
This pathway highlights the importance of phosphorylation for the proper functioning and localization of AHNAK. The lack of this modification in a standard E. coli expression system could lead to misfolding and insolubility of C-terminal fragments containing this phosphorylation site. This suggests that for such fragments, strategies to mimic or introduce phosphorylation may be critical for achieving solubility.
References
- 1. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 3. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unrelated solubility-enhancing fusion partners MBP and NusA utilize a similar mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. goldbio.com [goldbio.com]
- 11. ipo.lbl.gov [ipo.lbl.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
Technical Support Center: Optimizing Cell Lysis for AHNAK Protein Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of the large scaffold protein AHNAK.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting the AHNAK protein?
A1: The primary challenges in extracting AHNAK stem from its large size, approximately 700 kDa, and its variable subcellular localization.[1][2] AHNAK can be found in the nucleus, cytoplasm, and associated with the plasma membrane, depending on the cell type and conditions.[3][4][5] Its size makes it susceptible to degradation and incomplete solubilization, while its diverse locations necessitate tailored extraction protocols.
Q2: Which lysis buffer is recommended for total this compound extraction?
A2: For total protein extraction from whole-cell lysates, a strong lysis buffer such as Radioimmunoprecipitation assay (RIPA) buffer is often recommended.[6][7] RIPA buffer contains strong ionic detergents (like SDS and sodium deoxycholate) that are effective in solubilizing large proteins and those tightly associated with cellular structures. However, it's important to note that RIPA buffer can disrupt protein-protein interactions.[6]
Q3: How can I extract AHNAK from specific subcellular compartments?
A3: To isolate AHNAK from different compartments, a sequential extraction or fractionation approach is necessary. You can start with a mild non-ionic detergent-based buffer (like one containing NP-40 or Triton X-100) to lyse the plasma membrane and release cytoplasmic proteins.[6][7] The nuclear fraction can then be subsequently lysed with a higher-salt or stronger detergent buffer, such as RIPA buffer.
Q4: My this compound yield is consistently low. What could be the reason?
A4: Low yield can be attributed to several factors:
-
Incomplete Lysis: The chosen lysis buffer may not be strong enough to efficiently solubilize AHNAK from all its subcellular locations.
-
Protease Degradation: Due to its large size, AHNAK is highly susceptible to degradation by proteases released during cell lysis.
-
Protein Insolubility: The protein may aggregate and be lost in the insoluble pellet after centrifugation.
-
Suboptimal Cell Handling: Improper cell harvesting and washing can lead to protein loss.
Q5: I am observing multiple bands for AHNAK on my Western blot. What does this indicate?
A5: Multiple bands for AHNAK could be due to:
-
Proteolytic Degradation: As mentioned, the large size of AHNAK makes it a prime target for proteases, leading to smaller fragments.
-
Alternative Splice Variants: A shorter 17 kDa isoform of AHNAK exists due to alternative splicing.[2][8]
-
Post-Translational Modifications: AHNAK is a phosphoprotein, and differential phosphorylation could lead to shifts in mobility.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound detected | Incomplete cell lysis. | Switch to a stronger lysis buffer like RIPA buffer.[6][7] Consider adding mechanical disruption methods such as sonication or dounce homogenization, especially for nuclear extraction. |
| Protease degradation. | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[7] Keep samples on ice or at 4°C throughout the extraction process.[7][10] | |
| Protein is in the insoluble pellet. | After initial lysis and centrifugation, try to resolubilize the pellet with a stronger buffer (e.g., Urea-based buffer) and check for the presence of AHNAK. Increase the detergent concentration in your lysis buffer. | |
| Multiple bands or smears on Western blot | Proteolytic degradation. | Use a fresh and potent protease inhibitor cocktail. Minimize the time between cell lysis and sample processing. |
| Protein aggregation. | Ensure complete denaturation of the sample by boiling in Laemmli buffer with a reducing agent (e.g., DTT or β-mercaptoethanol) before loading on the gel. | |
| Difficulty extracting nuclear AHNAK | Inefficient nuclear envelope lysis. | Use a high-salt buffer or a buffer containing strong detergents (like RIPA) for the nuclear fraction.[6] Sonication can be particularly effective for disrupting the nuclear membrane. |
| Loss of protein-protein interactions | Use of harsh detergents. | If preserving interactions is crucial, opt for a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and avoid ionic detergents like SDS.[11] |
Data Presentation: Lysis Buffer Selection Guide for AHNAK Extraction
| Lysis Buffer | Primary Detergent Type | Recommended For | Expected AHNAK Yield | Preservation of Interactions |
| Tris-HCl | None | Cytoplasmic proteins (with mechanical lysis) | Low | High |
| NP-40/Triton X-100 | Non-ionic | Cytoplasmic and membrane-bound proteins | Moderate | Moderate |
| RIPA Buffer | Ionic and Non-ionic | Whole-cell extracts, including nuclear and membrane-bound proteins | High | Low |
| Nuclear Extraction Buffer | High salt/Detergent | Nuclear proteins | High (from nuclear fraction) | Low |
Experimental Protocols
Protocol 1: Whole-Cell Lysis using RIPA Buffer
-
Preparation: Prepare RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately before use, add a protease inhibitor cocktail. Keep all reagents and samples on ice.
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and then scrape cells in a minimal volume of PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Lysis: Add 10 volumes of ice-cold RIPA buffer to the cell pellet. Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
Protocol 2: Cytoplasmic and Nuclear Fractionation
-
Preparation:
-
Buffer A (Cytoplasmic Lysis): 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and a protease inhibitor cocktail.
-
Buffer B (Nuclear Lysis): 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and a protease inhibitor cocktail.
-
-
Cell Harvesting: Harvest and wash cells as described in Protocol 1.
-
Cytoplasmic Lysis: Resuspend the cell pellet in Buffer A. Incubate on ice for 15 minutes. Add a mild non-ionic detergent (e.g., NP-40 to a final concentration of 0.6%) and vortex vigorously for 10 seconds.
-
Isolate Nuclei: Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in Buffer B. Incubate on ice for 30 minutes with vigorous vortexing every 10 minutes.
-
Clarify Nuclear Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear protein fraction.
-
Protein Quantification: Determine the protein concentration for both fractions.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Gene - AHNAK [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 4. AHNAK - Wikipedia [en.wikipedia.org]
- 5. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. AHNAK AHNAK nucleoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
troubleshooting AHNAK CRISPR knockout efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with AHNAK CRISPR knockout experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my AHNAK CRISPR knockout efficiency low?
Low knockout efficiency for the AHNAK gene can stem from several factors, including suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, and the inherent biological properties of the AHNAK gene and the cell line used.[1][2] AHNAK is a very large gene, which can present challenges for efficient knockout.
Q2: How can I improve the delivery of CRISPR components for AHNAK knockout?
For difficult-to-transfect cells, consider optimizing your delivery method. Electroporation is often a superior choice for such cell types.[1] Lentiviral vectors can also be used for stable expression of Cas9 and sgRNA, which is particularly useful for generating knockout cell lines.[3][4][5][6] Additionally, using ribonucleoprotein (RNP) complexes of Cas9 protein and sgRNA can be more rapid and efficient than plasmid-based methods.[7]
Q3: How do I validate the knockout of the AHNAK gene?
Validation of AHNAK knockout should be performed at both the genomic and protein levels. A T7 Endonuclease I (T7E1) assay can be used to detect insertions and deletions (indels) at the target genomic locus.[8][9][10][11] For protein-level validation, Western blotting is essential to confirm the absence of the AHNAK protein.[12][13][14][15][16]
Q4: Are there any specific considerations for designing sgRNAs for the AHNAK gene?
Yes, due to the large size of the AHNAK gene and the potential for alternative splicing, it is recommended to target a constitutive exon in the 5' region of the gene to maximize the chances of a functional knockout.[17][18] It is also advisable to test multiple sgRNAs to identify the most efficient one for your experimental setup.[1]
Troubleshooting Guide
Issue 1: Low or No Editing Efficiency Detected by T7E1 Assay
Possible Cause & Solution
-
Suboptimal sgRNA Design:
-
Question: Did you design and test multiple sgRNAs targeting a constitutive 5' exon of AHNAK?
-
Answer: It is crucial to design and screen at least 3-4 sgRNAs to identify the one with the highest cutting efficiency.[1] Ensure your sgRNA has a low off-target score and targets a region with accessible chromatin. Online design tools can aid in this process. For AHNAK, targeting an early exon common to most isoforms is recommended to ensure a functional knockout.[17]
-
-
Inefficient Delivery of CRISPR Components:
-
Question: Have you optimized the transfection/electroporation conditions for your specific cell line?
-
Answer: Different cell lines have varying susceptibility to different delivery methods. It is essential to optimize parameters such as cell density, plasmid/RNP concentration, and electroporation settings (voltage, pulse duration).[2][19][20][21][22][23] For hard-to-transfect cells, consider using lentiviral delivery for stable integration of CRISPR components.[3][4][5][6]
-
-
Poor Quality of CRISPR Reagents:
-
Question: Have you verified the integrity of your Cas9 plasmid/protein and sgRNA?
-
Answer: Ensure the plasmid DNA is of high purity and the Cas9 protein is active. For sgRNA, in vitro transcription can sometimes yield truncated products, so it's important to verify its quality.
-
Issue 2: T7E1 Assay is Positive, but Western Blot Shows this compound is Still Present
Possible Cause & Solution
-
Mosaicism:
-
Question: Are you analyzing a mixed population of cells?
-
Answer: Transfection-based CRISPR experiments often result in a mosaic population of edited and unedited cells. It is necessary to perform single-cell cloning to isolate and expand a pure knockout clone.[2]
-
-
Heterozygous or In-frame Mutations:
-
Question: Could the indels generated be in-frame, leading to a non-functional but still detectable protein?
-
Answer: The T7E1 assay detects any indel, but not all indels will result in a frameshift mutation that leads to a premature stop codon and protein truncation. Sequencing the target locus from single-cell clones is necessary to confirm the nature of the mutation.
-
-
Alternative Splicing or Truncated Protein Expression:
-
Question: Is it possible that a truncated, yet functional, form of AHNAK is being expressed?
-
Answer: Depending on the location of the targeted exon, alternative splicing might lead to the expression of a shorter AHNAK isoform.[17] Targeting an early, constitutive exon can help mitigate this. Also, ensure your antibody targets an epitope that would be absent in a truncated protein.
-
Data Presentation
Table 1: General Troubleshooting for Low CRISPR Knockout Efficiency
| Parameter | Potential Issue | Recommended Action | Expected Improvement |
| sgRNA Design | Suboptimal on-target activity | Design and test 3-4 sgRNAs targeting a 5' constitutive exon. Use online tools to predict on-target efficiency and off-target effects. | Increased cutting efficiency at the target locus. |
| Delivery Method | Low transfection/transduction efficiency in the target cell line. | Optimize parameters for chemical transfection (e.g., lipid-based reagents) or electroporation. For difficult-to-transfect cells, consider lentiviral delivery. | Higher percentage of cells receiving the CRISPR components. |
| CRISPR Components | Plasmid DNA, Cas9 protein, or sgRNA is degraded or inactive. | Use high-quality, endotoxin-free plasmid DNA. Confirm Cas9 protein activity. Verify sgRNA integrity. | Increased likelihood of successful editing in transfected cells. |
| Cell Health | High cell toxicity and death after transfection/electroporation. | Optimize cell density and the amount of CRISPR components delivered. Allow cells to recover adequately post-transfection. | Improved cell viability and a larger population of edited cells to screen. |
| Validation | Inaccurate assessment of knockout efficiency. | Use multiple validation methods, including a mismatch cleavage assay (e.g., T7E1) and Sanger sequencing of the target locus from single-cell clones. Confirm protein knockout by Western blot. | Accurate determination of knockout efficiency and confirmation of functional protein loss. |
Experimental Protocols
Protocol 1: Design and Cloning of sgRNA for AHNAK Knockout
-
Identify a Target Exon: Select a constitutive exon in the 5' region of the human AHNAK gene (NCBI Gene ID: 79968).
-
Design sgRNAs: Use an online sgRNA design tool to identify several potential 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for SpCas9). Choose sgRNAs with high predicted on-target scores and low off-target scores.
-
Oligo Synthesis: Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a lentiCRISPRv2 vector.
-
Oligo Annealing:
-
Resuspend oligos to 100 µM in sterile water.
-
Mix 1 µl of each oligo with 1 µl of 10x T4 DNA Ligase Buffer and 7 µl of sterile water.
-
Anneal in a thermocycler using the following program: 95°C for 5 min, then ramp down to 25°C at 5°C/min.
-
-
Vector Digestion: Digest the lentiCRISPRv2 vector with BsmBI.
-
Ligation: Ligate the annealed oligos into the digested lentiCRISPRv2 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Lentiviral Production and Transduction for AHNAK Knockout
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-AHNAK-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
-
Transduction: Transduce the target cells with the lentivirus in the presence of polybrene (8 µg/ml).
-
Selection: 24 hours post-transduction, replace the medium with fresh medium containing puromycin (B1679871) to select for successfully transduced cells. The optimal puromycin concentration should be determined by a kill curve for your specific cell line.[4]
-
Expansion: Expand the puromycin-resistant cells for subsequent validation and single-cell cloning.
Protocol 3: T7 Endonuclease I (T7E1) Assay for AHNAK Knockout Validation
-
Genomic DNA Extraction: Extract genomic DNA from the puromycin-selected cell population and a control cell population.
-
PCR Amplification: Amplify the genomic region surrounding the AHNAK target site using high-fidelity DNA polymerase. The PCR product should be between 400-1000 bp.[8]
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Use the following thermocycler program: 95°C for 5 min, ramp down to 85°C at -2°C/s, ramp down to 25°C at -0.1°C/s, and hold at 4°C.[8]
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.[8]
-
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments of the expected sizes indicates the presence of indels.[8]
Protocol 4: Western Blot for this compound Detection
-
Protein Extraction: Lyse the control and putative AHNAK knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Due to the large size of AHNAK (~700 kDa), a low percentage acrylamide (B121943) gel (e.g., 4-6%) may be necessary.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AHNAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. A loading control, such as beta-actin or GAPDH, should be used to ensure equal protein loading.
Visualizations
Caption: AHNAK family proteins regulate key signaling pathways in cancer.
Caption: Experimental workflow for AHNAK CRISPR knockout.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. pure.au.dk [pure.au.dk]
- 4. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.addgene.org [media.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Lipid-Mediated CRISPR-Cas9 Genome Editing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnabio.com [pnabio.com]
- 9. Results for "T7 Endonuclease I Assay" | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. synthego.com [synthego.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Optimized electroporation of CRISPR-Cas9/gRNA ribonucleoprotein complex for selection-free homologous recombination in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimising Electroporation Condition for CRISPR/Cas-Mediated Knockout in Zona-Intact Buffalo Zygotes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient siRNA Transfection for AHNAK Knockdown
Welcome to the technical support center for AHNAK knockdown experiments. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient siRNA-mediated silencing of AHNAK.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of siRNA for AHNAK knockdown?
Q2: Which transfection reagent is recommended for AHNAK siRNA delivery?
A2: Lipofectamine™ RNAiMAX is a widely used and effective transfection reagent for siRNA delivery into a variety of eukaryotic cells.[1][5][6] It is known for high transfection efficiencies and minimal cytotoxicity.[1][5]
Q3: How long after transfection should I expect to see AHNAK knockdown?
Q4: How can I validate the knockdown of AHNAK?
A4: AHNAK knockdown should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is used to measure the reduction in AHNAK mRNA levels.[8][9][10] Western blotting is essential to confirm the depletion of the AHNAK protein.[8][9][10]
Q5: Should I use a forward or reverse transfection protocol?
A5: Both forward and reverse transfection protocols can be effective.[2][5] A forward transfection is suitable when cells are plated a day before transfection. Reverse transfection, where cells are added to the siRNA-lipid complexes, is often more convenient for high-throughput experiments.[2][11] For some cell lines, one method may yield better results, so optimization may be necessary.
Experimental Protocols
Protocol 1: Forward Transfection using Lipofectamine™ RNAiMAX
This protocol is a general guideline for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cells to be transfected
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA targeting AHNAK (and negative control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium without antibiotics, so that they will be 30-50% confluent at the time of transfection.[1]
-
siRNA Preparation: On the day of transfection, dilute 6 pmol of AHNAK siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium in a microcentrifuge tube. Mix gently.[5]
-
Lipofectamine™ RNAiMAX Preparation: In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[11]
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1][5]
-
Transfection: Add the 100 µL of the siRNA-lipid complex mixture to each well containing cells. This will result in a final volume of 600 µL and a final siRNA concentration of 10 nM.[1]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene knockdown. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[1][5]
Protocol 2: Validation of AHNAK Knockdown
1. Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for AHNAK and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in AHNAK mRNA expression.
2. Western Blot Analysis:
-
Protein Lysate Preparation: At 48-72 hours post-transfection, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for AHNAK, followed by incubation with a secondary antibody conjugated to HRP. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Cell Line | Transfection Method | siRNA Concentration | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| PANC-1 | shRNA (Lentivirus) | N/A | Significant reduction | Significant reduction | [8] |
| A549 | siRNA | Not specified | Obvious reduction | Obvious reduction | [9] |
| PANC-1 | siRNA | Not specified | ~70-90% reduction | Significant reduction | [10] |
| H1975 & A549 | shRNA (Lentivirus) | N/A | Significant reduction | Not specified | [12] |
Visualized Experimental Workflow
Caption: Workflow for AHNAK siRNA transfection and validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA concentration. | Perform an siRNA titration (e.g., 5-50 nM) to find the optimal concentration.[3] |
| Low transfection efficiency. | Ensure cells are healthy and at the optimal density (30-50% confluency for forward transfection). Optimize the ratio of siRNA to transfection reagent.[2] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency. | |
| Incorrect timing of analysis. | Perform a time-course experiment to determine the peak of mRNA (24-48h) and protein (48-96h) knockdown.[7] | |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the AHNAK mRNA. | |
| High Cell Death/Toxicity | Transfection reagent concentration is too high. | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration. |
| siRNA concentration is too high. | Use the lowest effective concentration of siRNA as determined by titration to minimize off-target effects.[7] | |
| Cells are not healthy. | Ensure you are using cells that are in the logarithmic growth phase and are not overly confluent. Do not use antibiotics in the media during transfection.[1][5] | |
| Prolonged exposure to transfection complexes. | Change the medium 4-6 hours after adding the transfection complexes to the cells.[1][5] | |
| Inconsistent Results | Variation in cell density. | Maintain consistent cell density at the time of plating and transfection. |
| Pipetting inaccuracies. | Ensure accurate and gentle mixing of reagents. Prepare a master mix for replicate wells to minimize variability. | |
| Passage number of cells. | Use cells with a low passage number, as transfection efficiency can decrease with higher passages.[13] | |
| No Protein Knockdown Despite mRNA Reduction | Slow protein turnover. | Extend the incubation time after transfection to 72-96 hours to allow for the degradation of existing protein.[3] |
AHNAK Signaling Context
Recent studies have implicated AHNAK and its homolog AHNAK2 in various cancer-related signaling pathways. For instance, AHNAK2 has been shown to promote tumor progression by stabilizing c-MET and activating the HGF/c-MET signaling pathway.[8] Additionally, AHNAK2 has been linked to the activation of the MAPK signaling pathway in lung adenocarcinoma.[9] Knockdown of AHNAK has been shown to affect the TGFβ signaling pathway.[14] The diagram below illustrates a simplified representation of AHNAK2's role in the c-MET pathway.
Caption: AHNAK2 promotes tumor progression via c-MET signaling.
References
- 1. ulab360.com [ulab360.com]
- 2. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. AHNAK2 Promotes the Progression of Pancreatic Ductal Adenocarcinoma by Maintaining the Stability of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Purifying AHNAK Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of purified AHNAK protein. Given the large size (~700 kDa) and complex structure of full-length AHNAK, this guide focuses on general strategies and the purification of smaller, more manageable domains.
Frequently Asked Questions (FAQs)
Q1: Why is purified full-length this compound prone to aggregation?
A1: Full-length this compound is a very large, multi-domain scaffold protein with an estimated size of ~700 kDa.[1][2] Its structure is predicted to be a "polyionic rod" with a large central repetitive domain.[3] This complex structure, which may have features of an intrinsically disordered protein, can be difficult to maintain in a stable, correctly folded state outside of its natural cellular environment.[4] When purified, hydrophobic regions that are normally buried or engaged in interactions with binding partners can become exposed, leading to aggregation.[5] As a scaffold protein, AHNAK naturally interacts with multiple partners, including actin, annexin (B1180172) A2, and S100B proteins; its isolation from these partners may contribute to its instability.[6][7][8]
Q2: What is the isoelectric point (pI) of AHNAK, and why is it important for purification?
A2: The predicted basal isoelectric point (pI) for a rat isoform of AHNAK is 5.84.[9] The pI is the pH at which a protein has no net electrical charge.[10] Proteins are often least soluble at their pI, as the lack of net charge can reduce electrostatic repulsion between molecules, leading to aggregation.[10][11] Therefore, it is crucial to maintain the buffer pH at least 1-1.5 units away from the pI during purification and storage to ensure the protein remains charged and soluble.
Q3: Is it better to purify the full-length this compound or a smaller domain?
A3: Due to the significant challenges in expressing and purifying a stable, full-length this compound, it is often more practical to work with smaller, individual domains. The N-terminal (e.g., amino acids 1-149) and C-terminal domains are more amenable to recombinant expression and purification.[12][13][14] These smaller fragments are less likely to have the complex folding and stability issues of the full-length protein. The choice of domain will depend on the specific research question and the functional region of interest.
Q4: What are the key considerations for storing purified this compound?
A4: For long-term storage, it is recommended to store purified this compound at -80°C.[11] To prevent aggregation during freeze-thaw cycles, a cryoprotectant such as glycerol (B35011) should be added to the storage buffer.[11] It is also advisable to aliquot the purified protein into smaller, single-use volumes to avoid repeated freezing and thawing.[13] For short-term storage, 4°C can be used, but stability should be monitored.
Troubleshooting Guides
Issue 1: Purified this compound precipitates immediately after elution from the chromatography column.
-
Potential Cause: The elution buffer is not optimal for AHNAK stability. This could be due to an inappropriate pH, low ionic strength, or the absence of stabilizing additives.
-
Solution:
-
Adjust Buffer pH: Ensure the pH of your elution buffer is at least 1-1.5 units away from the predicted pI of ~5.84. For example, use a buffer with a pH of 7.5-8.0.
-
Increase Ionic Strength: Low salt concentrations can lead to aggregation. Try including 150-500 mM NaCl in your elution buffer.[15]
-
Add Stabilizing Agents: Supplement the elution buffer with additives known to reduce aggregation. See Table 1 for recommended concentrations.
-
Elute into a Stabilizing Buffer: If modifying the elution buffer directly is not possible, you can elute the protein into fractions that already contain a concentrated stock of stabilizing agents.
-
Issue 2: this compound aggregates during dialysis or buffer exchange.
-
Potential Cause: The dialysis buffer lacks the necessary components to keep AHNAK soluble, or the removal of a stabilizing component from the previous buffer is causing precipitation. A drastic change in buffer composition can also shock the protein into aggregating.
-
Solution:
-
Ensure Dialysis Buffer is Optimal: The dialysis buffer should be optimized for AHNAK stability, containing an appropriate pH, ionic strength, and any necessary additives (see Table 1). Do not dialyze against a buffer with very low salt concentration.
-
Perform Gradual Buffer Exchange: Instead of a single, large-volume dialysis step, consider a stepwise dialysis or the use of a desalting column to gradually exchange the buffer.
-
Maintain Low Protein Concentration: If possible, perform dialysis with a more dilute protein sample to reduce the chances of aggregation.[11]
-
Issue 3: The purified this compound appears soluble but shows poor activity or gives inconsistent results in downstream applications.
-
Potential Cause: The presence of soluble, non-functional aggregates. These are small oligomers that do not precipitate but can interfere with the protein's function.
-
Solution:
-
Analyze for Soluble Aggregates: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of soluble aggregates.
-
Perform a Polishing Step: Add a final SEC step to your purification protocol to separate the monomeric, active AHNAK from any soluble aggregates.
-
Screen for Optimal Buffer Conditions: Use a small amount of the purified protein to screen a panel of different buffer conditions (pH, salt, additives) to find the one that best preserves its activity and minimizes the formation of soluble aggregates.
-
Experimental Protocols
General Strategy for Purifying Aggregation-Prone Proteins like AHNAK
This protocol outlines a strategic workflow for developing a purification procedure for a challenging protein like AHNAK.
-
Expression System Optimization:
-
If using a bacterial system, optimize expression conditions by lowering the induction temperature (e.g., 16-20°C) and using a lower concentration of the inducing agent (e.g., IPTG) to promote proper folding.
-
Consider using a eukaryotic expression system (e.g., HEK293 cells) which may provide better folding and post-translational modifications.[14]
-
-
Lysis and Clarification:
-
Perform all steps at 4°C to minimize protease activity and protein degradation.
-
Use a lysis buffer with a pH of 7.5-8.0, containing 150-500 mM NaCl, a reducing agent (e.g., 1-5 mM DTT or TCEP), protease inhibitors, and DNase.
-
Consider including low concentrations of stabilizing additives (see Table 1) directly in the lysis buffer.
-
Clarify the lysate by high-speed centrifugation.
-
-
Affinity Chromatography:
-
Use an appropriate affinity resin based on the tag used for the recombinant protein (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column thoroughly to remove non-specific binders. The wash buffer should have a similar composition to the lysis buffer.
-
Elute the protein with a buffer that is optimized for stability (see Troubleshooting Guide, Issue 1).
-
-
Further Purification (Polishing):
-
If necessary, perform additional purification steps like ion-exchange chromatography or size exclusion chromatography.
-
For SEC, use a running buffer that has been optimized for AHNAK stability. This step is also effective at removing small aggregates.
-
-
Concentration and Storage:
-
If the protein needs to be concentrated, use a method that is gentle on the protein, such as a centrifugal concentrator with a high molecular weight cutoff membrane. Perform concentration at 4°C.
-
Immediately after purification and concentration, add a cryoprotectant (e.g., 10-20% glycerol) and store at -80°C in single-use aliquots.
-
Data Presentation
Table 1: Recommended Additives to Prevent this compound Aggregation
| Additive Category | Additive Example | Working Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.[9] |
| Osmolytes | Glycerol, Sucrose | 5-20% (v/v) | Stabilize the native protein structure.[9] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Increase protein solubility by suppressing non-specific interactions.[9][12] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Solubilize hydrophobic regions and prevent aggregation.[9][11] |
| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions and improve solubility.[11] |
Mandatory Visualization
Caption: Workflow for purifying aggregation-prone this compound.
Caption: Decision tree for troubleshooting AHNAK aggregation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. The human gene AHNAK encodes a large phosphoprotein located primarily in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Correlation between sequence hydrophobicity and surface-exposure pattern of database proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The giant protein AHNAK is a specific target for the calcium- and zinc-binding S100B protein: potential implications for Ca2+ homeostasis regulation by S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phosphosite.org [phosphosite.org]
- 10. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. realgenelabs.com [realgenelabs.com]
- 13. novoprolabs.com [novoprolabs.com]
- 14. origene.com [origene.com]
- 15. youtube.com [youtube.com]
AHNAK Immunohistochemistry: Technical Support Center
Welcome to the technical support center for AHNAK immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible AHNAK staining in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal blocking buffer for AHNAK IHC?
A1: The ideal blocking buffer for AHNAK IHC aims to minimize non-specific antibody binding, thereby reducing background noise and enhancing the signal-to-noise ratio. While the optimal buffer should be empirically determined for your specific antibody, tissue type, and detection system, common and effective blocking strategies include:
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a widely accepted and effective method.[1][2] A typical concentration is 5-10% serum in a buffer solution like PBS or TBS.[3][4] For instance, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking.
-
Protein Solutions: Bovine Serum Albumin (BSA) at a concentration of 1-5% (w/v) is a common protein-based blocking agent.[1][3] Other protein options include gelatin or non-fat dry milk.[2] However, be cautious with non-fat dry milk if you are using a biotin-based detection system, as it contains endogenous biotin.[1]
-
Commercial Buffers: Several pre-formulated commercial blocking buffers are available that offer convenience and consistency.[1][2] These often contain purified single proteins or proprietary protein-free compounds and may provide superior performance compared to homemade solutions.[1][4]
Q2: How long should I incubate my tissue with the blocking buffer?
A2: A general guideline for incubation with the blocking buffer is 30 minutes to one hour at room temperature.[1][4] In some protocols, an overnight incubation at 4°C can also be effective.[4]
Q3: Should I wash the tissue after the blocking step?
A3: This depends on your protocol. Many researchers wash the tissue with a buffer like PBS or TBS after blocking to remove excess blocking proteins that could interfere with the primary antibody.[1][4] However, a common practice is to dilute the primary antibody in the same blocking buffer, in which case a wash step after blocking is omitted.[1][4]
Troubleshooting Guide
High background and weak or no staining are common issues in IHC. This guide provides specific troubleshooting advice for AHNAK staining.
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Insufficient blocking. | Increase the incubation time with the blocking buffer (e.g., to 1-2 hours at room temperature).[5] Consider increasing the concentration of the blocking agent (e.g., up to 10% normal serum).[5] Alternatively, switch to a different blocking agent (e.g., from BSA to normal serum or a commercial buffer). |
| Primary antibody concentration is too high. | Perform a titration of your AHNAK primary antibody to determine the optimal concentration that provides a strong signal with minimal background. | |
| Non-specific binding of the secondary antibody. | Ensure your blocking serum is from the same species as your secondary antibody.[1] Run a control where the primary antibody is omitted to confirm if the secondary antibody is the source of the background.[5] | |
| Endogenous enzyme activity (for HRP/AP detection). | If using a peroxidase-based detection system, quench endogenous peroxidase activity with a 3% H2O2 solution before the blocking step.[6] For alkaline phosphatase, an inhibitor like levamisole (B84282) may be needed.[7] | |
| Weak or No Staining | Suboptimal antigen retrieval. | AHNAK is a large protein, and its epitope may be masked by fixation. Optimize your heat-induced epitope retrieval (HIER) by testing different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and varying the heating time and temperature. |
| Primary antibody inactivity. | Ensure your AHNAK antibody is validated for IHC and has been stored correctly. Run a positive control tissue known to express AHNAK to verify antibody performance. | |
| Low primary antibody concentration. | Increase the concentration of your AHNAK primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| Incompatible secondary antibody. | Verify that your secondary antibody is raised against the host species of your primary AHNAK antibody (e.g., use an anti-rabbit secondary for a rabbit primary). |
Experimental Protocols
Below is a generalized experimental protocol for AHNAK immunohistochemistry. Note that specific antibody concentrations and incubation times should be optimized for your particular antibody and tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
- Rinse with deionized water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).
- Heat the slides in the retrieval solution using a microwave, pressure cooker, or water bath according to optimized times and temperatures.
- Allow slides to cool to room temperature.
3. Peroxidase Block (if using HRP detection):
- Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer (e.g., PBS or TBS).
4. Blocking:
- Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
- Dilute the primary AHNAK antibody to its optimal concentration in the blocking buffer.
- Incubate the slides with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.
6. Secondary Antibody Incubation:
- Wash slides with wash buffer.
- Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.
7. Detection:
- Wash slides with wash buffer.
- Apply the detection reagent (e.g., Streptavidin-HRP followed by a chromogen like DAB).
- Monitor color development under a microscope.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear with xylene.
- Mount with a permanent mounting medium.
Visualizations
Experimental Workflow for AHNAK IHC
Caption: A generalized workflow for AHNAK immunohistochemistry.
AHNAK in the TGF-β Signaling Pathway
References
- 1. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. AHNAK Antibodies | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
Optimizing Fixation Methods for AHNAK Immunofluorescence: A Technical Support Guide
Welcome to the technical support center for optimizing AHNAK (Ahna-k) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the quality and reproducibility of your experiments. Given AHNAK's large size (~700 kDa) and its diverse subcellular localizations—including the nucleus, cytoplasm, and plasma membrane—proper fixation is critical for accurate visualization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for AHNAK immunofluorescence fixation?
For initial experiments, a widely recommended method is fixation with 4% paraformaldehyde (PFA) followed by permeabilization with a detergent like Triton X-100.[2][3][4] This approach effectively cross-links proteins, preserving cellular morphology and the localization of large proteins like AHNAK.
Q2: Can methanol (B129727) fixation be used for AHNAK immunofluorescence?
Yes, methanol fixation is a viable alternative. Methanol is a precipitating fixative that dehydrates the cell, which can sometimes expose epitopes that might be masked by PFA cross-linking.[5][6] It is particularly useful for antigens associated with the cytoskeleton. Since AHNAK interacts with the actin cytoskeleton, methanol fixation may be advantageous in certain contexts.[7][8]
Q3: My AHNAK signal is weak or absent. What are the likely causes related to fixation?
Weak or no signal can stem from several factors:
-
Epitope Masking: PFA fixation can sometimes mask the epitope your primary antibody is designed to recognize.[5][9][10][11]
-
Under-fixation: Insufficient fixation time or a low concentration of the fixative can lead to the loss of the AHNAK protein from the cell.
-
Over-fixation: Excessive fixation, particularly with PFA, can also lead to epitope masking and reduced antibody penetration.[3][12]
Q4: I am observing high background staining. How can fixation and subsequent steps be optimized to reduce it?
High background can be caused by several factors. To mitigate this:
-
Ensure Complete Fixation and Permeabilization: Inadequate fixation can lead to non-specific antibody binding.
-
Optimize Blocking: Use an appropriate blocking solution, such as 5-10% normal serum from the same species as the secondary antibody, to block non-specific binding sites.[13]
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[14]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during AHNAK immunofluorescence, with a focus on fixation methods.
| Problem | Potential Cause (Fixation-Related) | Suggested Solution |
| Weak or No Signal | Epitope masking by PFA cross-linking. | - Try a different fixation method, such as cold methanol.[5][6]- If using PFA, consider performing antigen retrieval. Heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a common starting point. |
| Suboptimal PFA fixation time or concentration. | - Optimize the PFA concentration (2-4% is typical).[3]- Adjust the fixation time (10-20 minutes at room temperature is a common starting point).[3][4] | |
| Suboptimal methanol fixation temperature or time. | - For methanol fixation, use ice-cold methanol (-20°C) for 5-10 minutes.[6][15] | |
| High Background | Incomplete removal of fixative. | - Ensure thorough washing with PBS after the fixation step to remove all residual fixative. |
| Non-specific antibody binding. | - Optimize your blocking step by trying different blocking agents (e.g., bovine serum albumin (BSA), normal goat serum).[13]- Ensure your primary and secondary antibodies are diluted in a buffer containing a blocking agent. | |
| Altered Subcellular Localization | Fixation artifact. | - The choice of fixative can influence the apparent localization of proteins. Compare the staining patterns obtained with both PFA and methanol fixation to determine the most consistent localization.[16]- PFA is generally better at preserving the localization of soluble proteins, while methanol can be better for cytoskeletal components.[17] |
| Poor Cellular Morphology | Harsh fixation conditions. | - Methanol fixation can sometimes alter cellular morphology more than PFA.- If using PFA, ensure it is freshly prepared and buffered correctly to maintain physiological pH. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
This protocol is a good starting point for most applications.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against AHNAK diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Methanol Fixation
This protocol is a good alternative, especially if PFA fixation yields a weak signal.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol (-20°C) to the cells and incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against AHNAK diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Visualizing Experimental Workflows
Troubleshooting Workflow for Weak AHNAK Signal
Caption: Troubleshooting workflow for addressing weak or absent AHNAK immunofluorescence signal.
General Immunofluorescence Workflow
Caption: A generalized workflow for performing immunofluorescence staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. sysy.com [sysy.com]
- 5. Teiko - Article: How fixation masks epitopes in cytometry (and how to fix it!) [teiko-labs.com]
- 6. sysy.com [sysy.com]
- 7. AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AHNAK interaction with the annexin 2/S100A10 complex regulates cell membrane cytoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antigen-retriever.com [antigen-retriever.com]
- 10. THE COMBINED EFFECTS OF FORMALIN FIXATION AND INDIVIDUAL STEPS IN TISSUE PROCESSING ON IMMUNO-RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen Masking During Fixation and Embedding, Dissected - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 16. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
validating AHNAK antibody for a specific application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AHNAK antibody.
Frequently Asked Questions (FAQs)
Q1: What is AHNAK and what is its function?
AHNAK, also known as desmoyokin, is a very large scaffold protein with a molecular weight of approximately 700 kDa.[1][2][3] It is involved in various cellular processes, including cell architecture, migration, and signal transduction. AHNAK has been shown to play a role in several signaling pathways, such as the TGF-β/Smad and Wnt/β-catenin pathways, and can influence cell growth and proliferation.[4][5][6][7]
Q2: What is the expected subcellular localization of AHNAK?
The subcellular localization of AHNAK can vary depending on the cell type and experimental conditions. It has been observed in the nucleus, cytoplasm, and at the plasma membrane.[8][9] In epithelial cells, AHNAK is often found in the cytoplasm or associated with the plasma membrane, particularly at cell-cell junctions.[8][10] In some non-epithelial cells, it is predominantly nuclear.[8] Its localization can be regulated by factors such as cell density and signaling events.[11]
Q3: What is the expected molecular weight of AHNAK in a Western Blot?
Due to its large size, AHNAK typically appears as a high molecular weight band of approximately 700 kDa on a Western Blot.[1][2][3] It is crucial to use a low-percentage polyacrylamide gel (e.g., 4-6%) and ensure proper protein transfer conditions to successfully detect this large protein.
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No AHNAK band detected | Inefficient protein transfer of a very large protein. | - Use a low-percentage acrylamide (B121943) gel (e.g., 4-6%) for better resolution of high molecular weight proteins.- Optimize transfer time and voltage. A longer transfer time at a lower voltage, or a wet transfer system, is often recommended for large proteins.[12]- Ensure the transfer membrane (PVDF is recommended) is properly activated. |
| Low antibody concentration. | - Increase the primary antibody concentration. Perform a titration to find the optimal concentration.[12] | |
| Insufficient protein loading. | - Load a higher amount of total protein (30-50 µg) per lane.[13] | |
| Weak AHNAK signal | Suboptimal antibody incubation time. | - Increase the primary antibody incubation time, for example, overnight at 4°C.[13] |
| Inadequate blocking. | - Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[13] | |
| High background | Primary antibody concentration is too high. | - Decrease the primary antibody concentration.[12] |
| Insufficient washing. | - Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations. | |
| Non-specific bands | Protein degradation. | - Prepare fresh cell or tissue lysates and add protease inhibitors to the lysis buffer. |
| Antibody cross-reactivity. | - Use a highly specific monoclonal antibody if possible.- Ensure the secondary antibody does not cross-react with other proteins in the lysate. |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| No staining or weak signal | Inappropriate antigen retrieval. | - AHNAK is a large protein, and its epitope may be masked by fixation. Optimize the antigen retrieval method (both heat-induced and enzymatic) and buffer pH (citrate buffer pH 6.0 or EDTA buffer pH 9.0 are common starting points).[14] |
| Incorrect antibody dilution. | - Perform a titration of the primary antibody to determine the optimal concentration for your specific tissue and protocol.[14] | |
| Antibody not suitable for the application. | - Confirm that the AHNAK antibody is validated for IHC or IF applications. | |
| High background | Non-specific binding of the primary or secondary antibody. | - Increase the blocking step duration and use a blocking solution containing normal serum from the same species as the secondary antibody.[15] |
| Endogenous peroxidase or biotin (B1667282) activity (for IHC). | - Perform a peroxidase quenching step (e.g., with 3% H2O2) or use an avidin/biotin blocking kit if using a biotin-based detection system.[15] | |
| Incorrect subcellular localization | Cell type-dependent localization. | - Be aware that AHNAK's localization can vary.[8][10] Compare your results with published data for similar cell or tissue types. |
| Permeabilization issues (for IF). | - Optimize the permeabilization step. A gentle permeabilization (e.g., with Triton X-100 or saponin) is required for detecting cytoplasmic or nuclear AHNAK, while no permeabilization is needed for surface staining. |
Experimental Protocols
Western Blotting Protocol for AHNAK
-
Lysate Preparation : Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis : Load 30-50 µg of protein per lane onto a 4-6% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins to a PVDF membrane. A wet transfer at 30V overnight at 4°C is recommended for the large AHNAK protein.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the AHNAK primary antibody (refer to the datasheet for the recommended starting dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 7.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC-P) Protocol for AHNAK
-
Deparaffinization and Rehydration : Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in 10 mM sodium citrate (B86180) buffer (pH 6.0) or 1 mM EDTA buffer (pH 9.0) for 20 minutes. Allow sections to cool to room temperature.
-
Peroxidase Block : Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking : Block non-specific binding by incubating sections with 10% normal goat serum (or serum from the species of the secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate sections with the AHNAK primary antibody (refer to the datasheet for the recommended starting dilution) in a humidified chamber overnight at 4°C.
-
Washing : Wash sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation : Incubate sections with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Detection : Incubate with a streptavidin-HRP complex followed by a DAB substrate-chromogen solution.
-
Counterstaining : Counterstain with hematoxylin.
-
Dehydration and Mounting : Dehydrate sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
Caption: AHNAK potentiates TGF-β signaling, promoting cell cycle arrest.
Caption: AHNAK can suppress the Wnt/β-catenin signaling pathway.
Caption: A logical workflow for validating a new lot of AHNAK antibody.
References
- 1. anti-AHNAK Antibody [ABIN263928] - Human, Mouse, WB, IP, IF [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. High background in immunohistochemistry | Abcam [abcam.com]
Validation & Comparative
AHNAK as a Biomarker in Pancreatic Cancer: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AHNAK (also known as AHNAK Nucleoprotein) and its paralog AHNAK2 as potential biomarkers in pancreatic cancer. The following sections present objective comparisons of their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows.
Comparative Data on AHNAK/AHNAK2 Expression and Prognostic Value
The following tables summarize quantitative data from multiple studies, highlighting the differential expression of AHNAK and AHNAK2 in pancreatic cancer and their correlation with patient outcomes.
| Table 1: AHNAK/AHNAK2 Expression in Pancreatic Cancer vs. Normal Tissue | |||
| Gene | Method | Comparison | Result |
| AHNAK | Immunohistochemistry (IHC) | 66 PDAC specimens vs. adjacent non-tumor tissues | Higher protein expression in PDAC tissues.[1] |
| AHNAK | qRT-PCR & Western Blot | Pancreatic ductal adenocarcinoma cell lines (PANC-1, Mia PaCa-2, AsPC-1) vs. normal pancreatic ductal cells (hTERT-HPNE) | Upregulated mRNA and protein expression in PDAC cell lines, with PANC-1 showing the highest levels.[1] |
| AHNAK2 | qRT-PCR | 20 Pancreatic Cancer (PaC) tissues vs. adjacent normal tissues | Upregulated mRNA levels in PaC tissues.[2] |
| AHNAK2 | Western Blot | PANC-1 (PaC cells) vs. HPNE (normal pancreatic ductal cells) | Upregulated protein expression in PANC-1 cells.[2] |
| AHNAK2 | Immunohistochemistry (IHC) | 79 PDAC tissues vs. 64 adjacent normal tissues | Highly expressed in PDAC tissues (P<0.001).[3] |
| AHNAK2 | qRT-PCR | 7 pancreatic cancer cell lines vs. control | Significantly upregulated in all tested PC cell lines (P < 0.005 for most).[4] |
| Table 2: Prognostic Significance of AHNAK/AHNAK2 in Pancreatic Cancer | |||
| Gene | Patient Cohort | Finding | Statistical Significance |
| AHNAK | TCGA data | High expression correlated with shorter disease-free survival (DFS) and overall survival (OS).[5] | P=0.002 (DFS), P=0.015 (OS).[5] |
| AHNAK | Clinical PDAC cohort | High expression was an independent prognostic predictor of worse DFS and OS.[5] | P=0.031 (DFS), P=0.004 (OS).[5] |
| AHNAK2 | 79 PDAC patients | Overexpression significantly correlated with a lower overall survival rate.[3] | P=0.033.[3] |
| AHNAK2 | Sub-group with AJCC grade > II (n=43) | Increased expression correlated with lower OS.[3] | P=0.006.[3] |
| AHNAK2 | Sub-group with lymph node metastasis (n=32) | Increased expression correlated with lower OS.[3] | P=0.004.[3] |
| AHNAK2 | Cox Regression Analysis | AHNAK2 expression is an independent prognostic factor for PDAC.[3] | P=0.003.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of AHNAK as a biomarker are provided below.
Quantitative Real-Time PCR (qRT-PCR)
To assess the mRNA expression levels of AHNAK/AHNAK2, total RNA is extracted from pancreatic cancer cell lines and patient tissues using TRIzol reagent. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using a qPCR instrument with SYBR Green master mix. The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[4][5]
Western Blot Analysis
For protein expression analysis, cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for AHNAK or AHNAK2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1][2]
Immunohistochemistry (IHC)
Tissue microarrays (TMAs) or paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidase activity. The sections are then incubated with a primary antibody against AHNAK or AHNAK2, followed by a secondary antibody. The signal is detected using a chromogenic substrate (e.g., DAB), and the sections are counterstained with hematoxylin. The staining intensity and percentage of positive cells are scored to determine the expression level.[1][3]
Cell Proliferation, Migration, and Invasion Assays
-
CCK-8 Assay: To measure cell proliferation, pancreatic cancer cells with AHNAK/AHNAK2 knockdown are seeded in 96-well plates. At specified time points, CCK-8 solution is added to each well, and the absorbance is measured to determine the number of viable cells.[2][5]
-
Wound Healing Assay: To assess cell migration, a scratch is made in a confluent monolayer of cells. The rate of wound closure is monitored and photographed at different time points.[5]
-
Transwell Assay: For migration and invasion assays, cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). The lower chamber contains a chemoattractant. After incubation, the non-migrated/invaded cells on the upper surface are removed, and the cells that have moved to the lower surface are fixed, stained, and counted.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways involving AHNAK/AHNAK2 in pancreatic cancer and a typical experimental workflow for their validation.
Caption: AHNAK/AHNAK2 signaling pathways in pancreatic cancer.
Caption: Workflow for validating AHNAK as a biomarker.
References
- 1. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. AHNAK2 is a potential prognostic biomarker in patients with PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljammr.com [journaljammr.com]
- 5. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
AHNAK's Intricate Dance with the p53 Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the p53 signaling pathway is paramount in the quest for novel cancer therapeutics. This guide provides a comprehensive comparison of the roles of AHNAK, 53BP1, and MDM2 in modulating p53 activity, supported by experimental data and detailed protocols.
The tumor suppressor protein p53 stands as a critical guardian of the genome, orchestrating cellular responses to a myriad of stresses, including DNA damage, oncogene activation, and hypoxia. Its tight regulation is essential for preventing tumorigenesis. While MDM2 is a well-established negative regulator of p53, recent research has unveiled a more complex regulatory network involving proteins such as AHNAK and 53BP1. This guide dissects and compares the mechanisms by which these three proteins interact with and influence the p53 signaling pathway.
Unveiling the Players: AHNAK, 53BP1, and MDM2
AHNAK , a giant scaffold protein, has emerged as a key modulator of p53 signaling, primarily through its interaction with 53BP1.[1][2][3] It acts as a rheostat, fine-tuning the p53 response to cellular stress.[1][2] In many cancer types, high AHNAK expression is linked to the suppression of p53 target gene networks.[1][4]
53BP1 (p53-binding protein 1) is a crucial transducer of the DNA damage response. It functions as a scaffold at sites of DNA double-strand breaks and plays a role in promoting p53-dependent gene transcription.[1]
MDM2 is the archetypal E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby acting as its principal negative regulator.
Comparative Analysis of p53 Regulation
The following table summarizes the key differences in how AHNAK, 53BP1, and MDM2 interact with and regulate the p53 signaling pathway.
| Feature | AHNAK | 53BP1 | MDM2 |
| Primary Interaction with p53 | Indirect, via modulation of 53BP1.[1][2][3] Some evidence suggests a direct interaction.[5][6] | Direct | Direct |
| Mechanism of p53 Regulation | Restrains 53BP1 oligomerization and phase separation, limiting excessive p53 activation.[1][2][7] | Promotes p53-dependent gene transactivation.[1] | Induces p53 ubiquitination and proteasomal degradation. |
| Effect on p53 Activity | Attenuates/suppresses p53 response.[1][4] | Enhances p53 transcriptional activity. | Inhibits p53 activity. |
| Impact of Depletion/Loss | Hyper-accumulation of 53BP1 on chromatin, leading to an elevated p53 response (apoptosis in cancer cells, senescence in non-transformed cells).[1][2] | Defective p21 response and impaired p53-mediated transcription.[7] | Stabilization and accumulation of p53. |
| Role in Cancer | Context-dependent: can act as a tumor suppressor or be associated with poor prognosis.[1][5][6] | Generally considered a tumor suppressor. | Oncogene. |
The AHNAK-53BP1-p53 Signaling Axis
The interaction between AHNAK and 53BP1 is central to this regulatory network. AHNAK binds to the oligomerization domain of 53BP1, thereby controlling its multimerization potential.[1][2][3] In the absence of AHNAK, 53BP1 forms hyper-accumulated condensates on chromatin, leading to an amplified interaction with p53 and a consequently elevated p53 response.[1][2] This highlights AHNAK's role in preventing an excessive and potentially detrimental p53 activation under normal conditions or low-level stress.
Caption: AHNAK's role in the p53 signaling pathway.
Experimental Corner: Protocols and Workflows
To investigate the intricate relationships within the AHNAK-p53 pathway, researchers employ a variety of molecular and cellular biology techniques. Below are summarized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if AHNAK and 53BP1 physically interact within the cell.
Methodology:
-
Cell Lysis: Harvest cells (e.g., U2OS or MCF7) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-AHNAK).
-
Immunocomplex Precipitation: Add protein A/G-agarose or magnetic beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-53BP1).
Caption: Co-Immunoprecipitation (Co-IP) workflow.
CRISPR-Cas9 Mediated Knockout to Study Protein Function
Objective: To generate AHNAK knockout cell lines to investigate the functional consequences of its absence on the p53 pathway.
Methodology:
-
gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the AHNAK gene.
-
Vector Construction: Clone the gRNAs into a Cas9-expressing vector.
-
Transfection: Transfect the Cas9-gRNA vector into the target cell line (e.g., U2OS).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Screening and Validation: Screen the clones for AHNAK knockout by Western blotting and Sanger sequencing of the targeted genomic region.
-
Functional Assays: Use the validated knockout cell lines for downstream functional assays, such as analyzing the expression of p53 target genes (p21, BAX, PUMA) by qRT-PCR and Western blotting.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of p53 target genes (e.g., CDKN1A/p21, BAX, PUMA) in response to AHNAK depletion.
Methodology:
-
RNA Extraction: Isolate total RNA from wild-type and AHNAK knockout/knockdown cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Concluding Remarks
The interplay between AHNAK, 53BP1, and p53 reveals a sophisticated layer of regulation within the p53 signaling network. While MDM2 provides a direct and potent mechanism of p53 inhibition, AHNAK acts as a crucial modulator, preventing excessive p53 activation by controlling the behavior of 53BP1. This nuanced control has significant implications for both normal cellular homeostasis and the development of cancer. For drug development professionals, targeting the AHNAK-53BP1 interaction could offer a novel strategy to sensitize cancer cells to therapies that rely on p53-mediated apoptosis. Further research into the precise molecular determinants of these interactions will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Functional Dichotomy of AHNAK Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The AHNAK nucleoprotein family, comprising AHNAK (also known as AHNAK1) and AHNAK2, represents a fascinating area of study due to their immense size and multifaceted roles in cellular physiology and pathology. Despite sharing significant structural homology, emerging evidence points towards distinct and sometimes opposing functions, particularly in the context of cancer and key signaling pathways. This guide provides an objective comparison of AHNAK1 and AHNAK2, supported by experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of their functional differences.
Structural Overview: A Tale of Two Giants
Both AHNAK1 and AHNAK2 are exceptionally large proteins, with molecular weights exceeding 600 kDa.[1] They share approximately 90% sequence homology, contributing to some overlap in their molecular architecture and biological functions.[2] Both proteins are characterized by a tripartite structure: a short N-terminal domain, a large central region composed of highly conserved repeating units, and a C-terminal domain.[2]
However, a key structural difference lies in their N-terminal domains. AHNAK2 possesses a PDZ domain at its N-terminus, which is known to mediate protein-protein interactions, particularly with the C-terminal peptides of various channel proteins.[1] This structural feature may underlie some of the specialized functions of AHNAK2.
Functional Divergence: From Calcium Signaling to Cancer Progression
While both isoforms are implicated in fundamental cellular processes such as calcium channel modulation and membrane repair, their roles in complex signaling networks and disease progression are often distinct.[2]
Role in Cancer: A Contrasting Narrative
The expression and function of AHNAK1 and AHNAK2 in cancer present a compelling example of their divergent roles. While AHNAK2 is consistently reported as a pro-oncogenic factor associated with poor prognosis in several cancers, the role of AHNAK1 is more ambiguous, exhibiting both tumor-suppressive and tumor-promoting functions depending on the cancer type.[1][3]
Table 1: Differential Expression and Prognostic Significance of AHNAK1 and AHNAK2 in Various Cancers
| Cancer Type | AHNAK1 Expression | AHNAK1 Prognostic Role | AHNAK2 Expression | AHNAK2 Prognostic Role | Key Findings & Citations |
| Lung Adenocarcinoma (LUAD) | Downregulated | Suppressor | Upregulated | Poor Prognosis (HR > 1, p < 0.05) | High AHNAK2 expression is significantly correlated with poor overall survival.[1][4][5][6] |
| Breast Cancer | Downregulated | Suppressor | Downregulated | - | AHNAK1 deficiency promotes mammary cell proliferation.[2] |
| Papillary Thyroid Carcinoma (PTC) | Driver gene | - | Upregulated | Poor Prognosis | AHNAK2 is associated with immune cell infiltration and metastasis.[2] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | - | - | Upregulated | Poor Prognosis | AHNAK2 upregulation is dependent on HIF1α.[2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | - | - | Upregulated | Poor Prognosis (p=0.033) | AHNAK2 is an independent prognostic factor.[3] |
| Bladder Cancer | Downregulated | - | Upregulated | Poor Overall Survival | AHNAK2 levels are significantly higher in invasive bladder cancer.[2] |
Data is compiled from studies utilizing The Cancer Genome Atlas (TCGA) and other databases. Hazard Ratios (HR) and p-values are indicative of prognostic significance.
Involvement in Signaling Pathways: Opposing Regulatory Roles
The differential effects of AHNAK isoforms extend to their modulation of critical signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
TGF-β Signaling: AHNAK1 has been shown to potentiate TGF-β signaling, leading to cell cycle arrest and tumor suppression.[5] In contrast, AHNAK2 can promote tumor cell invasion and migration by activating the TGF-β/Smad3 signaling pathway.[2]
MAPK/ERK Signaling: AHNAK1 can inhibit ERK signaling, resulting in decreased cell migration and invasion.[2] Conversely, AHNAK2 often acts as an activator of the MEK/ERK pathway, promoting tumor cell proliferation and migration.[2]
Mandatory Visualizations
To visually encapsulate these complex interactions, the following diagrams have been generated using the DOT language.
Caption: Differential roles of AHNAK1 and AHNAK2 in the TGF-β signaling pathway.
Caption: Contrasting regulation of the MAPK/ERK signaling pathway by AHNAK isoforms.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for AHNAK Interaction Partners
This protocol is optimized for the identification of proteins interacting with endogenous AHNAK isoforms.[7][8][9][10]
Materials:
-
Cell lysis buffer (RIPA or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Anti-AHNAK1 or Anti-AHNAK2 antibody (validated for IP).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (1 M Tris-HCl, pH 8.5).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-AHNAK1, anti-AHNAK2, or IgG control) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.
-
Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Caption: A streamlined workflow for co-immunoprecipitation of AHNAK proteins.
Western Blotting for AHNAK Isoforms
Due to their large size, Western blotting for AHNAK proteins requires optimization.[11][12][13]
Materials:
-
SDS-PAGE gels (low percentage, e.g., 4-6% acrylamide, or gradient gels).
-
Transfer buffer (e.g., Towbin buffer with 10% methanol).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-AHNAK1, anti-AHNAK2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation: Prepare protein lysates as described in the Co-IP protocol.
-
Gel Electrophoresis:
-
Separate proteins on a low-percentage or gradient SDS-PAGE gel. Run the gel at a low voltage for a longer duration to ensure proper separation of high molecular weight proteins.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer system is recommended for large proteins, performed overnight at 4°C at a low voltage (e.g., 30V).
-
-
Blocking:
-
Block the membrane in blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Cell Migration and Invasion Assays
These assays are crucial for assessing the functional impact of AHNAK isoforms on cell motility.
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media (with or without serum, depending on the experiment).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Procedure:
-
For invasion assays, coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Seed cells in serum-free media in the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
Caption: Comparative workflows for wound healing and Transwell migration assays.
This guide provides a comprehensive overview of the functional differences between AHNAK1 and AHNAK2, supported by quantitative data and detailed experimental protocols. The distinct roles of these isoforms, particularly in cancer, highlight their potential as diagnostic markers and therapeutic targets. Further research into their differential interaction partners and regulatory mechanisms will undoubtedly shed more light on their specific contributions to cellular function and disease.
References
- 1. AHNAK2 Is Associated with Poor Prognosis and Cell Migration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein extraction, co-immunoprecipitation, and immunoblots protocol v1 [protocols.io]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
AHNAK vs. Desmoyokin: Unraveling the Identity of a Cellular Giant
Researchers, scientists, and drug development professionals often encounter a vast and sometimes confusing landscape of protein nomenclature. This guide provides a comprehensive comparison of AHNAK and desmoyokin, clarifying their relationship and detailing their characteristics and functions based on experimental evidence.
It is definitively established in the scientific literature that AHNAK and desmoyokin are the same protein. The name "desmoyokin" was first used to describe a large, ~680 kDa protein isolated from bovine muzzle epidermal cells, where it was observed to have a localization pattern resembling a yoke within the desmosomal plaque.[1] Subsequently, an independent line of research identified a gene, termed AHNAK (Hebrew for "giant"), that was repressed in neuroblastoma cells and encoded a very large protein of approximately 700 kDa.[2] Further studies, including sequence homology and Southern blot analysis, confirmed that desmoyokin is the bovine ortholog of the human protein encoded by the AHNAK gene.[3] Today, the name AHNAK is predominantly used, with "desmoyokin" often cited as a synonym.
This guide will proceed to use the name AHNAK and provide a detailed overview of its molecular characteristics, subcellular localization, and key biological functions, supported by experimental data and protocols.
Molecular Characteristics
AHNAK is a giant scaffold protein with a complex structure that dictates its diverse functions. It is characterized by a unique tripartite structure consisting of a short N-terminus, a large central repetitive domain, and a C-terminal domain.
| Characteristic | AHNAK / Desmoyokin | Reference |
| Aliases | AHNAK Nucleoprotein, PM227, Desmoyokin | [4][5][6] |
| Molecular Weight | ~620-700 kDa | [6][7][8] |
| Amino Acid Count | 5,643 amino acids (Human) | |
| Gene Location | Human: Chromosome 11q12-q13 | [9] |
| Protein Domains | N-terminal PDZ domain, large central repeat domain, C-terminal domain | |
| Isoelectric Point (pI) | 5.84 (predicted for isoform 2) | [10] |
Subcellular Localization
The subcellular localization of AHNAK is dynamic and cell-type dependent, reflecting its involvement in a wide array of cellular processes.
| Localization | Experimental Evidence | Reference |
| Plasma Membrane | Observed in cardiomyocytes and epithelial cells. | [11] |
| Cytoplasm | Diffuse cytoplasmic distribution in many cell types. | [6][12] |
| Nucleus | Predominantly nuclear in non-epithelial cells. | [13][14][15] |
| Other | Vesicles, cytosol, cell-cell contact zones, focal adhesions, lysosomes, actin cytoskeleton, membrane rafts, sarcolemma, costameres, and extracellular exosomes. | [9] |
Key Biological Functions and Signaling Pathways
AHNAK's role as a large scaffolding protein enables it to participate in numerous signaling pathways, influencing fundamental cellular activities.
Calcium Signaling
AHNAK is a critical regulator of calcium homeostasis, primarily through its interaction with L-type voltage-gated calcium channels (LVGCCs).[10][16][17]
-
Mechanism: AHNAK interacts with the β-subunit of LVGCCs, modulating channel activity.[16] This interaction is crucial for processes like excitation-contraction coupling in cardiomyocytes.
-
Signaling Pathway: AHNAK is implicated in the β-adrenergic signaling pathway in the heart, where its phosphorylation by Protein Kinase A (PKA) modulates LVGCC function.[16]
Diagram of AHNAK's Role in Cardiac Calcium Channel Regulation
References
- 1. Protein kinase B phosphorylates AHNAK and regulates its subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAK Contributes to Hepatocellular Carcinoma Growth by Interacting with IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AHNAK antibody (16637-1-AP) | Proteintech [ptglab.com]
- 5. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A scaffold protein, AHNAK1, is required for calcium signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. AHNAK Antibodies | Antibodies.com [antibodies.com]
- 13. Ahnak scaffolds p11/Anxa2 complex and L-type voltage-gated calcium channel and modulates depressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-AHNAK (Ser5784) Polyclonal Antibody (PA5-105822) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cavβ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
Validating AHNAK's Role in Epithelial-Mesenchymal Transition: A Comparative Guide
The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities. This transition is critical in embryonic development and wound healing, but its aberrant activation is a hallmark of cancer progression and metastasis. The AHNAK family of proteins, comprising AHNAK and AHNAK2, are exceptionally large scaffold proteins implicated in diverse cellular functions, including cell structure, migration, and signaling.[1][2] Emerging evidence has placed AHNAK at a crucial intersection of signaling pathways that govern EMT, although its precise role—whether as a promoter or suppressor—appears to be highly context-dependent.
This guide provides a comparative analysis of AHNAK's function in EMT, presenting experimental data, detailing common investigative protocols, and visualizing the complex signaling networks involved.
Comparative Analysis of AHNAK and AHNAK2 in EMT
The roles of AHNAK and its paralog, AHNAK2, in cancer are complex and sometimes contradictory. While both are implicated in EMT, they can engage different signaling pathways and have varying effects depending on the cancer type. AHNAK has been reported to act as both a tumor suppressor and a promoter of metastasis.[2][3] For instance, some studies show AHNAK inhibits pathways like Wnt/β-catenin and AKT/MAPK, thereby reducing cell migration and invasion.[4][5] Conversely, other research highlights AHNAK's essential role in TGF-β-induced EMT.[6][7] AHNAK2, however, is more consistently portrayed as an oncogenic protein that promotes EMT and metastasis through pathways such as TGF-β/Smad3, PI3K/AKT, and NF-κB.[2][4][8]
| Protein | Cancer Type | Observed Role in EMT & Metastasis | Key Signaling Pathway(s) | Reference(s) |
| AHNAK | Pancreatic Ductal Adenocarcinoma (PDAC) | Promoter | Mediates EMT via TP53 signaling | [9][10] |
| Human Keratinocytes (HaCaT cells) | Promoter | Essential for TGF-β-induced migration and invasion | [6][7][11] | |
| Melanoma (B16F10 cells) | Promoter | Promotes metastasis via TGF-β/Smad3 signaling | [7][12] | |
| Ovarian Cancer | Suppressor | Inhibits progression via Wnt/β-catenin pathway | [13][14] | |
| Triple-Negative Breast Cancer | Suppressor | Inhibits metastasis via AKT/MAPK & Wnt/β-catenin | [4][5] | |
| Glioma | Suppressor | Low expression associated with poor prognosis | [15] | |
| AHNAK2 | Lung Adenocarcinoma | Promoter | Promotes migration and invasion via TGF-β/Smad3 | [1][3] |
| Clear Cell Renal Cell Carcinoma | Promoter | Induces EMT and stemness via HIF1-α | [1][16] | |
| Pancreatic Cancer | Promoter | Promotes progression via NF-κB/MMP-9 pathway | [6] | |
| Thyroid Cancer | Promoter | Promotes metastasis via NF-κB pathway | [8] |
Experimental Data: Impact of AHNAK Knockdown on EMT Markers
The hallmark of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin. Numerous studies have validated the role of AHNAK and AHNAK2 by observing the reversal of these markers following siRNA-mediated knockdown.
| Cell Line | Condition | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Outcome on Migration/Invasion | Reference(s) |
| PANC-1 (PDAC) | AHNAK Knockdown | Increased | Decreased | Not specified | Reduced proliferation and migration | [9] |
| A549 & H1299 (Lung Adenocarcinoma) | AHNAK2 Knockdown + TGF-β1 | Increased | Decreased | Decreased | Suppressed migration and invasion | [1] |
| HaCaT (Keratinocytes) | AHNAK Knockdown + TGF-β | Not specified | Decreased | Not specified | Attenuated migration and invasion | [7][12] |
| B16F10 (Melanoma) | AHNAK Knockdown + TGF-β | Not specified | Decreased | Not specified | Failed to induce migration and invasion | [7] |
| CAKI-1 (Renal Carcinoma) | AHNAK2 Knockdown + Hypoxia | Not specified | Not specified | Inhibited upregulation | Reversed hypoxia-stimulated migration | [16] |
Key Signaling Pathways Involving AHNAK in EMT
AHNAK proteins function as large scaffolding platforms, enabling them to interact with and modulate multiple signaling pathways that converge on the EMT program.
The TGF-β/Smad Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a primary inducer of EMT. Multiple studies confirm that AHNAK and AHNAK2 are critical mediators of this pathway. Upon TGF-β stimulation, AHNAK interacts with and promotes the phosphorylation of Smad3, a key downstream effector.[7] Phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of EMT-related genes. Knockdown of AHNAK or AHNAK2 has been shown to inhibit TGF-β-induced Smad3 phosphorylation, thereby suppressing the EMT process in lung adenocarcinoma and melanoma cells.[1][7]
Alternative and Opposing Pathways
The function of AHNAK is not limited to TGF-β signaling and can be antagonistic to EMT in certain cancers.
-
Wnt/β-catenin Pathway : In ovarian and some breast cancers, AHNAK has been shown to suppress the canonical Wnt/β-catenin pathway.[5][13] Overexpression of AHNAK leads to decreased levels of β-catenin and its downstream targets, inhibiting cell proliferation and metastasis.[14] This positions AHNAK as a negative regulator of Wnt-driven EMT in these specific contexts.
-
TP53 Pathway : In pancreatic cancer, AHNAK knockdown was found to decrease the expression of the tumor suppressor p53.[9] The study suggests that AHNAK may promote EMT and cell proliferation by modulating the TP53 signaling pathway.[9][17]
-
HIF1α-Mediated Hypoxic Response : In clear cell renal cell carcinoma, AHNAK2 acts downstream of Hypoxia-Inducible Factor 1-alpha (HIF1α).[16] Under hypoxic conditions, HIF1α upregulates AHNAK2, which is required for the subsequent induction of EMT and cancer stem cell-like properties.[16]
Experimental Protocols for Validating AHNAK's Role
The following are detailed methodologies for key experiments used to investigate the function of AHNAK in EMT.
siRNA-Mediated Knockdown of AHNAK
This technique is used to transiently reduce the expression of AHNAK or AHNAK2 to study the functional consequences.
-
Cell Culture : Human cell lines (e.g., A549, PANC-1, HaCaT) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Transfection : Cells are seeded to reach 60-70% confluency on the day of transfection. Small interfering RNA (siRNA) targeting AHNAK or a non-targeting control siRNA (si-NC) are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Cells are typically incubated with the siRNA-lipid complex for 48-72 hours before subsequent experiments.[1]
-
Verification : Knockdown efficiency is confirmed at both the mRNA and protein levels using qRT-PCR and Western Blotting, respectively.
Western Blot Analysis
Used to detect changes in the protein levels of EMT markers and signaling components.
-
Protein Extraction : Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against AHNAK, E-cadherin, N-cadherin, Vimentin, p-Smad3, Smad3, or β-actin (as a loading control).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][9]
Cell Migration and Invasion Assays
These functional assays measure the effect of AHNAK modulation on cell motility.
-
Wound-Healing (Scratch) Assay : Cells are grown to a confluent monolayer. A sterile pipette tip is used to create a linear "scratch" in the monolayer. The cells are washed to remove debris and incubated in serum-free media. Images are captured at 0 hours and subsequent time points (e.g., 24 hours). Cell migration is quantified by measuring the closure of the scratch area.[1][6]
-
Transwell Invasion Assay : The upper chamber of a Transwell insert is coated with Matrigel. Transfected cells (resuspended in serum-free media) are seeded into the upper chamber. The lower chamber is filled with media containing FBS as a chemoattractant. After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][7]
References
- 1. AHNAK2 Promotes Migration, Invasion, and Epithelial-Mesenchymal Transition in Lung Adenocarcinoma Cells via the TGF-β/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ahnak promotes tumor metastasis through transforming growth factor-β-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. Ahnak promotes tumor metastasis through transforming growth factor-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AHNAK as a Prognosis Factor Suppresses the Tumor Progression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AHNAK2 is a Novel Prognostic Marker and Oncogenic Protein for Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of AHNAK Expression in Diverse Tumor Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential expression of proteins across various cancers is paramount for identifying novel biomarkers and therapeutic targets. This guide provides a comparative analysis of the expression of AHNAK nucleoprotein (AHNAK) and its paralog, AHNAK2, in different tumor types, supported by experimental data and detailed methodologies.
Executive Summary
AHNAK and AHNAK2 are exceptionally large scaffold proteins implicated in a multitude of cellular processes, including cell architecture, migration, and signal transduction. Their expression is frequently dysregulated in cancer, with their roles appearing to be highly context-dependent, acting as either tumor suppressors or oncogenes in different malignancies. This guide summarizes the current understanding of AHNAK and AHNAK2 expression across a range of cancers, details the experimental protocols for their detection, and illustrates their involvement in key signaling pathways.
Data Presentation: AHNAK and AHNAK2 Expression in Human Cancers
The following tables summarize the expression patterns of AHNAK and AHNAK2 in various tumor types based on data from The Cancer Genome Atlas (TCGA), The Human Protein Atlas, and other published studies.[1][2][3][4][5] Expression levels are categorized as upregulated, downregulated, or variable/conflicting compared to corresponding normal tissues.
Table 1: Comparative Expression of AHNAK in Different Tumor Types
| Tumor Type | mRNA Expression (TCGA) | Protein Expression (Immunohistochemistry) | Predominant Role |
| Bladder Urothelial Carcinoma | Downregulated | Variable, can be a diagnostic marker | Tumor Suppressor[6] |
| Breast Invasive Carcinoma | Downregulated | Often downregulated, but can be moderate to strong in some cases | Tumor Suppressor[7][8] |
| Colon Adenocarcinoma | Downregulated | Generally moderate cytoplasmic staining | Tumor Suppressor |
| Glioblastoma | No significant difference | Negative in several cases | Tumor Suppressor |
| Head and Neck Squamous Cell Carcinoma | Downregulated | Moderate to strong cytoplasmic and membranous immunoreactivity | Oncogene |
| Kidney Chromophobe | Downregulated | Generally negative | Undetermined |
| Liver Hepatocellular Carcinoma | Upregulated | Strong cytoplasmic staining in some cases | Oncogene[9] |
| Lung Adenocarcinoma | Downregulated | Moderate to strong cytoplasmic and membranous immunoreactivity | Tumor Suppressor |
| Lung Squamous Cell Carcinoma | Downregulated | Moderate to strong cytoplasmic and membranous immunoreactivity | Tumor Suppressor |
| Ovarian Cancer | Downregulated | Downregulated | Tumor Suppressor[10][11] |
| Pancreatic Adenocarcinoma | Upregulated | Higher expression in tumor tissue | Oncogene[12] |
| Prostate Adenocarcinoma | Downregulated | Moderate immunoreactivity in some cases | Undetermined |
| Stomach Adenocarcinoma | Downregulated | Moderate cytoplasmic immunoreactivity | Undetermined |
| Thyroid Carcinoma | Downregulated | Moderate to strong cytoplasmic and membranous immunoreactivity | Undetermined |
| Uterine Corpus Endometrial Carcinoma | Downregulated | Generally negative | Undetermined |
Table 2: Comparative Expression of AHNAK2 in Different Tumor Types
| Tumor Type | mRNA Expression (TCGA) | Protein Expression (Immunohistochemistry) | Predominant Role |
| Bladder Urothelial Carcinoma | Downregulated | Distinct staining | Oncogene |
| Breast Invasive Carcinoma | Downregulated | Variable | Undetermined |
| Cholangiocarcinoma | Upregulated | Distinct staining | Oncogene |
| Colon Adenocarcinoma | Downregulated | Variable | Undetermined |
| Glioblastoma | Downregulated | Strong cytoplasmic positivity | Undetermined |
| Head and Neck Squamous Cell Carcinoma | Upregulated | Strong cytoplasmic positivity | Oncogene |
| Kidney Chromophobe | Upregulated | Distinct staining | Oncogene |
| Kidney Renal Clear Cell Carcinoma | Upregulated | Distinct staining | Oncogene[13] |
| Kidney Renal Papillary Cell Carcinoma | Upregulated | Distinct staining | Oncogene |
| Liver Hepatocellular Carcinoma | Upregulated | Variable | Oncogene |
| Lung Adenocarcinoma | Upregulated | Distinct cytoplasmic expression | Oncogene[14] |
| Lung Squamous Cell Carcinoma | Upregulated | Distinct cytoplasmic expression | Oncogene |
| Pancreatic Adenocarcinoma | Upregulated | Highly expressed | Oncogene[12] |
| Prostate Adenocarcinoma | Downregulated | Generally negative | Undetermined |
| Thyroid Carcinoma | Upregulated | Distinct staining | Oncogene |
| Uterine Corpus Endometrial Carcinoma | Downregulated | Moderate to strong cytoplasmic immunoreactivity in some cases | Undetermined |
Experimental Protocols
Accurate assessment of AHNAK and AHNAK2 expression is crucial for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for AHNAK/AHNAK2 Detection
This protocol provides a general framework for the detection of AHNAK and AHNAK2 proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[15][16]
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x5 minutes), 95% (1x3 minutes), 70% (1x3 minutes).
-
Rinse with distilled water for 5 minutes.
2. Antigen Retrieval:
-
For optimal results, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining jar containing 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
3. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum or 3% bovine serum albumin in TBS) for 1 hour at room temperature to minimize non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary antibody against AHNAK (e.g., Rabbit polyclonal) or AHNAK2 in the blocking solution to its optimal concentration (typically 1:50 - 1:200, should be optimized).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Detection:
-
Wash slides with TBS for 3x5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash slides with TBS for 3x5 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with TBS for 3x5 minutes.
-
Develop the signal using a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired staining intensity is reached.
-
Wash with distilled water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Quantitative Real-Time PCR (qRT-PCR) for AHNAK/AHNAK2 mRNA Quantification
This protocol outlines the steps for quantifying AHNAK and AHNAK2 mRNA levels from cell lines or tissue samples.[17][18][19][20]
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. qRT-PCR Reaction:
-
Prepare the reaction mix in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Example Primer Sequences (Human AHNAK):
-
Forward: 5'-AGAGGAGCGGAGGAAGGAAG-3'
-
Reverse: 5'-TCCTTGTCCTCGTCCTCCTT-3'
-
-
Example Primer Sequences (Human AHNAK2):
-
Forward: 5'-GAAGAGGAGGAGGAGGAGGA-3'
-
Reverse: 5'-GCTTCCTCTTCCTCTTCCTC-3'
-
4. Thermal Cycling Conditions:
-
An initial denaturation step at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing and extension at 60°C for 1 minute.
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target genes (AHNAK/AHNAK2) and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression using the 2-ΔΔCt method.
Signaling Pathways and Logical Relationships
AHNAK proteins function as large scaffolding platforms, integrating signals from various pathways to regulate cellular behavior. Their dysregulation in cancer can therefore have profound effects on tumor progression.
AHNAK in the TGF-β Signaling Pathway
AHNAK can act as a tumor suppressor by potentiating the TGF-β signaling pathway.[7][21][22] It interacts with Smad3, promoting its nuclear translocation and subsequent transcription of target genes that inhibit cell growth.[7][23]
AHNAK in the Wnt/β-catenin Signaling Pathway
In some cancers, such as ovarian and triple-negative breast cancer, AHNAK acts as a tumor suppressor by negatively regulating the Wnt/β-catenin pathway.[8][10][11][24] It is proposed to inhibit the accumulation of β-catenin, a key transcriptional co-activator in this pathway.
AHNAK2 in the MAPK/ERK Signaling Pathway
Conversely, AHNAK2 has been shown to act as an oncogene in several cancers, including lung adenocarcinoma, by activating the MAPK/ERK signaling pathway.[8][14][25] This activation promotes cell proliferation, migration, and invasion.
Experimental Workflow for Comparative Analysis of AHNAK Expression
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of AHNAK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Expression of AHNAK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. AHNAK protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. AHNAK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Quantitative Proteomic Analysis Identifies AHNAK (Neuroblast Differentiation-associated Protein AHNAK) as a Novel Candidate Biomarker for Bladder Urothelial Carcinoma Diagnosis by Liquid-based Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ahnak functions as a tumor suppressor via modulation of TGFβ/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AHNAK2 Promotes the Progression of Pancreatic Ductal Adenocarcinoma by Maintaining the Stability of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. ptglab.co.jp [ptglab.co.jp]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Quantitative real-time PCR of mRNA [protocols.io]
- 19. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. surgery.pitt.edu [surgery.pitt.edu]
- 21. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 22. Ahnak depletion accelerates liver regeneration by modulating the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway | Aging [aging-us.com]
- 25. researchgate.net [researchgate.net]
Unraveling the Interaction: A Comparative Guide to AHNAK and Other β-Catenin Binding Partners
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular signaling, the interaction between proteins dictates cellular fate. This guide provides a comprehensive comparison of the interaction between AHNAK and the key signaling protein β-catenin, placed in context with other well-established β-catenin binding partners. This document is intended for researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway and its implications in disease, particularly in oncology.
Executive Summary
β-catenin is a multifunctional protein pivotal to both cell adhesion and the canonical Wnt signaling pathway. Its aberrant activity is a hallmark of numerous cancers. The giant protein AHNAK has been identified as a negative regulator of the Wnt/β-catenin pathway, primarily by promoting the downregulation of β-catenin. While direct quantitative data on the binding affinity between AHNAK and β-catenin is still emerging, evidence from co-immunoprecipitation followed by mass spectrometry (ChIP-MS) in rat inner medullary collecting duct cells has identified AHNAK as a β-catenin interacting protein.[1] This guide compares the nature of the AHNAK-β-catenin interaction with that of other key β-catenin partners, providing available quantitative data, detailed experimental protocols for studying such interactions, and visual diagrams of the involved pathways and workflows.
Data Presentation: Comparison of β-Catenin Interacting Proteins
The following table summarizes the interaction characteristics of AHNAK and other selected proteins with β-catenin. It is important to note that the interaction with AHNAK is primarily characterized by its functional outcome on β-catenin levels, whereas for other proteins, direct binding affinities have been determined.
| Interacting Protein | Primary Function in Wnt Pathway | Evidence of Interaction | Quantitative Data (Binding Affinity, Kd) | Cellular Localization of Interaction |
| AHNAK | Negative Regulator | Co-immunoprecipitation followed by Mass Spectrometry (ChIP-MS)[1] | Not yet quantified | Nucleus[1] |
| TCF/LEF | Transcriptional Co-activator | Co-immunoprecipitation, Western Blot, X-ray Crystallography | ~15 nM (for LEF-1) | Nucleus |
| APC | Component of Destruction Complex | Co-immunoprecipitation, Western Blot, X-ray Crystallography | ~30 nM (for a single 20-amino-acid repeat) | Cytoplasm |
| Axin | Scaffold in Destruction Complex | Co-immunoprecipitation, Western Blot, X-ray Crystallography | ~5 nM | Cytoplasm |
| E-cadherin | Cell Adhesion | Co-immunoprecipitation, Western Blot, X-ray Crystallography | ~40 nM | Cell Membrane |
| 14-3-3ζ | Stabilizes β-catenin | Co-immunoprecipitation, Western Blot | Not specified | Cytoplasm |
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of protein-protein interactions. Below are protocols for key experiments used to investigate the interaction between AHNAK and β-catenin, which can be adapted for other protein pairs.
Co-Immunoprecipitation (Co-IP) of AHNAK and β-catenin followed by Western Blot
This protocol is designed to detect the in-vivo interaction between AHNAK and β-catenin.
1. Cell Lysis:
-
Culture cells of interest (e.g., HEK293T, or a relevant cancer cell line) to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-AHNAK) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with Co-IP lysis buffer to remove non-specific binding proteins.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-β-catenin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band corresponding to β-catenin in the AHNAK immunoprecipitate (and not in the IgG control) confirms the interaction.
Quantitative Real-Time PCR (qRT-PCR) for β-catenin mRNA levels
This protocol is used to assess the effect of AHNAK on the transcript levels of β-catenin.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells with altered AHNAK expression (e.g., via siRNA knockdown or overexpression) using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for β-catenin and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in β-catenin mRNA expression.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
The interaction of AHNAK with the Wnt/β-catenin signaling pathway presents a compelling area for cancer research. While current evidence strongly suggests that AHNAK acts as a negative regulator by reducing β-catenin levels, further studies are required to elucidate the precise molecular mechanism of this interaction and to quantify its binding affinity. The protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of AHNAK and other interacting partners in the complex network of β-catenin signaling. A deeper understanding of these interactions will undoubtedly pave the way for the development of novel therapeutic strategies targeting aberrant Wnt/β-catenin signaling in cancer and other diseases.
References
AHNAK Protein: A Comprehensive Guide to its Validation as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AHNAK (also known as Desmoyokin) and its paralog AHNAK2 as emerging therapeutic targets in oncology. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
The AHNAK family of proteins, comprising AHNAK and AHNAK2, are exceptionally large scaffold proteins implicated in a diverse range of cellular processes. Recent research has illuminated their significant, albeit context-dependent, roles in the progression of numerous cancers. While sometimes acting as tumor suppressors, they more frequently function as oncogenes, promoting cell proliferation, migration, invasion, and resistance to therapy. Their dysregulation in various malignancies, coupled with their involvement in critical cancer-associated signaling pathways, positions them as promising, albeit challenging, therapeutic targets. This guide summarizes the current evidence validating their potential for targeted cancer therapy.
Comparative Data on AHNAK and AHNAK2 Dysregulation in Cancer
The expression levels of AHNAK and AHNAK2 are frequently altered in cancerous tissues compared to their normal counterparts. The following tables summarize quantitative data from various studies, highlighting the extent of this dysregulation.
Table 1: AHNAK2 mRNA and Protein Expression in Cancer vs. Normal Tissues
| Cancer Type | Comparison | Fold Change (mRNA) | Method | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal | 9.856 | Microarray | [1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal | 15.044 | Microarray | [1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal | 4.128 | Microarray | [1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal | 5.854 | Microarray | [1] |
| Lung Adenocarcinoma | Tumor vs. Normal | Significantly Upregulated | CPTAC-LUAD, TCGA-LUAD, GEO | [2] |
| Bladder Cancer (Invasive vs. Non-invasive) | Urine Protein Level | 117.99 pg/mL vs. 7.14 pg/mL | ELISA | [3] |
| Bladder Cancer (Muscle-invasive vs. Non-muscle-invasive) | Urine Protein Level | 160.05 pg/mL vs. 23.19 pg/mL | ELISA | [3] |
Table 2: Effects of AHNAK/AHNAK2 Knockdown on Cancer Cell Phenotypes
| Protein Targeted | Cancer Cell Line | Assay | Result | Reference |
| AHNAK2 | A549 (Lung) | Cell Proliferation (CCK-8) | Significant Inhibition | [4] |
| AHNAK2 | A549 (Lung) | Cell Migration (Wound Healing) | Significant Inhibition | [4] |
| AHNAK2 | A549 (Lung) | Cell Invasion (Transwell) | Significant Repression | [4] |
| AHNAK | PANC-1 (Pancreatic) | Cell Proliferation (CCK-8) | Dramatically Inhibited | [5] |
| AHNAK | AsPC-1 (Pancreatic) | Cell Proliferation (Colony Plating) | Inhibition | [5] |
| AHNAK | PANC-1, AsPC-1 (Pancreatic) | Cell Migration (Transwell) | Reduction | [5] |
| AHNAK2 | CAKI-1 (Renal) | Cell Proliferation, Growth, Migration | Reduction | [6] |
| AHNAK2 | PANC-1 (Pancreatic) | Cell Proliferation (CCK-8, Colony Formation) | Suppression | [7] |
| AHNAK | HepG2 (Liver) | Cell Viability | Reduced | [8] |
Key Signaling Pathways Involving AHNAK Proteins
AHNAK and AHNAK2 exert their influence on cancer progression by modulating several critical signaling pathways. Understanding these pathways is crucial for developing effective targeted therapies.
Caption: Key signaling pathways modulated by AHNAK and AHNAK2 in cancer.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments commonly used to validate AHNAK proteins as therapeutic targets.
AHNAK/AHNAK2 Knockdown using siRNA
This protocol describes the transient silencing of AHNAK or AHNAK2 gene expression in cancer cell lines.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, PANC-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]
-
Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute AHNAK/AHNAK2-specific siRNA (e.g., 5'-AUAUUUUAUGUUUUCAAAGAA-3' for AHNAK2) and a non-targeting control siRNA in serum-free medium.[4]
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.
-
Harvest cells 48-72 hours post-transfection for downstream analysis.
-
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation.
-
Procedure:
-
Seed transfected cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
At desired time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
-
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive capabilities of cancer cells.
-
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.[9]
-
Resuspend transfected cells (e.g., 1 x 10^5 cells) in 100 µL of serum-free medium and add them to the upper chamber.[9]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.[9]
-
Count the stained cells under a microscope in several random fields.
-
In Vivo Xenograft Tumor Model
This model evaluates the effect of targeting AHNAK on tumor growth in a living organism.
-
Procedure:
-
Harvest cancer cells stably expressing an shRNA targeting AHNAK/AHNAK2 or a control shRNA.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.[10]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[10]
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Experimental Workflow for AHNAK Target Validation
The following diagram illustrates a typical workflow for validating AHNAK as a therapeutic target.
Caption: A typical experimental workflow for validating AHNAK as a therapeutic target.
Conclusion
The presented data strongly support the validation of AHNAK and AHNAK2 as credible therapeutic targets in a variety of cancers. Their frequent overexpression and association with poor prognosis, coupled with their integral roles in key oncogenic signaling pathways, underscore their potential. The experimental evidence demonstrates that inhibiting AHNAK/AHNAK2 function can significantly impede cancer cell proliferation, migration, and invasion, as well as retard tumor growth in vivo.
While direct comparative studies against established therapies are still needed, the validation data presented in this guide provide a solid foundation for the continued exploration and development of novel therapeutic strategies targeting the AHNAK protein family. Future research should focus on the development of specific and potent inhibitors, such as small molecules or monoclonal antibodies, and on identifying patient populations most likely to benefit from anti-AHNAK therapies.
References
- 1. AHNAK2 is a Novel Prognostic Marker and Oncogenic Protein for Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 4. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AHNAK2 Promotes the Progression of Pancreatic Ductal Adenocarcinoma by Maintaining the Stability of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
AHNAK Expression: A Tale of Two Tumors - Primary vs. Metastatic
The role of the giant protein AHNAK in cancer progression is a topic of intense research, with a complex and often contradictory narrative emerging from studies across various cancer types. This guide provides a comparative analysis of AHNAK and its paralog, AHNAK2, in primary and metastatic tumors, offering insights for researchers, scientists, and drug development professionals. We delve into the differential expression patterns, prognostic significance, and the intricate signaling pathways governed by AHNAK in the context of tumor progression and metastasis.
Comparative Analysis of AHNAK Expression
The expression of AHNAK and AHNAK2 presents a dualistic nature in cancer. In some malignancies, it acts as a tumor suppressor, with its downregulation correlating with poor prognosis and increased metastatic potential. Conversely, in other cancers, its upregulation is associated with enhanced invasion and metastasis. The following table summarizes the differential expression of AHNAK and AHNAK2 in primary versus metastatic tumors across various cancer types.
| Cancer Type | Gene | Expression in Primary Tumors | Expression in Metastatic Tumors | Role in Metastasis | Key Signaling Pathways |
| Breast Cancer | AHNAK | Downregulated in some subtypes (e.g., TNBC)[1][2] | Upregulated in invasive ductal carcinoma and metastatic carcinoma compared to normal breast epithelium[1] | Controversial: Both tumor suppressor and promoter roles reported.[1][2] | AKT/MAPK, Wnt/β-catenin[1][2] |
| Melanoma | AHNAK | Downregulated[1] | Downregulation correlates with poor prognosis.[1] | Suppressor: Knockdown reduces E-cadherin expression.[1] | TGF-β/Smad3[1] |
| Melanoma (Uveal) | AHNAK2 | Higher in primary tumors with metastasis vs. those without.[1] | High expression is associated with shorter survival.[1] | Promoter: Knockdown inhibits proliferation, migration, and invasion.[1] | PI3K[1] |
| Lung Adenocarcinoma | AHNAK | Downregulated[3] | Elevated expression reported during TGF-β induced EMT, suggesting a role in invasion and metastasis.[1] | Controversial: Both tumor suppressor and promoter roles suggested.[1][3] | TGF-β[1] |
| Lung Adenocarcinoma | AHNAK2 | Upregulated[1][4] | Higher expression is correlated with lymph node metastasis and advanced tumor stage.[4] | Promoter: Promotes migration, invasion, and EMT.[4] | TGF-β/Smad3, MAPK[4] |
| Pancreatic Cancer (PDAC) | AHNAK | Upregulated[5] | High expression is associated with shorter disease-free survival and poorer overall survival.[1][5] | Promoter: Knockdown inhibits EMT, proliferation, and migration.[1][5] | p53 pathway[1] |
| Thyroid Cancer | AHNAK2 | Upregulated[1] | Higher expression in metastatic thyroid cancer.[1] | Promoter: High expression suggests a poor prognosis and is linked to lymph node metastasis.[1] | NF-κB[1] |
| Ovarian Cancer | AHNAK | Downregulated[6] | Downregulation is a common feature.[6] | Suppressor: Overexpression represses cell progression and metastasis.[6] | Wnt/β-catenin[6] |
| Nasopharyngeal Carcinoma | AHNAK | Downregulated[7] | Downregulation is associated with poor overall survival and metastasis.[7] | Suppressor: Silencing enhances growth, invasion, and metastatic properties.[7] | Annexin A2 signaling[7] |
| Glioma | AHNAK | Downregulated[8] | Low expression is an independent prognostic factor for poor survival.[8] | Suppressor: Overexpression inhibits proliferation and invasion.[8] | Not specified |
| Hepatocellular Carcinoma | AHNAK | Upregulated[9] | High expression predicts a poor outcome.[9] | Promoter: Associated with migration and invasion.[10] | IGF-1R signaling[9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess AHNAK expression and function.
Immunohistochemistry (IHC)
Objective: To determine the protein expression and localization of AHNAK in formalin-fixed, paraffin-embedded (FFPE) primary and metastatic tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding sites are blocked with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against AHNAK (dilution determined by optimization) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, slides are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Detection: The signal is developed using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), followed by counterstaining with hematoxylin.
-
Scoring: The staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of AHNAK expression.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of AHNAK in primary and metastatic tumor samples.
Protocol:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved tumor tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for the AHNAK gene. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of AHNAK mRNA is calculated using the 2-ΔΔCt method.
Western Blotting
Objective: To detect and quantify the protein expression of AHNAK in primary and metastatic tumor cell lysates.
Protocol:
-
Protein Extraction: Total protein is extracted from tumor tissues or cultured cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against AHNAK overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualizing the Landscape: Workflows and Pathways
To better illustrate the experimental and biological contexts of AHNAK's role in cancer, the following diagrams have been generated.
Caption: Experimental workflow for comparing AHNAK expression in primary and metastatic tumors.
References
- 1. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAK suppresses tumour proliferation and invasion by targeting multiple pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AHNAK as a Prognosis Factor Suppresses the Tumor Progression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating AHNAK's Role in Calcium Channel Regulation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AHNAK's role in regulating L-type voltage-gated calcium channels (CaV1.2) against other key regulatory proteins. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a comprehensive understanding of these regulatory mechanisms.
AHNAK, a giant scaffolding protein, has emerged as a significant modulator of calcium homeostasis, primarily through its interaction with L-type voltage-gated calcium channels (LVGCCs).[1] Its regulatory function is crucial in various physiological processes, including cardiac muscle contraction, neuronal excitability, and immune responses.[2][3][4][5] This guide delves into the experimental validation of AHNAK's role, comparing its mechanisms and effects with other well-established CaV1.2 regulators like Calmodulin (CaM), A-Kinase Anchoring Proteins (AKAPs), and Junctophilin-2 (JPH2).
Comparative Analysis of CaV1.2 Channel Regulators
AHNAK's primary regulatory action on CaV1.2 involves a direct interaction with the channel's auxiliary β-subunit, thereby influencing channel activity.[6][7][8][9] This interaction is dynamic and can be modulated by cellular signaling pathways, such as Protein Kinase A (PKA) phosphorylation.[6][9][10] In contrast, other regulators employ distinct mechanisms. Calmodulin confers calcium-dependent inactivation (CDI) and calcium-dependent facilitation (CDF) through direct binding to the α1C subunit.[11][12][13] AKAPs act as scaffolding proteins that localize PKA to the channel complex, facilitating its phosphorylation and enhancing channel activity.[2][6][7][14] Junctophilin-2 is crucial for the structural organization of junctional membrane complexes, ensuring the proper apposition of CaV1.2 channels in the plasma membrane with ryanodine (B192298) receptors on the sarcoplasmic reticulum, which is essential for efficient excitation-contraction coupling.[3][10][15][16]
The existence of a second AHNAK-like protein, AHNAK2, suggests potential compensatory or synergistic roles in calcium channel regulation, although this is an area of ongoing research.[3][5][9][14]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the effects of AHNAK and its alternatives on CaV1.2 channel function.
| Parameter | AHNAK | Calmodulin (CaM) | AKAPs (AKAP15) | Junctophilin-2 (JPH2) | References |
| Binding Partner on CaV1.2 | β-subunit (primarily β2) | α1C subunit (N- and C-termini) | α1C subunit (distal C-terminal domain) | α1C subunit | [6][11][15][17] |
| Binding Affinity (Kd) | ~50 nM (AHNAK-C2 to β2-subunit) | ~20-83 nM (to IQ motif) | Not explicitly stated | Not explicitly stated | [6][11] |
| PKA Modulation | Phosphorylation of AHNAK and/or CaVβ2 decreases their interaction, relieving inhibition of ICaL. | Indirectly via CaMKII | Anchors PKA to the channel for phosphorylation, increasing ICaL. | Not directly modulated by PKA | [6][9][10][17] |
| Effect on ICaL Amplitude | Basal repression; PKA-mediated phosphorylation increases amplitude by ~60%. | Ca2+-dependent inactivation (CDI) and facilitation (CDF). | PKA activation via AKAP15 increases ICaL. | Reduces ICaL when overexpressed. | [10][11][18] |
| Effect on Channel Inactivation | Slows inactivation upon PKA stimulation. | Mediates Ca2+-dependent inactivation (CDI). | PKA phosphorylation can alter inactivation kinetics. | Not explicitly stated | [10][11][18] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the role of AHNAK and other proteins in regulating calcium channels are provided below.
Co-immunoprecipitation (Co-IP) for AHNAK-CaVβ2 Interaction
This protocol is designed to verify the in-vivo interaction between AHNAK and the CaV1.2 β-subunit.
1. Cell Lysis:
-
Culture cells (e.g., cardiomyocytes, HEK293 cells expressing the proteins of interest) to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against AHNAK or the CaVβ2 subunit to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., if AHNAK antibody was used for IP, probe with CaVβ2 antibody).
-
Detect the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Calcium Current (ICaL)
This protocol allows for the measurement of ICaL in single cells to assess the functional impact of AHNAK modulation.
1. Cell Preparation:
-
Isolate single cells (e.g., ventricular myocytes) and place them in a recording chamber on an inverted microscope.
-
Perfuse the cells with an external solution containing (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
2. Pipette Solution:
-
Prepare an internal pipette solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with CsOH). Peptides or proteins of interest (e.g., AHNAK fragments) can be included in this solution.
3. Recording:
-
Pull glass microelectrodes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Form a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
To elicit ICaL, apply a depolarizing voltage step to 0 mV for 200 ms. A preceding brief step to -40 mV can be used to inactivate sodium channels.
-
Record the resulting inward current. The peak inward current represents the ICaL amplitude.
4. Data Analysis:
-
Analyze the current amplitude, voltage-dependence of activation, and inactivation kinetics using appropriate software.
-
Compare these parameters under control conditions and in the presence of the modulating protein or drug.
Fluorescence Resonance Energy Transfer (FRET) for In-Situ Protein Interaction
FRET is a powerful technique to visualize and quantify protein-protein interactions in living cells.
1. Construct Preparation and Transfection:
-
Generate expression plasmids encoding the proteins of interest (e.g., AHNAK and CaVβ2) fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.
-
Transfect the plasmids into a suitable cell line (e.g., HEK293 cells).
2. Imaging:
-
After 24-48 hours of expression, image the cells using a confocal or widefield microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).
3. FRET Analysis:
-
Correct the raw images for background and spectral bleed-through.
-
Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.
-
A high FRET efficiency indicates that the donor and acceptor-tagged proteins are in close proximity (<10 nm), suggesting a direct interaction.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: AHNAK signaling pathway for CaV1.2 regulation.
Caption: Co-immunoprecipitation experimental workflow.
Caption: Logical relationship in a FRET experiment.
References
- 1. JPH-2 INTERACTS WITH Cai-HANDLING PROTEINS AND ION CHANNELS IN DYADS: CONTRIBUTION TO PREMATURE VENTRICULAR CONTRACTION-INDUCED CARDIOMYOPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of A-kinase anchoring proteins in cardiovascular diseases and recent advances [frontiersin.org]
- 3. Emerging role of junctophilin-2 as a regulator of calcium handling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scaffold protein, AHNAK1, is required for calcium signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of CaV1.2 channels by cAMP-dependent protein kinase bound to A-kinase anchoring proteins 15 and 79/150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic interactions between L-type voltage-sensitive calcium channel Cav1.2 subunits and ahnak in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Cardiac Cav1.2 Channels by Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cavβ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ahnak is critical for cardiac Ca(V)1.2 calcium channel function and its beta-adrenergic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Redundancy of AHNAK and AHNAK2: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The AHNAK nucleoprotein family, comprising AHNAK (also known as Desmoyokin) and AHNAK2, consists of two exceptionally large proteins, each with a molecular weight exceeding 600 kDa.[1][2] Sharing approximately 90% sequence homology, these proteins were initially presumed to have largely redundant functions.[1][2] This idea was reinforced by early studies where AHNAK knockout mice displayed no obvious phenotype, suggesting functional compensation by AHNAK2.[3][4] However, subsequent and more detailed investigations have unveiled a more complex relationship, revealing both overlapping and distinct roles in cellular physiology and pathology. This guide provides a comprehensive comparison of AHNAK and AHNAK2, summarizing key experimental findings to delineate their functional redundancy and divergence.
Structural and Localization Similarities: A Shared Foundation
Both AHNAK and AHNAK2 possess a similar tripartite structure: a short N-terminal domain, a large central domain composed of highly conserved repeating units, and a C-terminal domain.[3][5] This structural conservation underlies their co-localization in specific cellular compartments. For instance, both proteins are found at the Z-bands of cardiomyocytes and are components of the costameric network in skeletal muscle, where they are believed to contribute to the structural integrity of muscle cells.[5][6]
Functional Overlap: Evidence for Redundancy
The initial hypothesis of functional redundancy is supported by their shared involvement in several key cellular processes. Both proteins have been implicated in the regulation of L-type voltage-gated calcium channels, which are crucial for excitation-contraction coupling in muscle cells.[6][7] Additionally, both AHNAK and AHNAK2 are involved in membrane repair processes, highlighting their importance in maintaining cell membrane integrity.[1][2]
Unraveling Functional Divergence: Beyond Redundancy
Despite their similarities, emerging evidence points to significant functional differences between AHNAK and AHNAK2, particularly in the context of physiology and disease.
Phenotypes of Knockout Mice: The First Clue to Distinct Roles
While initial observations of AHNAK knockout mice suggested a lack of a distinct phenotype, more recent and detailed analyses have revealed specific physiological abnormalities. These include resistance to high-fat diet-induced obesity, impaired glucose tolerance, and defects in bone development.[3] These findings indicate that AHNAK2 does not fully compensate for the loss of AHNAK, pointing towards unique functions for AHNAK. The phenotype of a complete AHNAK2 knockout mouse model is also being investigated to further elucidate its specific roles.[8]
Opposing Roles in Cancer: A Key Functional Distinction
The most striking functional divergence between AHNAK and AHNAK2 is observed in the context of cancer. AHNAK2 is consistently reported to have a pro-oncogenic role in various cancers, including lung adenocarcinoma, clear cell renal cell carcinoma, and thyroid cancer.[6][9] Its upregulation is often associated with poor prognosis and it is known to promote tumor progression by activating signaling pathways such as MAPK and TGF-β.[7][9]
In contrast, the role of AHNAK in cancer is more complex and appears to be context-dependent. In some cancers, such as breast cancer, AHNAK can act as a tumor suppressor.[6] However, in other contexts, it may promote cancer progression. This dual role suggests a more nuanced regulatory function for AHNAK in cell growth and proliferation.
Comparative Data Summary
To facilitate a clear comparison, the following tables summarize the key knowns and unknowns regarding the functional redundancy of AHNAK and AHNAK2.
| Feature | AHNAK | AHNAK2 | Evidence of Redundancy | Evidence of Divergence |
| Molecular Weight | ~700 kDa[1] | >600 kDa[1] | Yes, both are giant proteins. | Minor difference in size. |
| Structure | Tripartite[3] | Tripartite[5] | Yes, share the same overall structure. | Subtle differences in non-homologous regions may exist. |
| Sequence Homology | - | ~90% with AHNAK[1] | Yes, high degree of homology. | The ~10% non-homologous regions likely contribute to distinct functions. |
| Subcellular Localization | Nucleus, cytoplasm, plasma membrane, Z-bands of cardiomyocytes, costameres of skeletal muscle.[5][6] | Nucleus, cytoplasm, plasma membrane, Z-bands of cardiomyocytes, costameres of skeletal muscle.[5][6] | Yes, co-localize in key structures. | Differential localization in specific contexts has not been ruled out. |
| Interaction with L-type Calcium Channels | Yes[6] | Yes[7] | Yes, both are implicated in calcium channel regulation. | Direct quantitative comparison of binding affinities is lacking. |
| Role in Membrane Repair | Yes[1] | Yes[2] | Yes, both are involved in this process. | Comparative efficiency and specific mechanisms have not been detailed. |
| Role in Cancer | Context-dependent (can be tumor suppressor or promoter).[6] | Predominantly pro-oncogenic.[6][9] | No, this is a major area of functional divergence. | Clear opposing roles in many cancer types. |
| AHNAK KO Mouse Phenotype | Viable, but with metabolic and skeletal defects.[3] | N/A | Initial lack of obvious phenotype suggested redundancy. | Later studies revealed distinct phenotypes, indicating non-redundant roles. |
| AHNAK2 KO Mouse Phenotype | N/A | Under investigation.[8] | N/A | Expected to reveal unique functions of AHNAK2. |
Signaling Pathways and Experimental Workflows
The differential roles of AHNAK and AHNAK2, particularly in cancer, can be attributed to their distinct effects on key signaling pathways.
Figure 1: Differential regulation of TGF-β and MAPK signaling by AHNAK and AHNAK2.
To investigate the distinct roles of AHNAK and AHNAK2 in processes like cell migration, a common experimental workflow involves the use of knockdown or knockout models followed by functional assays.
Figure 2: Workflow for comparing the effects of AHNAK and AHNAK2 on cell migration and invasion.
Detailed Experimental Protocols
A critical aspect of reproducible research is the detailed documentation of experimental methods. Below are outlines of key experimental protocols used to study AHNAK and AHNAK2 functions.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Objective: To determine if AHNAK or AHNAK2 physically interact with a protein of interest (e.g., a subunit of the L-type calcium channel).
Protocol Outline:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., AHNAK or AHNAK2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., the calcium channel subunit) and the "bait" protein as a positive control.
Cell Migration (Scratch) Assay
Objective: To assess the effect of AHNAK or AHNAK2 knockdown on the migratory capacity of cells.
Protocol Outline:
-
Cell Seeding: Seed cells in a multi-well plate and grow to form a confluent monolayer.
-
Creation of "Scratch": Create a cell-free gap ("scratch") in the monolayer using a sterile pipette tip or a specialized scratch-making tool.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for 24-48 hours using a microscope with an incubator chamber.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for control, AHNAK knockdown, and AHNAK2 knockdown cells.
Transwell Invasion Assay
Objective: To evaluate the effect of AHNAK or AHNAK2 knockdown on the invasive potential of cancer cells.
Protocol Outline:
-
Chamber Preparation: Coat the porous membrane of a Transwell insert (typically 8 µm pore size) with a layer of Matrigel, a basement membrane matrix.
-
Cell Seeding: Seed control, AHNAK knockdown, or AHNAK2 knockdown cells in the upper chamber of the Transwell insert in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow cells to invade through the Matrigel and the porous membrane.
-
Cell Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Imaging and Analysis: Capture images of the stained cells and count the number of invaded cells per field of view. Compare the invasive potential of the different cell populations.
Conclusion and Future Directions
The evidence increasingly suggests that while AHNAK and AHNAK2 share significant structural and some functional similarities, they are not fully redundant. Their divergent roles in cancer are particularly noteworthy and present distinct opportunities for therapeutic targeting. AHNAK2's consistent pro-oncogenic function makes it a compelling target for drug development, while the context-dependent role of AHNAK requires further investigation to be therapeutically exploited.
Future research should focus on direct, quantitative comparisons of AHNAK and AHNAK2 in various cellular processes. This includes determining their respective binding affinities for shared interaction partners, conducting head-to-head comparisons in migration and invasion assays within the same cellular context, and elucidating the specific upstream and downstream signaling events that differentiate their functions. The development and characterization of an AHNAK2 knockout mouse model will also be instrumental in dissecting its unique physiological roles. A deeper understanding of the functional interplay between these two giant proteins will undoubtedly open new avenues for both basic research and the development of novel therapeutic strategies.
References
- 1. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 007011 - AHNAK KO Strain Details [jax.org]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of AHNAK and AHNAK2 Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, distinguishing between the two closely related giant proteins, AHNAK and AHNAK2, is a critical challenge in ensuring experimental accuracy. This guide provides a comprehensive comparison of antibodies targeting these proteins, highlighting the potential for cross-reactivity and offering experimental protocols for validation.
The AHNAK family of proteins, comprising AHNAK (also known as Desmoyokin) and AHNAK2, are exceptionally large structural proteins involved in a diverse range of cellular processes. While they share significant structural similarities, their functional roles, particularly in cancer, can be divergent. AHNAK is often implicated as a tumor suppressor, whereas AHNAK2 is frequently associated with oncogenic pathways. This functional distinction underscores the necessity for highly specific antibodies in their study.
High Sequence Homology Suggests a Strong Potential for Antibody Cross-Reactivity
AHNAK and AHNAK2 share approximately 90% sequence homology, a factor that significantly increases the likelihood of antibody cross-reactivity[1]. This high degree of similarity in their amino acid sequences, particularly in conserved domains, means that antibodies raised against one protein may recognize and bind to the other, leading to potentially confounding experimental results.
Comparative Overview of Commercially Available Antibodies
A variety of monoclonal and polyclonal antibodies against AHNAK and AHNAK2 are commercially available. The following table summarizes a selection of these antibodies, noting their reported applications. Researchers should consult the datasheets for specific immunogen sequences to predict potential cross-reactivity based on sequence alignment with the non-target paralog.
| Target | Antibody Type | Supplier | Catalog Number | Reported Applications |
| AHNAK | Polyclonal | Proteintech | 16637-1-AP | WB, IHC, IF |
| AHNAK | Monoclonal | Santa Cruz | sc-376031 | WB, IHC, IF, ELISA |
| AHNAK | Polyclonal | Atlas Antibodies | HPA019070 | IHC, IF |
| AHNAK2 | Polyclonal | Proteintech | 17682-1-AP | WB, IHC, IF, ELISA |
| AHNAK2 | Polyclonal | Thermo Fisher | PA5-42242 | WB |
| AHNAK2 | Polyclonal | Atlas Antibodies | HPA004145 | IHC, IF |
Experimental Protocols for Assessing Antibody Specificity and Cross-Reactivity
To ensure the validity of experimental results, it is crucial to perform rigorous antibody validation. The following are detailed protocols for common techniques used to assess antibody specificity and cross-reactivity.
Western Blotting
Western blotting is a fundamental technique to determine if an antibody recognizes the target protein at its expected molecular weight and to assess potential cross-reactivity with the paralogous protein.
Protocol:
-
Sample Preparation: Lyse cells or tissues known to express AHNAK, AHNAK2, or both, in RIPA buffer supplemented with protease and phosphatase inhibitors. To create positive and negative controls, consider using cell lines with known expression levels or lysates from cells transfected with constructs for either AHNAK or AHNAK2.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on a low-percentage (e.g., 4-8%) Tris-glycine polyacrylamide gel to resolve these large proteins. Include a high-range molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-AHNAK or anti-AHNAK2) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results: A specific antibody should produce a single band at the expected molecular weight for its target protein (~700 kDa for AHNAK and ~620 kDa for AHNAK2) in the corresponding positive control lane and show no band in the lane with the paralogous protein or in knockout/knockdown control lysates.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression within the context of tissue architecture. Comparing the staining patterns of anti-AHNAK and anti-AHNAK2 antibodies on the same tissue can reveal their specificity.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-AHNAK or anti-AHNAK2) overnight at 4°C.
-
Washing: Wash with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Wash with PBS or TBS.
-
Detection: Visualize the staining using a chromogen such as DAB and counterstain with hematoxylin.
-
Mounting and Imaging: Dehydrate, clear, and mount the slides for microscopic examination.
Expected Results: Specific antibodies should exhibit distinct and expected staining patterns based on the known localization of each protein. Comparing serial sections stained with each antibody can help identify potential cross-reactivity if the staining patterns are unexpectedly similar.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the experimental design and understanding of the biological context of AHNAK and AHNAK2, the following diagrams have been generated.
References
Unveiling the AHNAK Interactome: A Comparative Guide for Researchers
A comprehensive analysis of AHNAK protein interactions across different cellular contexts, providing researchers, scientists, and drug development professionals with valuable insights into its complex roles in cellular function and disease.
The large scaffold protein AHNAK is implicated in a wide array of cellular processes, from cell architecture and migration to signal transduction. Its diverse functions are largely dictated by its dynamic protein-protein interactions, which can vary significantly between different cell types and disease states. This guide provides a comparative overview of the AHNAK interactome in distinct cell lines, supported by experimental data and detailed methodologies to facilitate further research and therapeutic development.
Comparative Analysis of the AHNAK Interactome
To illustrate the cell-line-specific nature of AHNAK's protein interactions, this section presents a summary of interactome studies conducted in hepatocellular carcinoma (HCC) tissues, the human osteosarcoma cell line U2OS, and insights from the closely related AHNAK2 protein in lung adenocarcinoma. The data, primarily generated through co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), highlights the diverse functional modules that AHNAK engages in.
| Interacting Protein | Gene Symbol | Function | Cell Context | Reference |
| Hepatocellular Carcinoma (HCC) & Paracancerous Tissues | ||||
| Insulin-like growth factor 1 receptor | IGF1R | Receptor tyrosine kinase involved in growth and survival | HCC Tissues | [1][2] |
| Filamin-A | FLNA | Actin-binding protein, crosslinks actin filaments | HCC & MPC Tissues | [1] |
| Myosin-9 | MYH9 | Component of conventional myosin II, involved in cytokinesis and cell motility | HCC & MPC Tissues | [1] |
| Alpha-actinin-4 | ACTN4 | Actin-binding protein, crosslinks actin filaments | HCC & MPC Tissues | [1] |
| Human Osteosarcoma (U2OS) Cells (G1 Phase) * | ||||
| Tumor protein p53-binding protein 1 | TP53BP1 | Key regulator of the DNA damage response | U2OS | [3] |
| Lung Adenocarcinoma (A549) Cells (AHNAK2 Interactome) | ||||
| RuvB-like 1 | RUVBL1 | AAA+ ATPase involved in chromatin remodeling and cell cycle progression | A549 | [4] |
| Tubulin alpha-1C chain | TUBA1C | Component of microtubules | A549 | [4] |
| Tubulin beta-4A chain | TUBB4A | Component of microtubules | A549 | [4] |
| Tubulin beta-4B chain | TUBB4B | Component of microtubules | A549 | [4] |
*Data derived from a study on the 53BP1 interactome, where AHNAK was identified as a G1 phase-enriched interactor.[3]
Key Signaling Pathways Involving AHNAK
The diverse cast of AHNAK interacting partners implicates it in several critical signaling pathways. Understanding these connections is crucial for elucidating AHNAK's role in both normal physiology and disease.
Experimental Methodologies
The identification of AHNAK's interacting partners predominantly relies on co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS). This powerful technique allows for the isolation of AHNAK-containing protein complexes from cell lysates and the subsequent identification of its components.
Co-Immunoprecipitation (Co-IP) Protocol for AHNAK Interactome Analysis
This generalized protocol is based on methodologies reported in the cited literature.[1][3][4]
-
Cell Lysis:
-
Cells (e.g., HepG2, U2OS, A549) are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to extract cellular proteins.
-
The lysate is incubated on ice to ensure complete cell lysis.
-
The cell lysate is then centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
-
Immunoprecipitation:
-
The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
A specific antibody targeting AHNAK is added to the cell lysate and incubated to allow the antibody to bind to AHNAK.
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate-antibody mixture. These beads bind to the antibody, which is in turn bound to AHNAK and its interacting proteins.
-
The mixture is incubated with gentle rotation to allow the beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are pelleted by centrifugation and the supernatant is discarded.
-
The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.
-
The AHNAK-containing protein complexes are eluted from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Mass Spectrometry Analysis (LC-MS/MS)
-
Sample Preparation:
-
The eluted protein complexes are typically separated by SDS-PAGE. The gel is stained (e.g., with Coomassie blue), and the protein bands are excised.
-
In-gel digestion is performed using a protease, most commonly trypsin, to digest the proteins into smaller peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The digested peptide mixture is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The peptides are separated by reverse-phase chromatography based on their hydrophobicity.
-
As the peptides elute from the chromatography column, they are ionized and introduced into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the mass-to-charge ratio of the resulting fragment ions is measured (MS2 scan).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the amino acid sequences of the peptides.
-
The identified peptides are then mapped back to their parent proteins, allowing for the identification of the proteins present in the original co-immunoprecipitated complex.
-
Quantitative analysis can be performed to compare the abundance of interacting proteins across different conditions.
-
References
- 1. AHNAK Contributes to Hepatocellular Carcinoma Growth by Interacting with IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAK Contributes to Hepatocellular Carcinoma Growth by Interacting with IGF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AHNAK controls 53BP1-mediated p53 response by restraining 53BP1 oligomerization and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of AHNAK2 inhibits cell cycle of lung adenocarcinoma cells by interacting with RUVBL1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of AHNAK in Oncology: A Comparative Guide to its Oncogenic and Tumor-Suppressive Functions
For researchers, scientists, and drug development professionals, understanding the paradoxical roles of the AHNAK nucleoprotein is critical for advancing cancer therapeutics. This guide provides a comprehensive comparison of AHNAK's oncogenic and tumor-suppressive functions, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of its complex involvement in cancer.
The giant protein AHNAK, also known as desmoyokin, has emerged as a molecule with a dual identity in the landscape of cancer biology. Initially identified for its role in cell architecture and calcium signaling, emerging evidence has painted a conflicting picture of AHNAK as both a promoter and a suppressor of tumorigenesis. This context-dependent behavior, varying across different cancer types and cellular microenvironments, presents both a challenge and an opportunity for targeted cancer therapy. This guide synthesizes key experimental findings to dissect the oncogenic versus tumor-suppressive roles of AHNAK, providing a clear and objective resource for the scientific community.
Comparative Analysis of AHNAK's Function: Oncogenic vs. Tumor-Suppressive
The role of AHNAK in cancer is highly dependent on the specific malignancy. In some cancers, high expression of AHNAK is correlated with poor prognosis and aggressive tumor behavior, while in others, its loss is associated with tumor progression. The following tables summarize the quantitative data from key studies, highlighting this dichotomy.
Table 1: Evidence for the Oncogenic Role of AHNAK
| Cancer Type | Cell Line / Model | Experiment | Quantitative Results | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1, AsPC-1 | siRNA-mediated knockdown | Significant decrease in cell proliferation (CCK-8 assay) and migration (Transwell assay) upon AHNAK knockdown.[1] | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 | siRNA-mediated knockdown | Knockdown of AHNAK inhibited proliferation and migration.[1] | [1] |
| Laryngeal Cancer | Clinical Samples | Immunohistochemistry | High AHNAK expression was associated with a worse prognosis.[2][3] | [2][3] |
| Invasive Ductal Carcinoma (Breast) | Clinical Samples | Immunohistochemistry | Upregulated AHNAK expression compared to normal breast epithelium.[2] | [2] |
| Mesothelioma | Gene expression analysis | Higher AHNAK expression associated with tumor cell migration and invasion. | [4] |
Table 2: Evidence for the Tumor-Suppressive Role of AHNAK
| Cancer Type | Cell Line / Model | Experiment | Quantitative Results | Reference |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549 | Overexpression | Suppressed in vitro cell proliferation and colony formation; inhibited in vivo xenograft growth and lung metastasis.[5] | [5] |
| Triple-Negative Breast Cancer (TNBC) | Clinical Samples | Gene expression analysis | AHNAK mRNA levels were significantly downregulated; low expression correlated with poor prognosis.[2][5] | [2][5] |
| Lung Adenocarcinoma | Ahnak knockout mice | In vivo tumorigenesis model | Ahnak deficiency promoted type II pneumocyte hyperplasia and lung tumor development.[6][7] | [6][7] |
| Glioma | U87, U251 | Overexpression | Inhibited glioma cell proliferation, invasion, and induced apoptosis.[2][3][8][9] | [2][3][8][9] |
| Glioma | Clinical Samples | Gene expression analysis | Low AHNAK expression correlated with poor prognosis.[2][3][8] | [2][3][8] |
| Ovarian Cancer | OV119, A2780 | Overexpression | Repressed ovarian cancer cell growth and metastasis in vitro and in vivo.[10][11] | [10][11] |
| Gastric Cancer | HGC-27 | Overexpression | Inhibited migration, invasion, and EMT.[3] | [3] |
| Bladder Cancer | Clinical Samples | Gene expression analysis | AHNAK expression was significantly decreased compared to normal tissue.[2][3] | [2][3] |
Key Signaling Pathways Involving AHNAK
The dual functionality of AHNAK can be attributed to its involvement in multiple, often opposing, signaling pathways. Understanding these pathways is crucial for elucidating its context-dependent role in cancer.
AHNAK in the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway has a well-established dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. AHNAK has been shown to modulate TGF-β signaling. In its tumor-suppressive capacity, AHNAK can potentiate TGF-β signaling, leading to cell growth inhibition.[12] Conversely, in some contexts, AHNAK may contribute to TGF-β-induced Epithelial-Mesenchymal Transition (EMT), a key process in metastasis.[13]
AHNAK in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers. Evidence suggests that AHNAK can act as a negative regulator of this pathway. In ovarian and gastric cancer, overexpression of AHNAK inhibits the Wnt/β-catenin signaling cascade, leading to a suppression of tumor progression.[3][10][11]
Experimental Protocols
To aid in the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Proliferation (CCK-8) Assay
This assay is used to determine the rate of cell proliferation.
Protocol:
-
Seed cells (1 x 10³ to 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[10][14]
-
Transfect cells with either an AHNAK overexpression vector, siRNA targeting AHNAK, or a corresponding negative control.
-
At specified time points (e.g., 24, 48, 72 hours) post-transfection, add 10 µL of CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated relative to the control group.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
Protocol:
-
Pre-coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells under a microscope in several random fields.
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the effect of AHNAK on tumor formation and growth in a living organism.
Protocol:
-
Harvest cancer cells stably overexpressing AHNAK or a control vector.
-
Subcutaneously inject a suspension of these cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width²) at regular intervals.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of AHNAK in cancer cell lines.
Conclusion
The evidence presented in this guide underscores the complex and often contradictory roles of AHNAK in cancer. Its ability to function as both an oncogene and a tumor suppressor highlights the importance of considering the specific cancer type and the intricate signaling networks at play. For researchers and drug development professionals, a nuanced understanding of AHNAK's context-dependent functions is paramount for the development of effective and targeted therapeutic strategies. Further investigation into the upstream regulators of AHNAK and the post-translational modifications that may dictate its functional switch will be crucial in fully harnessing its potential as a therapeutic target or a prognostic biomarker.
References
- 1. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 4. AHNAK2 Promotes the Progression of Pancreatic Ductal Adenocarcinoma by Maintaining the Stability of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHNAK suppresses tumour proliferation and invasion by targeting multiple pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AHNAK Loss in Mice Promotes Type II Pneumocyte Hyperplasia and Lung Tumor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AHNAK as a Prognosis Factor Suppresses the Tumor Progression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-Regulation of AHNAK2 Inhibits Cell Proliferation, Migration and Invasion Through Inactivating the MAPK Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AHNAK Protein
The safe and compliant disposal of biological materials is a critical aspect of laboratory operations, ensuring the safety of personnel and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AHNAK protein, tailored for researchers, scientists, and drug development professionals. Given that specific disposal protocols for this compound are not explicitly defined, the following procedures are based on a risk-assessment approach and established best practices for handling recombinant proteins and biohazardous materials in a laboratory setting.
I. Initial Risk Assessment and Waste Categorization
Before initiating any disposal procedure, a thorough risk assessment must be conducted to categorize the this compound waste. The appropriate disposal pathway is determined by the nature of the protein, its formulation, and any potential contaminants. Key considerations include whether the protein is in a solid or liquid form, if it is mixed with hazardous chemicals, or if it is part of a biohazardous system (e.g., expressed in viral vectors or pathogenic cell lines).
The primary categories for this compound waste are summarized in the table below.
| Waste Category | Description | Primary Disposal Pathway |
| Non-Hazardous | Purified this compound in benign buffers (e.g., PBS, Tris) with no known biological activity of immediate concern. | Inactivation followed by drain disposal (for liquids) or disposal in regular trash (for solids), in accordance with local regulations. |
| Chemically Hazardous | This compound mixed with hazardous chemicals such as organic solvents, detergents, or heavy metals. | Collection in a designated hazardous chemical waste container for professional disposal. |
| Biohazardous | This compound expressed in or contaminated with BSL-2 or higher organisms (e.g., bacteria, viruses, pathogenic cell lines), or of human/primate origin.[1] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical/biohazardous waste.[1][2] |
| Sharps Waste | Needles, syringes, pipette tips, or any sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[2][3] |
II. Standard Operating Procedures for Disposal
The following step-by-step procedures outline the disposal process for different forms of this compound waste.
A. Liquid Waste Disposal
-
Non-Hazardous Liquid Waste:
-
Inactivation: Before drain disposal, it is a recommended precautionary measure to inactivate the protein.[2] Refer to the "Experimental Protocols" section for detailed inactivation methods.
-
Disposal: After inactivation, pour the solution down the drain with a copious amount of running water to dilute it.[2]
-
-
Chemically Hazardous Liquid Waste:
-
Collection: Collect all liquid waste containing this compound and hazardous chemicals in a clearly labeled, leak-proof hazardous waste container.[2][4]
-
Labeling: Ensure the container is labeled with the words "Hazardous Waste" and a complete list of its chemical constituents.
-
Storage and Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
-
Biohazardous Liquid Waste:
-
Decontamination: All biohazardous liquid waste must be decontaminated before disposal.[3] The preferred method is autoclaving. Alternatively, chemical decontamination can be used (see "Experimental Protocols").
-
Autoclaving: Collect the waste in a leak-proof, autoclavable container. Autoclave at 121°C for a minimum of 30 minutes.[5]
-
Disposal: After the autoclaved waste has cooled, it can typically be disposed of down the sanitary sewer.[3] Always verify this with your local EHS guidelines.
-
B. Solid Waste Disposal
-
Non-Hazardous Solid Waste (e.g., uncontaminated gloves, tubes):
-
Segregation: Ensure that the waste is not contaminated with any chemical or biological hazards.
-
Disposal: Dispose of in the regular laboratory trash.
-
-
Chemically Hazardous Solid Waste:
-
Collection: Place solid waste contaminated with hazardous chemicals (e.g., gels stained with ethidium (B1194527) bromide) into a designated, labeled solid hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department.
-
-
Biohazardous Solid Waste (e.g., petri dishes, culture flasks, contaminated PPE):
-
Collection: Place all solid biohazardous waste into an autoclavable biohazard bag.[3] This bag should be kept within a rigid, leak-proof secondary container with a lid and a biohazard symbol.[3][4]
-
Decontamination: Loosely seal the bag to allow for steam penetration and decontaminate by autoclaving.[3]
-
Disposal: After autoclaving, the cooled bag can be placed in the regulated medical waste stream, which is typically collected by a licensed disposal service for final treatment, often via incineration.[4]
-
C. Sharps Waste Disposal
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.[6]
-
Container Management: Do not fill the container more than two-thirds full.[3]
-
Disposal: Once the container is full, securely close the lid and arrange for its disposal as regulated medical waste through your institution's EHS office.
III. Experimental Protocols: Inactivation & Decontamination
The following protocols are provided for the inactivation of non-hazardous protein solutions and the chemical decontamination of biohazardous liquid waste.
Protocol 1: Heat Inactivation (for Non-Hazardous Protein Solutions)
-
Transfer the this compound solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for a minimum of 30 minutes.[2]
-
Allow the solution to cool completely to room temperature before disposal.
Protocol 2: Chemical Inactivation/Decontamination
-
Prepare a fresh 10% bleach solution (1 part household bleach to 9 parts water).[5]
-
In a well-ventilated area, add the bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%.[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][3]
-
If required by local regulations, neutralize the bleach solution with a suitable agent like sodium thiosulfate (B1220275) before drain disposal.[2]
IV. Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflows for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision tree for categorizing this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
